Amustaline Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O2.2ClH/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22;;/h1-8H,9-16H2,(H,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOLKSYHLNAIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175285 | |
| Record name | Amustaline Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210584-54-6 | |
| Record name | Amustaline Dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210584546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amustaline Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-N-Bis(2-chloroethyl)-2-aminoethyl-3-[(acridin-9-yl)amino]propionate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMUSTALINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5MKX7XOYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Amustaline (S-303) on Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amustaline (S-303) is a potent nucleic acid-targeting agent designed for pathogen inactivation in blood products. Its mechanism of action is centered on the irreversible damage to DNA and RNA, rendering pathogens and leukocytes incapable of replication. This guide provides a comprehensive technical overview of the molecular interactions of amustaline with nucleic acids, quantitative efficacy data, detailed experimental protocols for mechanism elucidation, and an exploration of the cellular responses to the induced nucleic acid damage.
Core Mechanism of Action
Amustaline is a modular synthetic molecule engineered to efficiently target and permanently modify nucleic acids. Its structure consists of three key components that work in concert to achieve its pathogen-inactivating effect[1][2][3]:
-
Acridine Anchor: This planar aromatic ring system intercalates into the helical structure of DNA and RNA. This non-covalent interaction positions the molecule for the subsequent covalent reaction.
-
Bis-alkylator Effector Group: This is a nitrogen mustard derivative, a potent alkylating agent. Once the acridine anchor has positioned the molecule, the bis-alkylator forms irreversible covalent bonds, primarily with guanine bases in the nucleic acid strands[3]. This results in the formation of mono-adducts and, crucially, interstrand and intrastrand cross-links. These cross-links are highly cytotoxic lesions that block the fundamental cellular processes of DNA replication and transcription[3].
-
Labile Ester Linker: This flexible carbon chain connects the acridine anchor and the bis-alkylator effector. Under physiological pH, this ester bond undergoes hydrolysis, leading to the degradation of amustaline into a non-reactive, negatively charged byproduct, S-300[1][2][3]. This degradation is a critical safety feature, ensuring that any unreacted amustaline is converted into an inert substance.
The overall process of nucleic acid modification by amustaline can be summarized in the following logical steps:
Quantitative Data
Pathogen Inactivation Efficacy
Amustaline has demonstrated broad-spectrum efficacy against a variety of pathogens, including viruses, bacteria, and protozoa. The following table summarizes available data on the log reduction of various pathogens following treatment with the amustaline-based pathogen inactivation system.
| Pathogen | Pathogen Type | Log Reduction | Reference(s) |
| Chikungunya Virus (CHIKV) | Virus (RNA) | > 5.81 | [1][4][5] |
| Human Immunodeficiency Virus (HIV) | Virus (RNA) | > 5.9 | [6] |
| Dengue Virus (DENV) | Virus (RNA) | > 6.61 | |
| Plasmodium falciparum | Protozoa | > 5.2 | [6][7] |
| Staphylococcus aureus | Bacteria (Gram-positive) | 5.1 | [6] |
| Yersinia enterocolitica | Bacteria (Gram-negative) | ≥ 6.8 | [6] |
| Serratia marcescens | Bacteria (Gram-negative) | 5.1 | [6] |
| Escherichia coli | Bacteria (Gram-negative) | ≥ 6.7 | [6] |
Degradation Kinetics
The degradation of amustaline (S-303) into its inactive byproduct S-300 is a critical safety feature. The hydrolysis of the ester linker follows biphasic kinetics in the presence of glutathione (GSH) and red blood cells[3].
| Parameter | Value | Reference(s) |
| Initial Half-life (in RBCs with GSH) | ~20 minutes | [3] |
| Second Half-life (in RBCs with GSH) | ~7 hours | [3] |
| Residual Amustaline after 18-24h | < 1 nM | [3] |
Experimental Protocols
Visualization of DNA Cross-linking by Denaturing Agarose Gel Electrophoresis
This protocol allows for the qualitative assessment of interstrand cross-links in DNA treated with amustaline. Cross-linked DNA will renature after denaturation and migrate slower than single-stranded DNA.
Materials:
-
Purified DNA (e.g., plasmid DNA or a specific PCR product)
-
Amustaline (S-303)
-
Glutathione (GSH)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Denaturing solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralizing solution (0.5 M Tris-HCl, 1.5 M NaCl, pH 7.5)
-
Agarose
-
TBE buffer (Tris-borate-EDTA)
-
DNA loading dye
-
DNA staining solution (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator
Procedure:
-
DNA Treatment:
-
Prepare a reaction mixture containing purified DNA (e.g., 1 µg) in TE buffer.
-
Add amustaline and GSH to the desired final concentrations (e.g., 0.2 mM amustaline, 20 mM GSH).
-
Incubate at room temperature for a specified time (e.g., 1-4 hours).
-
As a negative control, prepare a sample with DNA and GSH but without amustaline.
-
-
Denaturation and Renaturation:
-
To a portion of the treated and control DNA, add an equal volume of denaturing solution.
-
Incubate at room temperature for 10 minutes to denature the DNA.
-
Add an equal volume of neutralizing solution to allow for renaturation of cross-linked strands.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TBE buffer.
-
Add DNA loading dye to the denatured/renatured samples and load them onto the gel.
-
Include a lane with untreated, non-denatured DNA as a marker for double-stranded DNA.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with a suitable DNA stain.
-
Visualize the DNA bands on a UV transilluminator.
-
Expected Results:
-
The untreated, non-denatured DNA will show a single band corresponding to the double-stranded form.
-
The control DNA (treated with GSH only) after denaturation/renaturation will show a faster-migrating band corresponding to single-stranded DNA.
-
The amustaline-treated DNA will show a band that migrates slower than the single-stranded DNA, at a position similar to the double-stranded marker, indicating the presence of interstrand cross-links.
Quantification of Amustaline and S-300 by HPLC
This protocol provides a general framework for the quantitative analysis of amustaline and its degradation product S-300 in a biological matrix like red blood cell concentrate.
Materials:
-
Amustaline (S-303) and S-300 standards
-
Red blood cell concentrate (RBCC) samples
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation:
-
Collect RBCC samples at different time points after the addition of amustaline.
-
Perform protein precipitation by adding a known volume of cold acetonitrile to the RBCC sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare a mobile phase gradient, for example, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid) over time.
-
Inject the prepared sample supernatant onto the HPLC column.
-
Monitor the elution of amustaline and S-300 using a UV detector at an appropriate wavelength or a mass spectrometer for more sensitive and specific detection.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of amustaline and S-300 standards.
-
Determine the concentration of amustaline and S-300 in the samples by comparing their peak areas to the standard curve.
-
Expected Results:
-
A decrease in the concentration of amustaline over time.
-
A corresponding increase in the concentration of S-300 over time.
-
The data can be used to calculate the degradation kinetics (half-life) of amustaline.
Signaling Pathways and Experimental Workflows
Cellular Response to Amustaline-Induced DNA Damage
Amustaline-induced interstrand cross-links are highly toxic DNA lesions that trigger a complex cellular DNA damage response (DDR). While specific studies on amustaline are limited, the response is expected to involve pathways known to repair damage from other alkylating agents.
The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that is critical for the repair of interstrand cross-links[8][9]. The stalling of the DNA replication machinery at an ICL is a key signal for the activation of the FA pathway. In addition, the presence of DNA damage and stalled replication forks can activate the master kinases of the DDR, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related)[10][11][12]. These kinases phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53[13][14][15][16][17][18]. Phosphorylation of p53 stabilizes the protein and activates its function as a transcription factor, leading to the expression of genes that can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too extensive to be repaired[13][14][15][16][17][18].
Experimental Workflow for Characterizing Amustaline's Mechanism
A systematic workflow is essential to fully characterize the mechanism of action of a novel nucleic acid-modifying agent like amustaline.
References
- 1. Quantitative analysis of malondialdehyde-guanine adducts in genomic DNA samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative HPLC-electrospray ionization-MS/MS analysis of the adenine-guanine cross-links of 1,2,3,4-diepoxybutane in tissues of butadiene-exposed B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amustaline (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fanconi anemia pathway and DNA interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Robust inactivation of Plasmodium falciparum in red blood cell concentrates using amustaline and glutathione pathogen reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fanconi anemia pathway in replication stress and DNA crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homology-directed Fanconi anemia pathway crosslink repair is dependent on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation and characterization of covalent guanosine adducts with electrochemistry—liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the JNKs/ATM-p53 axis is indispensable for the cytoprotection of dermal fibroblasts exposed to UVB radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 桑格测序步骤与方法 [sigmaaldrich.cn]
- 13. Enhanced phosphorylation of p53 by ATM in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. ATM mediates phosphorylation at multiple p53 sites, including Ser(46), in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Synthesis Pathway of Amustaline Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amustaline Dihydrochloride, known chemically as (N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate dihydrochloride and also referred to as S-303, is a potent nucleic acid-targeted alkylating agent. It is a critical component in pathogen reduction technologies for blood products, where it effectively inactivates a broad spectrum of viruses, bacteria, parasites, and leukocytes. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the preparation of key intermediates and the final product. The synthesis is a multi-step process involving the preparation of an acridine-linker moiety and a nitrogen mustard effector, followed by their esterification and subsequent conversion to the dihydrochloride salt. This document outlines the detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway to facilitate a deeper understanding for researchers and professionals in drug development.
Overview of the Synthetic Strategy
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Acridine-Linker Moiety: This involves the preparation of 9-chloroacridine and its subsequent reaction with β-alanine to form N-(acridin-9-yl)-β-alanine.
-
Synthesis of the Nitrogen Mustard Effector: This stage focuses on the synthesis of 2-(bis(2-chloroethyl)amino)ethanol.
-
Final Assembly and Salt Formation: The acridine-linker and the nitrogen mustard effector are coupled via an esterification reaction to form the Amustaline free base, which is then converted to its dihydrochloride salt for improved stability and solubility.
The overall synthetic pathway is depicted in the following diagram:
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols and Data
Synthesis of Key Intermediates
The first key intermediate, 9-chloroacridine, is synthesized from acridone.
Reaction:
Acridone is chlorinated using phosphorus oxychloride (POCl₃) to yield 9-chloroacridine.
Experimental Protocol:
A mixture of N-phenylanthranilic acid is heated with phosphorus oxychloride. The resulting crude 9-chloroacridine can be purified by recrystallization from alcohol after treatment with dilute ammonia to precipitate the product.[1][2]
Quantitative Data:
| Reactant | Reagent | Product | Yield | Reference |
| N-phenylanthranilic acid | Phosphorus oxychloride | 9-Chloroacridine | Practically theoretical | [2] |
This intermediate forms the core structure, linking the acridine moiety to the propionate linker.
Reaction:
9-Chloroacridine is reacted with β-alanine in the presence of a base, such as sodium methoxide, in methanol.
Experimental Protocol:
9-chloroacridine is mixed with methanol and a freshly prepared solution of sodium methoxide in methanol. The mixture is refluxed for 2.5 hours. Subsequently, β-alanine is added, and the reflux is continued for an additional 4 hours. The product is then purified, for example, by preparative thin-layer chromatography.[3][4]
Quantitative Data:
| Reactant | Reagents | Product | Yield | Purity | Reference |
| 9-Chloroacridine | β-alanine, Sodium methoxide, Methanol | N-(acridin-9-yl)-β-alanine | 20% | 98.4% | [3] |
This alcohol is the "effector" part of the Amustaline molecule, containing the nitrogen mustard group responsible for alkylating nucleic acids. The synthesis proceeds via the formation of bis(2-chloroethyl)amine hydrochloride.
Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
Reaction:
Diethanolamine is reacted with thionyl chloride (SOCl₂) to produce bis(2-chloroethyl)amine hydrochloride.
Experimental Protocol:
To a solution of diethanolamine in a suitable solvent such as dichloroethane, thionyl chloride is added. The reaction mixture is refluxed for several hours. After the reaction is complete, the solvent is removed under vacuum to yield the product as a white crystalline solid.[5]
Quantitative Data:
| Reactant | Reagent | Product | Yield | Reference |
| Diethanolamine | Thionyl chloride | Bis(2-chloroethyl)amine Hydrochloride | Quantitative | [5] |
Step 2: Synthesis of 2-(Bis(2-chloroethyl)amino)ethanol
While a direct protocol for this specific conversion was not found in the immediate search results, a plausible synthetic route can be inferred from the synthesis of similar compounds. This would likely involve the reaction of bis(2-chloroethyl)amine (the free base) with ethylene oxide. The free base can be generated from the hydrochloride salt by treatment with a base.
Final Assembly: Synthesis of this compound
The final stage of the synthesis involves the coupling of the acridine-linker moiety with the nitrogen mustard effector, followed by the formation of the dihydrochloride salt.
Reaction:
N-(acridin-9-yl)-β-alanine is esterified with 2-(bis(2-chloroethyl)amino)ethanol. This reaction is typically carried out in the presence of a coupling agent to facilitate the ester bond formation.
While a specific detailed protocol for this final esterification step to produce Amustaline is not publicly available in the searched literature, standard esterification methods would be employed. These could include:
-
Fischer-Speier Esterification: Reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.
-
Carbodiimide-mediated coupling: Using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for reaction with the alcohol.
-
Conversion to an acyl chloride: Activating the carboxylic acid with a reagent like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.
Reaction:
The Amustaline free base is treated with hydrochloric acid to form the dihydrochloride salt.
Experimental Protocol:
Typically, the purified Amustaline free base would be dissolved in a suitable organic solvent, and a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) would be added. The dihydrochloride salt, being less soluble, would precipitate out of the solution and could be collected by filtration and then dried.
Visualizations of Key Processes
Synthesis of the Acridine-Linker Moiety
Figure 2: Synthesis of the acridine-linker component.
Synthesis of the Nitrogen Mustard Effector
Figure 3: Synthesis of the nitrogen mustard effector.
Final Assembly of this compound
Figure 4: Final assembly and salt formation.
Conclusion
References
- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Amustaline: A Technical Overview of Hydrolysis Products and Degradation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303) is a nucleic acid-targeted alkylating agent developed for the inactivation of pathogens in blood components, particularly red blood cell concentrates.[1] Its mechanism of action involves intercalation into the nucleic acids of pathogens, followed by covalent cross-linking, which prevents replication and transcription.[2] A key feature of amustaline's design is its susceptibility to hydrolysis at physiological pH, leading to its degradation into non-reactive by-products. This inherent instability is crucial for the safety profile of amustaline-treated blood products, ensuring that the reactive compound does not persist after its intended therapeutic action. This technical guide provides an in-depth summary of the hydrolysis products of amustaline and its degradation kinetics, based on available scientific literature.
Amustaline Hydrolysis Products
The degradation of amustaline is a pH-driven hydrolysis reaction that occurs at a labile ester bond within the molecule's linker region.[3][4] This process stoichiometrically yields two primary degradation products.[2][3]
The principal hydrolysis products are:
-
S-300 : This is the nucleic acid-targeting "anchor" of the amustaline molecule.[2][3]
-
Triethanolamine "small chain effector" fragment : This is the moiety responsible for cross-linking.[2][3]
In the context of the INTERCEPT Blood System, which utilizes amustaline and glutathione (GSH), other minor degradation products have been noted, including acridine and glutathione-associated products.[2][4]
The hydrolysis pathway of amustaline is visualized in the diagram below.
Degradation Kinetics
The degradation of amustaline follows a biphasic pattern at physiological pH (7.35–7.45), particularly in the presence of glutathione and red blood cells.[2] The kinetics are characterized by an initial rapid phase followed by a slower secondary phase.[2]
| Kinetic Parameter | Value | Conditions |
| Initial Half-life (t½) | ~20 minutes | Physiological pH (7.35–7.45) in the presence of GSH and RBCs |
| Second Half-life (t½) | ~7 hours | Physiological pH (7.35–7.45) in the presence of GSH and RBCs |
The concentration of amustaline decreases substantially over a short period. For instance, in one study, the concentration of residual amustaline was observed to decrease from approximately 115 µM at 6 minutes post-addition to 11.6 µM after 1 hour, 1.1 µM after 2 hours, and 0.009 µM after 8 hours.[4] This rapid degradation ensures that by the end of the 18-24 hour processing hold time used in pathogen reduction systems, the concentration of unreacted amustaline is less than 1 nM.[2]
Experimental Protocols
The majority of the available data on amustaline hydrolysis and degradation kinetics comes from studies of the INTERCEPT Blood System for Red Blood Cells. A general experimental workflow for these studies is outlined below.
Methodology for Degradation Studies:
-
Preparation of Red Blood Cell Concentrates: The process typically begins with leukoreduced red blood cell concentrates suspended in an additive solution.
-
Addition of Amustaline and Glutathione: Amustaline and glutathione are added to the red blood cell concentrate. The final concentrations are typically around 0.2 mM for amustaline and 20 mM for glutathione.
-
Incubation: The mixture is incubated for a period of 18-24 hours at room temperature (approximately 20-25°C). This hold time is designed to allow for the inactivation of pathogens and the subsequent degradation of amustaline.
-
Sampling: Aliquots of the mixture are collected at various time points during the incubation period to monitor the concentration of amustaline and its degradation products.
-
Quantification: The concentrations of amustaline and its hydrolysis products in the collected samples are determined using analytical techniques. While specific parameters are not extensively detailed in the public literature, high-performance liquid chromatography (HPLC) is a cited method for this purpose.
It is important to note that the specific analytical method parameters, such as the HPLC column, mobile phase, flow rate, and detector settings, are not consistently reported in the reviewed scientific articles. For researchers aiming to replicate these studies, further method development and validation would be necessary.
Conclusion
Amustaline is designed to degrade hydrolytically into the non-reactive products S-300 and a triethanolamine effector fragment. This degradation is a key safety feature, ensuring the removal of the reactive agent after its pathogen-inactivating function is complete. The kinetics of this pH-driven hydrolysis are biphasic, with a rapid initial phase that significantly reduces the concentration of amustaline within the first few hours of treatment. The information presented in this guide provides a foundational understanding for professionals in drug development and research who are working with or studying amustaline and similar compounds.
References
Pharmacokinetics and pharmacodynamics of Amustaline
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Amustaline
Introduction
Amustaline (S-303) is a chemical agent developed for the ex vivo pathogen reduction of red blood cell (RBC) concentrates. It is designed to inactivate a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual leukocytes, to reduce the risk of transfusion-transmitted infections and transfusion-associated graft-versus-host disease. This guide provides a detailed overview of the pharmacokinetics, which in this context refers to the chemical degradation and removal of amustaline and its byproducts from the blood product, and the pharmacodynamics, focusing on its mechanism of action and the clinical effects of transfusing amustaline-treated red blood cells.
Pharmacokinetics: Degradation and Removal
Amustaline is not administered directly to patients; therefore, its pharmacokinetics are characterized by its behavior and degradation within the red blood cell concentrate during the treatment process.
The treatment process is designed to minimize recipient exposure to residual amustaline and its byproducts.[1] This is achieved through a multi-step process involving the quenching of unreacted amustaline by glutathione (GSH), a prolonged incubation period to facilitate amustaline's chemical degradation, and a final exchange of the treatment solution with a fresh additive solution before storage.[1]
At physiological pH (7.35–7.45), amustaline undergoes hydrolysis of its linker.[1][2] This degradation has an initial half-life of approximately 20 minutes in the presence of GSH and red blood cells, followed by a second, longer half-life of about 7 hours.[1] Over the first 3 hours of the process, the concentration of amustaline decreases by a factor of 1000.[1] By the end of the 18–24 hour incubation and solution exchange, the concentration of residual, unreacted amustaline is below 1 nM.[1]
The primary degradation product of amustaline is S-300, a negatively charged and non-genotoxic compound.[1][2] Other byproducts include acridine and glutathione-associated products, which are largely removed during the solution exchange step.[1]
| Parameter | Value | Reference |
| Initial Half-life (in RBC concentrate with GSH) | ~20 minutes | [1][2] |
| Second Half-life (in RBC concentrate with GSH) | ~7 hours | [1] |
| Residual Amustaline Concentration (post-treatment) | < 1 nM | [1] |
| Primary Degradation Product | S-300 | [1][2] |
Pharmacodynamics: Mechanism of Action and Clinical Effects
The pharmacodynamic effect of amustaline is the inactivation of nucleic acids, which is fundamental to its function as a pathogen reduction agent.
Mechanism of Action
Amustaline's mechanism of action involves a two-step process targeting nucleic acids:
-
Intercalation: The acridine moiety of the amustaline molecule selectively intercalates into the helical regions of both DNA and RNA.[2][3]
-
Covalent Bonding and Crosslinking: The effector arm of the molecule, a bifunctional alkylating agent, irreversibly reacts with guanine bases, creating adducts and crosslinks.[1][2][3]
This process effectively prevents essential cellular functions that rely on nucleic acids, including replication, transcription, and translation, thereby inactivating pathogens and leukocytes.[1][2][3]
Clinical Efficacy and Safety
Clinical trials have been conducted to evaluate the efficacy and safety of transfusing red blood cells treated with amustaline and glutathione. The primary efficacy endpoint in these trials is often the non-inferiority of the treated red blood cells compared to conventional red blood cells in maintaining adequate hemoglobin levels in transfusion-dependent patients.
In a study of patients with transfusion-dependent thalassemia, the mean amount of transfused hemoglobin was not inferior for amustaline-glutathione treated red blood cells compared to the control group.[4] However, a slight decline in pre-transfusion hemoglobin levels was observed in the group receiving treated red blood cells.[4] Another study in patients with sickle cell disease noted a 9.3% decrease in the mean predicted lifespan of treated red blood cells.[5]
A significant safety consideration is the potential for an immune response to the treated red blood cells. A Phase 3 clinical trial was previously halted due to the detection of antibodies specific to acridine, a byproduct of amustaline.[6] A more recent trial with a modified treatment process found that 3% of patients who received treated red blood cells developed low-titer IgG antibodies to acridine.[6] However, there was no evidence of hemolysis or a secondary immune response in these patients.[6]
| Clinical Outcome | Finding | Reference |
| Efficacy (Thalassemia) | Non-inferior to control in terms of transfused hemoglobin. | [4] |
| RBC Lifespan (Sickle Cell Disease) | 9.3% decrease in mean predicted lifespan. | [5] |
| Immunogenicity | 3% of patients developed low-titer anti-acridine IgG antibodies. | [6] |
| Clinical Hemolysis | No evidence of hemolysis in patients with antibodies. | [6] |
Experimental Protocols
Pathogen Reduction of Red Blood Cell Concentrates
The general protocol for the pathogen reduction of red blood cell concentrates using amustaline and glutathione is as follows:
-
Preparation: Leukocyte-reduced red blood cell concentrates are prepared from whole blood.
-
Treatment: The red blood cell concentrate is treated with a solution containing amustaline (final concentration of 0.2 mmol/L) and glutathione (final concentration of 20 mmol/L) in a functionally closed system.[4]
-
Incubation: The treated red blood cell concentrate is incubated for 18-24 hours at room temperature to allow for pathogen inactivation and amustaline degradation.[1]
-
Solution Exchange: The supernatant, containing residual amustaline, glutathione, and degradation byproducts, is replaced with a fresh additive solution (e.g., SAG-M).[1][4]
-
Storage: The final pathogen-reduced red blood cell product is stored at 4–6°C for up to 35 days.[4]
Detection of Anti-Acridine Antibodies
A key safety assessment involves monitoring for the development of antibodies to the treated red blood cells. This can be performed using a flow cytometry-based assay:
-
Reagent Preparation: A monoclonal antibody capable of detecting acridine on the surface of treated red blood cells is utilized.
-
Sample Collection: Patient blood samples are collected at baseline and at specified time points post-transfusion.
-
Staining: Patient plasma is incubated with treated red blood cells to allow for the binding of any anti-acridine antibodies.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to human IgG is added.
-
Flow Cytometry Analysis: The red blood cells are analyzed by flow cytometry to detect the presence of the fluorescent secondary antibody, which indicates the presence of anti-acridine IgG antibodies in the patient's plasma.
Conclusion
Amustaline is an effective ex vivo pathogen reduction agent for red blood cell concentrates. Its pharmacokinetics are defined by its rapid and predictable degradation into non-reactive byproducts within the blood product before transfusion. The pharmacodynamics are characterized by a robust mechanism of nucleic acid inactivation. Clinical studies have demonstrated the efficacy of amustaline-treated red blood cells in maintaining hemoglobin levels, although a slight reduction in red blood cell lifespan has been observed. The development of low-titer anti-acridine antibodies in a small percentage of recipients is a key safety finding that warrants further investigation, though it has not been associated with clinical hemolysis. The use of amustaline represents a promising approach to enhancing the safety of the blood supply.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel acridine flow cytometry marker to track post‐transfusion amustaline/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibodies to Amustaline/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
Carcinogenicity assessment of Amustaline treated red blood cells
An In-depth Technical Guide on the Carcinogenicity Assessment of Amustaline-Treated Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303) is a chemical agent used in conjunction with glutathione (GSH) in a pathogen reduction technology designed to inactivate a broad spectrum of viruses, bacteria, protozoa, and leukocytes in red blood cell (RBC) concentrates.[1][2][3][4] This technology aims to enhance the safety of blood transfusions by reducing the risk of transfusion-transmitted infections and transfusion-associated graft-versus-host disease.[4][5] The mechanism of action involves the intercalation of Amustaline into nucleic acids, followed by the formation of covalent adducts that prevent replication and transcription.[1][2][3] Given that Amustaline is a nucleic acid-targeting agent, a thorough assessment of its potential carcinogenicity is a critical component of its safety evaluation. This guide provides a detailed overview of the carcinogenicity assessment of Amustaline-treated red blood cells.
Mechanism of Action of Amustaline
Amustaline is a modular compound composed of an acridine anchor, which intercalates into the helical regions of DNA and RNA, and an effector arm that irreversibly reacts with guanine bases, creating adducts and crosslinks.[1][2] This process effectively prevents the replication, transcription, and translation of nucleic acids, thereby inactivating pathogens and leukocytes.[1][2][3] Following its action, Amustaline spontaneously hydrolyzes into its primary, negatively charged degradation product, S-300, and other by-products.[1][2][3] Glutathione is used to quench any free, unreacted Amustaline.[1][2][3]
Mechanism of Amustaline action and degradation.
Carcinogenicity and Genotoxicity Assessment
A comprehensive preclinical safety assessment of Amustaline-treated red blood cells has been conducted in accordance with International Conference on Harmonization (ICH) guidelines and in compliance with Good Laboratory Practice (GLP) standards as stipulated by the Food and Drug Administration (FDA).[1][2][3] The assessment included a battery of in vitro and in vivo genotoxicity assays and an in vivo carcinogenicity study.
Experimental Workflow for Carcinogenicity Assessment
The overall workflow for assessing the carcinogenic potential of Amustaline-treated red blood cells involves several key stages, from the preparation of the test article to the final histopathological analysis.
Experimental workflow for carcinogenicity assessment.
Data from Genotoxicity and Carcinogenicity Studies
The genotoxic and carcinogenic potential of pathogen-reduced red blood cell concentrates (PR-RBCCs) treated with Amustaline and GSH, as well as the primary degradation product S-300, were evaluated. The results consistently demonstrated a lack of genotoxic and carcinogenic risk associated with the transfusion of these cells.[1][2][3]
In Vitro Genotoxicity Studies
| Assay | Test Article | Model System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames) | PR-RBCC | Salmonella typhimurium & Escherichia coli | With and Without | Non-mutagenic[1][2] |
| Chromosomal Aberration | PR-RBCC | Chinese Hamster Ovary (CHO) cells | With and Without | Non-clastogenic[1] |
In Vivo Genotoxicity Studies
| Assay | Test Article | Model System | Dose | Result |
| Bone Marrow Micronucleus | PR-RBCC | Mouse | Systemically toxic doses | Non-clastogenic[1][2] |
| Bone Marrow Micronucleus | S-300 | Mouse | Systemically toxic doses | Non-clastogenic[1][2] |
In Vivo Carcinogenicity Study
| Study Type | Test Article | Model System | Duration | Result |
| Carcinogenicity | PR-RBCC | p53+/- transgenic mice | 26 weeks | Non-carcinogenic[1][2][3] |
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the key genotoxicity and carcinogenicity studies.
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of PR-RBCCs by their ability to induce reverse mutations at selected loci of several bacterial strains.
-
Methodology:
-
Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) were used.
-
The assays were performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
The test article (PR-RBCC) was incubated with the bacterial strains at various concentrations.
-
The number of revertant colonies was counted and compared to the solvent control.
-
-
Results: PR-RBCCs did not induce a significant increase in the number of revertant colonies in any of the tested strains, with or without metabolic activation, indicating a lack of mutagenic activity.[1][2]
In Vitro Chromosomal Aberration Assay
-
Objective: To evaluate the potential of PR-RBCCs to induce structural chromosomal aberrations in cultured mammalian cells.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells were exposed to various concentrations of the PR-RBCCs.
-
The experiment was conducted with and without S9 metabolic activation.
-
Cells were harvested at predetermined intervals, and metaphase chromosomes were prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
Results: PR-RBCCs did not cause a statistically significant increase in the frequency of chromosomal aberrations compared to the control group.[1]
In Vivo Murine Bone Marrow Micronucleus Assay
-
Objective: To determine the clastogenic or aneugenic potential of PR-RBCCs and S-300 in vivo.
-
Methodology:
-
Mice were administered systemically toxic doses of either PR-RBCCs or S-300.
-
Bone marrow was collected at specified time points after administration.
-
Polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei, which are indicative of chromosomal damage.
-
-
Results: Neither PR-RBCCs nor S-300 induced a significant increase in the frequency of micronucleated PCEs in the bone marrow of treated mice.[1][2]
In Vivo Carcinogenicity Study in p53+/- Transgenic Mice
-
Objective: To assess the long-term carcinogenic potential of PR-RBCCs following chronic administration.
-
Methodology:
-
The heterozygous p53+/- transgenic mouse model, which is susceptible to genotoxic carcinogens, was utilized.
-
The mice received transfusions of PR-RBCCs over a period of 26 weeks.
-
Animals were monitored for clinical signs of toxicity and tumor development throughout the study.
-
At the end of the study, a complete necropsy and histopathological examination of all major tissues and organs were performed.
-
Conclusion
The comprehensive toxicological evaluation of Amustaline-treated red blood cells, conducted in line with international regulatory standards, has consistently demonstrated a lack of genotoxic and carcinogenic potential.[1][2][3] The in vitro and in vivo genotoxicity assays were negative, and the long-term carcinogenicity study in a sensitive transgenic mouse model showed no evidence of tumor formation.[1][2][3] These findings strongly support the safety profile of Amustaline-treated red blood cells for clinical use, suggesting no measurable genotoxic or carcinogenic hazard associated with their transfusion.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Amustaline's Interaction with DNA and RNA Guanine Bases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amustaline (S-303) is a potent nucleic acid-targeted agent designed for pathogen reduction in blood products. Its efficacy stems from a dual mechanism of action involving reversible intercalation into the helical regions of DNA and RNA, followed by the irreversible alkylation of guanine bases. This two-pronged attack effectively forms covalent adducts and cross-links, ultimately halting essential cellular processes such as replication, transcription, and translation. This technical guide provides a comprehensive overview of the molecular interactions between amustaline and the guanine bases of nucleic acids, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to support further research and development in this field.
Introduction
Amustaline is a bifunctional small molecule engineered with distinct functional moieties: an acridine ring that serves as a nucleic acid intercalator and a nitrogen mustard-like effector arm responsible for alkylation.[1][2] This modular design allows for a targeted approach, where the acridine component first positions the molecule within the DNA or RNA structure, facilitating a more efficient subsequent alkylation of nearby guanine residues by the effector arm.[1][2] This irreversible covalent modification is the basis for its potent pathogen-inactivating properties.[1][2] The primary application of amustaline is in a pathogen reduction system for red blood cell concentrates, where it is used in conjunction with glutathione (GSH) to inactivate a broad spectrum of pathogens and leukocytes.[1][2]
Mechanism of Action: A Two-Step Process
The interaction of amustaline with nucleic acids can be delineated into two principal steps: intercalation and alkylation, leading to the formation of adducts and cross-links.
Reversible Intercalation
The planar acridine ring of amustaline facilitates its insertion between the base pairs of DNA and RNA helices.[1][2] This non-covalent interaction is a rapid and reversible process that locally unwinds and lengthens the nucleic acid structure, creating a stable platform for the subsequent alkylation reaction.
Irreversible Alkylation of Guanine
Following intercalation, the effector arm of amustaline, which contains a reactive chloroethyl group, forms a highly electrophilic aziridinium ion. This ion then reacts with nucleophilic sites on the guanine bases. While the N7 position of guanine is the most common site for alkylation by nitrogen mustards, further studies are needed to definitively identify the specific site(s) of amustaline adduction.[3][4] This covalent bond formation is irreversible and results in a stable amustaline-guanine adduct.[1][2]
Formation of Cross-links
As a bifunctional agent, amustaline can react with two different guanine bases, leading to the formation of intra-strand or inter-strand cross-links.[1][2] These cross-links are particularly detrimental to cellular processes as they prevent the separation of DNA strands required for replication and transcription.
Quantitative Analysis of Amustaline-Nucleic Acid Interactions
While specific quantitative data for amustaline's binding affinity and reaction kinetics are not extensively available in the public domain, the following table summarizes key parameters related to its activity and degradation.
| Parameter | Value | Conditions | Reference |
| Initial Half-life of Amustaline | ~20 minutes | In the presence of GSH and Red Blood Cells (RBCs) at physiological pH (7.35–7.45) | [1] |
| Second Half-life of Amustaline | ~7 hours | In the presence of GSH and RBCs at physiological pH (7.35–7.45) | [1] |
| Residual Amustaline Concentration | <1 nM | After 18-24 hours in the pathogen reduction system with an additive solution exchange | [1] |
Experimental Protocols
The following sections detail the methodologies that can be employed to study the various facets of amustaline's interaction with DNA and RNA.
Analysis of DNA Intercalation via Fluorescence Spectroscopy
Fluorescence titration is a sensitive method to study the binding of intercalating agents to DNA. The intrinsic fluorescence of the acridine moiety of amustaline, or the displacement of a fluorescent probe like ethidium bromide, can be monitored.
Protocol: Fluorescence Titration with a Fluorescent Ligand
-
Preparation of Solutions:
-
Prepare a stock solution of amustaline in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration by UV absorbance at 260 nm.
-
-
Titration:
-
Place a fixed concentration of amustaline in a quartz cuvette.
-
Incrementally add aliquots of the DNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., the Scatchard plot) to determine the binding affinity (Kd).
-
Identification of Guanine Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification and quantification of DNA adducts.
Protocol: Analysis of Amustaline-Guanine Adducts
-
DNA Treatment and Digestion:
-
Incubate DNA with amustaline under desired conditions.
-
Remove unreacted amustaline.
-
Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase liquid chromatography.
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Use selected reaction monitoring (SRM) to specifically detect and quantify the amustaline-guanine adduct based on its unique precursor and product ion masses.
-
Quantification of DNA Cross-linking by Denaturing Gel Electrophoresis
Denaturing gel electrophoresis can be used to separate cross-linked DNA from non-cross-linked DNA.
Protocol: Agarose Gel Electrophoresis for Interstrand Cross-links
-
DNA Treatment:
-
Treat a DNA fragment of known size (e.g., a linearized plasmid) with varying concentrations of amustaline.
-
-
Denaturation and Electrophoresis:
-
Denature the DNA samples by heating and then rapidly cooling on ice.
-
Separate the DNA fragments on a denaturing agarose or polyacrylamide gel.
-
-
Visualization and Quantification:
-
Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the DNA bands under UV light. Single-stranded (non-cross-linked) DNA will migrate faster than the renatured, double-stranded (cross-linked) DNA.
-
Quantify the intensity of the bands corresponding to cross-linked and non-cross-linked DNA to determine the cross-linking efficiency.[5]
-
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the interaction of amustaline with nucleic acids and the experimental workflows for their study.
Conclusion
Amustaline's dual-action mechanism of DNA/RNA intercalation and subsequent guanine alkylation provides a robust method for inactivating pathogens. While the qualitative aspects of its interaction with nucleic acids are well-understood, a deeper quantitative characterization of its binding affinities, reaction kinetics, and cross-linking efficiencies would greatly benefit the fields of drug development and toxicology. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these critical parameters, ultimately leading to a more comprehensive understanding of amustaline's molecular pharmacology and its applications.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glutathione in the Amustaline Pathogen Reduction System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Amustaline (S-303) pathogen reduction system, developed by Cerus Corporation under the INTERCEPT™ Blood System trade name, represents a significant advancement in blood safety. This technology is designed to inactivate a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes in red blood cell concentrates (RBCCs), thereby reducing the risk of transfusion-transmitted infections (TTIs) and transfusion-associated graft-versus-host disease (ta-GVHD). A critical component of this system is the use of glutathione (GSH), a naturally occurring antioxidant. This technical guide provides an in-depth examination of the pivotal role of glutathione in the Amustaline pathogen reduction process, detailing the underlying chemical mechanisms, experimental protocols, and quantitative data.
Core Mechanism of Amustaline Pathogen Inactivation
Amustaline is a modular, synthetic molecule engineered to target and irreversibly damage nucleic acids (DNA and RNA), which are essential for the replication of pathogens and leukocytes. The structure of Amustaline consists of three key components:
-
An Acridine Anchor: This planar moiety intercalates into the helical structure of DNA and RNA, providing the initial, reversible binding to the nucleic acid target.
-
An Effector Moiety: This is a bifunctional alkylating agent, a nitrogen mustard derivative, capable of forming covalent bonds.
-
A Labile Ester Linker: This connects the anchor and the effector and is designed to hydrolyze under physiological conditions.
The primary mechanism of pathogen inactivation involves the effector moiety reacting irreversibly with guanine bases in the nucleic acid chains. This reaction leads to the formation of covalent adducts and inter-strand cross-links, which effectively block replication, transcription, and translation, rendering the pathogen or leukocyte non-infectious and unable to proliferate.[1]
The Essential Role of Glutathione
While the nucleic acid cross-linking activity of Amustaline is crucial for pathogen inactivation, its reactive nature necessitates a quenching agent to ensure the safety of the final blood product for transfusion. This is the primary role of glutathione (GSH) in the system.
Glutathione is a tripeptide (γ-glutamylcysteinylglycine) and the most abundant non-protein thiol in mammalian cells, where it plays a vital role in protecting against oxidative stress and detoxifying xenobiotics. In the Amustaline pathogen reduction system, a high concentration of exogenous GSH is added to the red blood cell concentrate along with Amustaline.
The principal function of glutathione is to quench unreacted, extracellular Amustaline .[1] By reacting with the electrophilic effector moiety of Amustaline, GSH prevents it from binding to other cellular components, such as proteins and lipids on the red blood cell membrane. This targeted quenching minimizes off-target reactions and potential neoantigen formation, which could lead to adverse immune responses in the transfusion recipient.
Chemical Mechanism of Glutathione Quenching
The quenching reaction involves the nucleophilic thiol group (-SH) of the cysteine residue in glutathione attacking the electrophilic carbon atoms of the nitrogen mustard effector of Amustaline. This results in the formation of stable, non-reactive Amustaline-glutathione conjugates.
Data Presentation
Amustaline Degradation and By-products
The Amustaline molecule is designed to degrade spontaneously under physiological pH (7.35–7.45). This degradation is a biphasic process in the presence of glutathione and red blood cells.
| Parameter | Value | Reference |
| Initial Half-life | ~20 minutes | |
| Second Half-life | ~7 hours | |
| Amustaline Reduction (first 3 hours) | 1000-fold | |
| Residual Amustaline (after 18-24h and wash) | <1 nM |
The degradation and quenching processes result in several by-products. The primary, non-genotoxic degradant of Amustaline hydrolysis is S-300. The reaction of Amustaline with glutathione produces several conjugates.
| Compound | Location | Removal | Reference |
| S-300 | Intracellular & Extracellular | Partially removed by wash | |
| Acridine | Intracellular & Extracellular | Partially removed by wash | |
| 9-GA (Glutathione Adduct) | Extracellular | Mostly removed by wash | |
| 9-amino GSH | Extracellular | Mostly removed by wash | |
| 9-amino GSSG | Extracellular | Mostly removed by wash |
Pathogen Inactivation Efficacy
The Amustaline and glutathione system has demonstrated high efficacy in inactivating a wide range of pathogens. The following table summarizes the log reduction factors achieved in whole blood, which are expected to be comparable in red blood cell concentrates.
| Pathogen | Type | Starting Titer (log10 TCID50/mL) | Log Reduction | Reference |
| Human Immunodeficiency Virus (HIV) | Enveloped Virus | >6.5 | >6.5 | |
| Bluetongue Virus | Non-enveloped Virus | >5.7 | >5.7 | |
| Yersinia enterocolitica | Gram-negative Bacteria | >7.0 | >7.0 | |
| Serratia marcescens | Gram-negative Bacteria | 4.2 | 4.2 | |
| Staphylococcus epidermidis | Gram-positive Bacteria | 7.5 | 7.5 | |
| Plasmodium falciparum | Parasite | >5.7 | >5.7 | |
| SARS-CoV-2 | Enveloped Virus | Not specified | >4.2 (in RBCs) |
Experimental Protocols
The following is a generalized protocol for the Amustaline pathogen reduction process in red blood cell concentrates, based on published studies.[2]
-
Preparation of Red Blood Cell Concentrate (RBCC):
-
Whole blood is collected in a standard anticoagulant solution (e.g., CPD).
-
Leukocyte reduction is performed by filtration.
-
The whole blood is centrifuged to separate the red blood cells from plasma and platelets.
-
The red blood cells are suspended in an additive solution (e.g., SAG-M or AS-5).
-
-
Pathogen Reduction Treatment:
-
The RBCC is transferred to a sterile, functionally closed processing set.
-
A solution of glutathione is added to the RBCC to achieve a final concentration of 20 mM .[2]
-
A solution of Amustaline (S-303) is then added to achieve a final concentration of 0.2 mM .[2]
-
The mixture is incubated for 18-24 hours at 20-25°C with gentle agitation. This allows for pathogen inactivation and the spontaneous hydrolysis of Amustaline.
-
-
Post-Treatment Processing:
-
After incubation, the treated RBCC is centrifuged.
-
The supernatant, containing the Amustaline by-products, residual reagents, and glutathione conjugates, is expressed and discarded.
-
A final red blood cell storage solution (e.g., SAG-M) is added to the red blood cells.
-
The final pathogen-reduced red blood cell concentrate is stored at 1-6°C until transfusion.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
The Development of Amustaline (S-303): A Technical Guide to Enhancing Blood Safety Through Pathogen Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The safety of the global blood supply is a cornerstone of modern medicine, yet it faces persistent threats from established and emerging infectious agents. Transfusion-transmitted infections (TTIs) remain a significant risk, necessitating proactive strategies beyond traditional donor screening and testing. Pathogen reduction technology (PRT) offers a robust solution by inactivating a broad spectrum of viruses, bacteria, parasites, and contaminating leukocytes in blood components before transfusion. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and evaluation of Amustaline (S-303), a key component of the INTERCEPT Blood System for Red Blood Cells, designed to enhance the safety of red blood cell (RBC) concentrates.
Discovery and Development of Amustaline
Amustaline (S-303) was developed as a nucleic acid-targeted agent specifically for pathogen reduction in red blood cell concentrates, a component for which technologies requiring UV light are unsuitable due to the high absorptivity of hemoglobin.[1] The development of Amustaline was driven by the need for a technology that could effectively inactivate a wide array of pathogens without compromising the quality and therapeutic efficacy of the RBCs.[1]
Amustaline is a modular compound comprised of two key functional parts: an acridine moiety that acts as a nucleic acid intercalator, and a bifunctional mustard effector group capable of forming covalent bonds.[2] This design allows the molecule to first anchor to the helical regions of DNA and RNA and then create irreversible cross-links.[2][3]
Early clinical trials with a first-generation process were halted after two patients developed antibodies specific to the treated RBCs, although no clinical hemolysis was observed.[4] This led to the development of a second-generation process designed to minimize the potential for an immune response. This refined process involves adjusting the concentration of glutathione (GSH), a quencher used to neutralize unreacted Amustaline, and incorporating a post-treatment wash and resuspension step in a standard RBC additive solution.[1] This modified process has been shown to be safe and effective in subsequent clinical evaluations.[5][6]
Mechanism of Action
The pathogen-inactivating effect of Amustaline is based on its ability to irreversibly block the replication and transcription of nucleic acids.[2] This multi-step process is independent of UV light activation.
-
Intercalation: The acridine portion of the Amustaline molecule selectively targets and reversibly binds to the helical regions of both DNA and RNA present in pathogens and leukocytes.[2]
-
Covalent Bonding and Cross-linking: Once intercalated, the reactive mustard "effector" arm of Amustaline forms covalent adducts, primarily with guanine bases in the nucleic acid chains.[2] As a bifunctional agent, it can react with two different bases, creating permanent inter-strand cross-links.
-
Inhibition of Replication: These covalent cross-links prevent the separation of the nucleic acid strands, thereby blocking the essential processes of replication, transcription, and translation.[2] This effectively renders the pathogen or leukocyte incapable of multiplying and causing disease.
-
Hydrolysis and Quenching: After its reaction, Amustaline is designed to degrade via hydrolysis into a non-reactive byproduct, S-300.[2][3] Concurrently, glutathione (GSH) is added to the system to act as a quencher, neutralizing any free, unreacted Amustaline and preventing non-specific reactions with other molecules like proteins.[2][5]
References
- 1. Development of the S-303 Pathogen Inactivation Technology for Red Blood Cell Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of Plasmodium falciparum in whole blood using the amustaline and glutathione pathogen reduction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust inactivation of Plasmodium falciparum in red blood cell concentrates using amustaline and glutathione pathogen reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intercept-usa.com [intercept-usa.com]
Methodological & Application
Application Notes and Protocols: Amustaline/Glutathione Protocol for Red Blood Cell Pathogen Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amustaline/glutathione (A/GSH) pathogen reduction technology, commercially known as the INTERCEPT Blood System for Red Blood Cells, is a proactive measure designed to enhance the safety of blood transfusions.[1] This system inactivates a broad spectrum of viruses, bacteria, and protozoa, as well as residual donor leukocytes, in red blood cell (RBC) concentrates.[1][2] The technology aims to reduce the risk of transfusion-transmitted infections (TTIs) and transfusion-associated graft-versus-host disease (TA-GVHD).[1][3]
Mechanism of Action
The core of the INTERCEPT system for RBCs lies in the synergistic action of two key components: amustaline (S-303) and glutathione (GSH).[4] Amustaline is a synthetic compound designed to target and inactivate nucleic acids (DNA and RNA).[4][5] Its mechanism involves the acridine moiety of the molecule intercalating with the nucleic acids of pathogens and leukocytes.[1] Subsequently, the effector arm of amustaline forms covalent adducts and crosslinks within the nucleic acid strands.[1][4] This process irreversibly blocks the replication, transcription, and translation of the genetic material, rendering the pathogens and leukocytes unable to multiply and cause disease.[4][5]
Glutathione, a naturally occurring antioxidant, is added to the system to quench any free, unreacted amustaline.[4][5] After the pathogen inactivation process, amustaline spontaneously hydrolyzes to a non-reactive by-product, S-300.[4][5] This, combined with the quenching action of glutathione and a final processing step to replace the treatment solution with a fresh additive solution, minimizes the recipient's exposure to residual amustaline.[4]
Efficacy of Pathogen Reduction
The A/GSH protocol has demonstrated high efficacy in inactivating a variety of clinically relevant pathogens in red blood cell concentrates.
| Pathogen | Titer Before Inactivation (log/mL) | Log Reduction | Reference |
| Dengue virus (DENV) | 6.61 ± 0.19 TCID50 | Inactivated to the limit of detection | [6] |
| Chikungunya virus (CHIKV) | 5.81 ± 0.18 TCID50 | Inactivated to the limit of detection | [7] |
| SARS-CoV-2 | Not specified | >4.2 | [8] |
Impact on Red Blood Cell Quality and Clinical Outcomes
Extensive clinical trials have been conducted to evaluate the impact of the A/GSH treatment on the quality and clinical efficacy of red blood cells. The ReCePI Phase 3 trial and a study in transfusion-dependent thalassemia patients have provided key data.[9][10]
| Parameter | A/GSH Treated RBCs | Conventional RBCs | Study Population | Key Finding | Reference |
| Acute Kidney Injury (AKI) | 29.3% | 28.0% | Cardiovascular Surgery | Non-inferiority met | [11] |
| Hemoglobin (Hb) Content ( g/unit ) | 53.1 | 55.8 | Cardiovascular Surgery | Equivalence met | [2] |
| Hb Consumption (g/kg/day) | 0.113 ± 0.04 | 0.111 ± 0.04 | Thalassemia | Non-inferiority met | [2][10] |
| Adverse Events | No significant difference | No significant difference | Cardiovascular Surgery & Thalassemia | Balanced between groups | [2][10] |
| Antibody Formation | 3.1% (5/159) developed low-titer antibodies | 0% | Cardiovascular Surgery | No evidence of hemolysis | [11][12] |
Experimental Protocols
Pathogen Inactivation Efficacy Study (In Vitro)
This protocol outlines a general method for assessing the viral inactivation efficacy of the A/GSH system, based on published studies.[6][7]
Methodology:
-
Preparation of RBC Units: Standard red blood cell units are prepared according to established blood banking procedures.
-
Pathogen Spiking: A high concentration of the virus of interest is inoculated into the RBC units.
-
Pre-Treatment Sampling: An aliquot is taken from the spiked RBC unit to serve as the baseline control for viral load and infectivity.
-
A/GSH Treatment: The RBC unit is treated with the amustaline/glutathione protocol according to the manufacturer's instructions. This typically involves the addition of amustaline and glutathione, followed by an incubation period.[4]
-
Post-Treatment Sampling: An aliquot is taken from the treated RBC unit.
-
Viral Titer and RNA Quantification: Both pre- and post-treatment samples are analyzed to determine the infectious viral titer (e.g., using a TCID50 assay) and the viral RNA load (e.g., using RT-qPCR).[6][7]
-
Assessment of Residual Infectivity: To detect any remaining viable virus, the post-treatment samples are passaged multiple times in a susceptible cell culture system.[6][7]
-
Calculation of Log Reduction: The log reduction in viral titer is calculated by comparing the pre- and post-treatment values.
Clinical Trial Protocol for Safety and Efficacy (Example: ReCePI Trial)
This protocol provides a high-level overview of the design of a Phase 3 clinical trial to assess the safety and efficacy of A/GSH-treated red blood cells.[9][11]
Methodology:
-
Study Design: A prospective, multicenter, randomized, double-blind, active-controlled, parallel-design, non-inferiority study is conducted.[9]
-
Patient Population: Patients undergoing complex cardiovascular surgery who are likely to require red blood cell transfusions are enrolled.[9][11]
-
Randomization: Eligible subjects are randomized to receive either A/GSH-treated (Test) or conventional, leukoreduced (Control) red blood cells.[9]
-
Transfusion Period: Study transfusions are administered from the time of surgery up to a specified post-operative period (e.g., 7 days).[9]
-
Primary Endpoint: A key clinical outcome is selected to assess efficacy. In the ReCePI trial, this was the incidence of acute kidney injury (AKI), a sensitive indicator of tissue oxygenation.[9][11]
-
Secondary Endpoints: Additional parameters are evaluated, including hemoglobin levels, total blood utilization, incidence of adverse events, and the development of antibodies to the treated red blood cells.[2][13]
-
Data Analysis: Statistical analysis is performed to determine if the A/GSH-treated RBCs are non-inferior to conventional RBCs for the primary endpoint. Safety data is also compared between the two groups.
Conclusion
The amustaline/glutathione pathogen reduction technology represents a significant advancement in blood safety. Through its targeted inactivation of nucleic acids, it effectively reduces the load of a wide range of pathogens in red blood cell concentrates. Extensive clinical data has demonstrated that A/GSH-treated red blood cells are non-inferior to conventional RBCs in terms of clinical efficacy for treating acute anemia, with a comparable safety profile.[2][10][11] This technology offers the potential to further safeguard the blood supply from existing and emerging infectious threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase III clinical trials with Amustaline/Glutathione (S-303/GSH) Pathogen-Inactivated RBC [morressier.com]
- 3. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathogen inactivation of Dengue virus in red blood cells using amustaline and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amustaline (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the efficacy and safety of amustaline/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study-protocol for a phase 3, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anesthesiaexperts.com [anesthesiaexperts.com]
- 12. Antibodies to Amustaline/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Amustaline (S-303) in Pathogen Inactivation of Blood Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303) is a chemical agent used in a pathogen reduction technology designed to enhance the safety of blood transfusions. This technology, part of the INTERCEPT™ Blood System, is specifically developed for the inactivation of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as leukocytes in red blood cell (RBC) and whole blood (WB) components.[1][2][3][4][5][6] Unlike other pathogen inactivation systems that rely on UV light, the Amustaline-based process is a chemical treatment, making it suitable for red blood cell concentrates which strongly absorb UV light.[1][7]
The active compound, Amustaline, is a modular molecule composed of an acridine anchor for nucleic acid intercalation and a bifunctional alkylating effector that creates covalent bonds with guanine bases, leading to cross-linking of nucleic acids.[8][9] This process irreversibly blocks the replication, transcription, and translation of nucleic acids, thereby inactivating pathogens and leukocytes.[8][9] To minimize non-specific reactions with other molecules like proteins, Amustaline is used in conjunction with glutathione (GSH), a quencher that acts in the extracellular space.[1][8]
These application notes provide a comprehensive overview of the Amustaline (S-303) pathogen inactivation technology, including its mechanism of action, experimental protocols, and key data from preclinical and clinical studies.
Mechanism of Action
Amustaline-mediated pathogen inactivation is a multi-step process that targets the nucleic acids of pathogens and leukocytes.
-
Cellular and Viral Penetration : Being an amphipathic molecule, Amustaline rapidly passes through cellular and viral envelope membranes.[7][10]
-
Nucleic Acid Intercalation : The acridine moiety of Amustaline intercalates into the helical regions of DNA and RNA.[7][8][9][10]
-
Covalent Bonding and Cross-linking : The effector arm of Amustaline, a nitrogen mustard, reacts irreversibly with guanine bases, forming covalent adducts and cross-links between nucleic acid strands.[8][9]
-
Inhibition of Replication : The resulting cross-linked nucleic acids prevent the separation of strands, thereby blocking replication, transcription, and translation processes essential for pathogen viability and leukocyte proliferation.[8][9]
-
Amustaline Degradation : After its action, Amustaline undergoes spontaneous hydrolysis at physiological pH into non-reactive by-products, primarily S-300, which are subsequently removed during processing.[8][9][10]
-
Quenching by Glutathione (GSH) : Glutathione is added to the system to quench extracellular Amustaline, minimizing its reaction with proteins on the surface of red blood cells and thus reducing the potential for neoantigen formation.[1][7][8][10]
Data Presentation
Table 1: Pathogen Inactivation Efficacy of Amustaline (S-303) in Red Blood Cell Concentrates
| Pathogen | Titer Reduction (log₁₀) | Reference |
| Viruses | ||
| Human Immunodeficiency Virus (HIV) | >6.5 | [6] |
| Bluetongue virus | >5.7 | [6] |
| Chikungunya virus (CHIKV) | >5.81 | [11] |
| SARS-CoV-2 | >4.2 | [12] |
| Bacteria | ||
| Yersinia enterocolitica | >7.0 | [6] |
| Serratia marcescens | 4.2 | [6] |
| Staphylococcus epidermidis | 7.5 | [6] |
| Protozoa | ||
| Plasmodium falciparum | >5.7 | [13] |
| Babesia microti | ≥4 | [14] |
| Leukocytes | ||
| White Blood Cells | >4 to 6 | [2][3] |
Table 2: In Vitro Quality of Amustaline-Treated Red Blood Cells After 35-Day Storage
| Parameter | Amustaline-Treated RBCs | Control RBCs | P-value | Reference |
| 24-h Post-Transfusion Recovery (%) | 83.2 ± 5.2 | 84.9 ± 5.9 | 0.06 | [15] |
| Median Life Span (T₅₀, days) | 33.5 | 39.7 | <0.001 | [15] |
| Hemoglobin Content ( g/unit ) | 53.1 | 55.8 | - | [4] |
| Hemolysis (%) | <0.8 | - | - | [16][17] |
Table 3: Key Findings from Phase III Clinical Trials
| Study Population | Primary Endpoint | Result | Conclusion | Reference |
| Cardiovascular Surgery Patients | Mean hemoglobin content per RBC component | Non-inferiority met (Test: 53.1 g vs. Control: 55.8 g) | Amustaline-treated RBCs are equivalent to conventional RBCs for hemoglobin content and well-tolerated. | [4][16][18] |
| Transfusion-Dependent Thalassemia Patients | Hemoglobin consumption | Non-inferiority met (Test: 0.113 g/kg/day vs. Control: 0.111 g/kg/day) | Amustaline-treated RBCs offer potential to reduce infectious risk with a tolerable safety profile. | [4][19] |
| Cardiac Surgery Patients (ReCePI trial) | Incidence of Acute Kidney Injury (AKI) | Non-inferiority met (Test: 29.3% vs. Control: 28.0%) | PR RBCs showed equivalent hemoglobin support and the incidence of AKI was non-inferior to conventional RBCs. | [20] |
Experimental Protocols
General Workflow for Pathogen Inactivation in Red Blood Cell Concentrates
The Amustaline pathogen inactivation process involves a series of steps performed in a closed system to maintain sterility.
Detailed Protocol for Pathogen Inactivation Efficacy Studies
This protocol is a composite based on methodologies described in preclinical studies.[11][13][21]
1. Preparation of Blood Components:
-
Start with standard leukoreduced red blood cell concentrates. For whole blood studies, use standard whole blood units.
2. Pathogen Spiking:
-
Prepare a high-titer stock of the virus, bacteria, or parasite to be tested.
-
Inoculate the blood component with the pathogen to achieve a target concentration (e.g., ~6 log₁₀/mL).[21]
-
Take an aliquot of the spiked blood component to serve as the untreated input control.
3. Amustaline and Glutathione Treatment:
-
To the spiked blood unit, add a sterile glutathione solution to a final concentration of 20 mM.[7][10][14] Mix thoroughly.
-
Following a brief incubation at room temperature (5-10 minutes), add a sterile Amustaline (S-303) solution to a final concentration of 0.2 mM.[13][14][21] Mix well.
-
For a second-generation process, the final concentrations are typically 0.2 mM Amustaline and 20 mM GSH.[10][14][21]
4. Incubation:
-
Incubate the treated unit at room temperature (20-25°C) for a specified period, typically ranging from 3 to 18 hours.[1][21]
5. Post-Treatment Processing:
-
After incubation, take samples for infectivity and genomic assays.
-
For RBCs, the unit is typically centrifuged, and the supernatant containing Amustaline by-products is replaced with a standard red blood cell additive solution (e.g., SAG-M).[1][22]
6. Quantification of Pathogen Inactivation:
-
Infectivity Assays:
-
For viruses, perform plaque assays or TCID₅₀ (50% tissue culture infectious dose) assays on appropriate cell lines.[11][21]
-
For bacteria, determine colony-forming units (CFUs) by plating serial dilutions on agar plates.[21]
-
For parasites like Plasmodium falciparum, use in vitro culture systems and quantify parasitemia by cytometry or microscopy.[13]
-
-
Genomic Assays:
-
Use quantitative PCR (qPCR) or reverse transcription qPCR (RT-qPCR) to measure viral or bacterial genomic copies. Note that this measures nucleic acid presence, not infectivity.
-
-
Calculation of Log Reduction:
-
Compare the infectious titer in the treated sample to the input control to calculate the log₁₀ reduction.
-
Protocol for In Vitro Quality Assessment of Treated Red Blood Cells
This protocol is based on methods used in clinical trials and preclinical evaluations.[15][16][17][22]
1. Preparation of Test and Control Units:
-
Prepare Amustaline-treated RBC units as described in the pathogen inactivation workflow.
-
Prepare corresponding control RBC units that undergo identical handling and storage conditions without the addition of Amustaline and GSH.
2. Storage:
-
Store both test and control units under standard blood bank conditions (1-6°C) for a specified duration (e.g., up to 35 or 42 days).
3. Sampling:
-
Aseptically collect samples from the units at various time points (e.g., Day 0, Day 1, and end of storage).
4. In Vitro Quality Parameters:
-
Hemoglobin Content: Measure total hemoglobin using a hematology analyzer.
-
Hematocrit: Determine the packed cell volume.
-
Hemolysis: Measure the amount of free hemoglobin in the supernatant as a percentage of total hemoglobin.
-
ATP Levels: Quantify intracellular ATP concentrations as an indicator of cell metabolic state.
-
2,3-Diphosphoglycerate (2,3-DPG): Measure this compound, which is crucial for oxygen release from hemoglobin.
-
Extracellular Potassium: Monitor potassium leakage as a measure of membrane integrity.
-
pH: Measure the pH of the unit at 37°C.
5. Post-Transfusion Viability (Clinical or Preclinical Models):
-
Radiolabeling: Label an aliquot of the stored RBCs with ⁵¹Cr and/or ⁹⁹ᵐTc.
-
Transfusion: Infuse the radiolabeled cells into healthy volunteers (autologous transfusion) or animal models.
-
Recovery Measurement: Draw blood samples at various time points post-transfusion (e.g., 24 hours) to determine the percentage of recovered radiolabeled cells.
-
Cell Lifespan: Monitor the persistence of radiolabeled cells over time to determine the mean or median lifespan (T₅₀).
Safety and Toxicology
Extensive preclinical studies have been conducted to assess the safety of Amustaline-treated blood components.[2][3][8] These studies include assessments of genotoxicity, carcinogenicity, and reproductive toxicology of the treatment by-products.[8] The primary degradation product, S-300, has been shown to be non-mutagenic.[8][9]
An important consideration in the development of the Amustaline technology has been immunogenicity. Early clinical trials with a first-generation process led to the formation of antibodies against S-303-treated RBCs in a small number of patients.[2][3][21] This prompted the development of a second-generation process with an increased concentration of glutathione (from 2 mM to 20 mM) to more effectively quench extracellular Amustaline and reduce adduct formation on the RBC surface.[7][10][14] Subsequent Phase III clinical trials with the second-generation process have shown a much lower incidence of treatment-emergent antibodies, which were of low titer and not associated with clinical hemolysis.[4][19][20]
Conclusion
The Amustaline (S-303) pathogen inactivation system represents a significant advancement in blood safety, particularly for red blood cell components for which other methods are not suitable. The technology has demonstrated broad-spectrum efficacy against a wide range of pathogens while maintaining the quality and therapeutic efficacy of the red blood cells. The detailed protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to understand and potentially apply this technology. Ongoing research and clinical evaluation continue to refine the process and further establish its role in transfusion medicine.
References
- 1. Development of the S-303 Pathogen Inactivation Technology for Red Blood Cell Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Development of the S-303 Pathogen Inactivation Technology for Red Blood Cell Concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III clinical trials with Amustaline/Glutathione (S-303/GSH) Pathogen-Inactivated RBC [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pathogen Inactivation of Cellular Blood Products—An Additional Safety Layer in Transfusion Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pathogen Inactivation of Cellular Blood Products—An Additional Safety Layer in Transfusion Medicine [frontiersin.org]
- 11. Amustaline (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inactivation of Plasmodium falciparum in whole blood using the amustaline and glutathione pathogen reduction technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shiu.uy [shiu.uy]
- 15. Red blood cell concentrates treated with the amustaline (S-303) pathogen reduction system and stored for 35 days retain post-transfusion viability: results of a two-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. ashpublications.org [ashpublications.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometric Detection of Amustaline-Treated Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303) is a nucleic acid-targeted pathogen-inactivating agent developed to enhance the safety of red blood cell (RBC) transfusions. It functions by intercalating into the nucleic acids of pathogens and leukocytes, preventing replication.[1] During this process, a portion of the Amustaline molecule, a structural analog of acridine, can form adducts on the surface of red blood cells.[2] The detection and quantification of these adducts are crucial for evaluating the efficacy of the treatment process, understanding potential immunogenic responses, and ensuring the quality of the final blood product. Flow cytometry offers a rapid and sensitive method for the single-cell analysis of these modifications.
This document provides detailed protocols for the detection of Amustaline-treated RBCs using flow cytometry, including methods for direct detection of Amustaline adducts and assessment of secondary cellular effects such as lipid peroxidation and membrane protein alterations.
Data Presentation
The following tables summarize quantitative data related to Amustaline treatment of RBCs, compiled from published studies.
Table 1: Surface Acridine Density on Amustaline-Treated RBCs
| Parameter | Value | Reference |
| Initial Acridine Molecules per RBC (post-transfusion) | ~7,500 | [3] |
| Acridine Molecules per RBC (at limit of detection) | ~150 - 301 | [3] |
| Mean Acridine Surface Density (1-4h post-transfusion) | 5,062 molecules/RBC | [4][5] |
| Mean Acridine Surface Density (16 weeks post-transfusion) | 180 molecules/RBC | [4][5] |
Table 2: In Vitro Characteristics of Amustaline-Treated RBCs
| Parameter | Amustaline-Treated RBCs | Control RBCs | Reference |
| Mean Hemoglobin ( g/unit ) | 58.0 | 61.0 | [4] |
| Median Storage Before Transfusion (days) | 23.8 | 21.8 | [4] |
Experimental Protocols
Protocol 1: Direct Detection of Amustaline-RBC Adducts (Acridine)
This protocol describes the use of a specific monoclonal antibody to detect acridine on the surface of Amustaline-treated RBCs.
Materials:
-
Whole blood or isolated RBCs treated with Amustaline
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Anti-acridine monoclonal antibody (clone 2S197-2M1) conjugated to a fluorophore (e.g., PE)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
If using whole blood, dilute 5 µL in 1 mL of PBS.
-
If using isolated RBCs, wash the cells twice with PBS containing 1% BSA and resuspend to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
To 100 µL of the cell suspension, add the anti-acridine antibody at the manufacturer's recommended concentration.
-
In a separate tube, add the corresponding isotype control antibody to another 100 µL of the cell suspension.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Add 2 mL of PBS with 1% BSA to each tube.
-
Centrifuge at 500 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Repeat the wash step.
-
-
Resuspension:
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the RBC population based on forward and side scatter.
-
Analyze the fluorescence intensity of the stained cells compared to the isotype control.
-
Protocol 2: Assessment of Lipid Peroxidation using BODIPY 581/591 C11
This protocol measures lipid peroxidation in RBCs, a potential secondary effect of chemical treatment, using a ratiometric fluorescent probe.[6]
Materials:
-
Amustaline-treated and control RBCs
-
PBS
-
BODIPY 581/591 C11 (stock solution in DMSO)
-
Flow cytometer with 488 nm and 561 nm lasers
Procedure:
-
Sample Preparation:
-
Wash RBCs twice with PBS and resuspend to approximately 1 x 10^6 cells/mL in PBS.
-
-
Staining:
-
Add BODIPY 581/591 C11 to the cell suspension to a final concentration of 1-2 µM.[6]
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with PBS to remove excess dye.
-
-
Resuspension:
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Excite the cells with a 488 nm laser and detect emission in the green channel (~510 nm) for the oxidized probe.
-
Excite the cells with a 561 nm laser and detect emission in the red channel (~590 nm) for the reduced probe.[6]
-
Analyze the ratio of green to red fluorescence to determine the extent of lipid peroxidation.
-
Protocol 3: Evaluation of RBC Membrane Protein Alterations using Eosin-5-Maleimide (EMA)
This protocol assesses potential damage to RBC membrane proteins by measuring the fluorescence intensity of EMA, which binds to band 3 and other membrane proteins.[7]
Materials:
-
Amustaline-treated and control RBCs
-
PBS
-
Eosin-5-Maleimide (EMA)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Wash RBCs twice with PBS and resuspend to approximately 1 x 10^6 cells/mL in PBS.
-
-
Staining:
-
Add EMA to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Resuspension:
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Excite the cells with a 488 nm laser and detect emission in the appropriate channel (e.g., FITC).
-
Compare the mean fluorescence intensity (MFI) of the Amustaline-treated RBCs to the control RBCs. A significant decrease in MFI may indicate membrane protein damage.[8]
-
Visualizations
Caption: Mechanism of Amustaline interaction with RBCs and pathogens.
Caption: General workflow for flow cytometric analysis of RBCs.
Caption: Logical flow of data analysis for RBC flow cytometry.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterizing the antibody response to amustaline/glutathione pathogen-reduced red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 7. Detection of Red Blood Cell Membrane Proteins in Myelodysplastic Syndromes Using Eosin-5-Maleimide (EMA) Staining by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of imaging flow cytometry in the diagnostic assessment of red cell membrane disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Tracking of Amustaline-Labeled Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303), in conjunction with glutathione (GSH), is utilized in an investigational pathogen reduction technology designed to enhance the safety of red blood cell (RBC) transfusions. This process inactivates a broad spectrum of pathogens and leukocytes by cross-linking nucleic acids, thereby preventing replication and transcription.[1][2][3][4] A significant advantage of the amustaline/glutathione treatment is that it leaves a residual amount of acridine, a component of amustaline, bound to the surface of the red blood cells. This surface-bound acridine serves as a novel, intrinsic marker that enables the in vivo tracking of transfused pathogen-reduced RBCs (PR-RBCs) using standard flow cytometry.[1][5]
This application note provides detailed protocols for the in vivo tracking of amustaline-labeled RBCs and compares this method to the established biotin-labeling technique. Quantitative data from clinical studies are presented to aid researchers in designing and interpreting experiments related to RBC survival and efficacy.
Mechanism of Action of Amustaline
Amustaline is a modular compound composed of an acridine anchor, an effector, and an ester linker.[2] The acridine component intercalates into the helical regions of DNA and RNA. The effector arm then irreversibly reacts with guanine bases, creating adducts and crosslinks that prevent nucleic acid replication and transcription.[2][6] Following its inactivation function, amustaline hydrolyzes at a physiological pH to non-reactive by-products, primarily S-300.[2][6] Glutathione is included in the process to quench unreacted amustaline, minimizing off-target reactions.[2][6]
Quantitative Data Summary
The survival kinetics of amustaline/glutathione PR-RBCs have been compared to conventional RBCs and biotin-labeled RBCs in clinical studies. The data demonstrates the viability of PR-RBCs and the utility of acridine-based tracking.
| Parameter | PR-RBCs (Amustaline-labeled) | Pre-PR-RBCs (Biotin-labeled) | Conventional RBCs (Biotin-labeled) | Reference |
| 24-h Post-Transfusion Recovery (PTR24) | Similar to Pre-PR and Conventional | Similar to PR and Conventional | Similar to PR and Pre-PR | [1] |
| Half-Life (T50) | Similar to Pre-PR and Conventional | Similar to PR and Conventional | Similar to PR and Pre-PR | [1] |
| Mean Predicted Lifespan | 104.4 (± 4.7) days | 115.1 (± 7.2) days | Not directly compared in this study | [1] |
| Initial Acridine Surface Density (1-4h post-transfusion) | 5062 molecules/RBC | N/A | N/A | [1] |
| Acridine Surface Density at 16 weeks | 180 molecules/RBC | N/A | N/A | [1] |
| Biotin Labeling Density | MESF/RBC Range | Limit of Quantification (LoQ) | Reference |
| 3 to 30 µg/mL sulfo-NHS-biotin | 32,000 to 200,000 | 1 in 274,000 to 1 in 649,000 | [7] |
Experimental Protocols
Protocol 1: In Vivo Tracking of Amustaline-Labeled RBCs via Flow Cytometry
This protocol details the method for tracking transfused PR-RBCs by detecting the surface-bound acridine marker.
Objective: To quantify the population of transfused amustaline-treated RBCs in peripheral blood over time.
Materials:
-
Whole blood samples collected in anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS).
-
Acridine-specific mouse monoclonal antibody (e.g., 2S197-2M1).[5]
-
Phycoerythrin (PE)-conjugated goat anti-mouse IgG secondary antibody.
-
Flow cytometer.
-
Calibrated PE beads for quantification (e.g., Quantibrite).[5]
Procedure:
-
Sample Collection: Collect peripheral blood samples from the transfusion recipient at designated time points (e.g., 1-4 hours post-transfusion, and then serially over weeks).[1]
-
RBC Preparation:
-
Wash the collected blood cells with PBS to remove plasma components.
-
Resuspend the RBCs to a suitable concentration for flow cytometry analysis.
-
-
Antibody Staining:
-
Incubate a defined volume of the RBC suspension with the acridine-specific primary monoclonal antibody.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the PE-conjugated goat anti-mouse IgG secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, gating on the RBC population based on forward and side scatter properties.
-
Measure the PE fluorescence intensity of the gated RBCs.
-
Use calibrated PE beads to convert the fluorescence intensity to molecules of equivalent soluble fluorochrome (MESF), allowing for quantification of acridine surface density.[7]
-
-
Data Analysis:
-
Calculate the percentage of acridine-positive RBCs in the total RBC population at each time point.
-
The absolute concentration of labeled RBCs can be determined by multiplying the percentage of positive cells by the patient's total RBC count.[1]
-
Plot the decline in the percentage or absolute count of acridine-positive RBCs over time to determine survival kinetics.
-
Protocol 2: Biotin Labeling of Red Blood Cells for In Vivo Tracking
This protocol serves as a standard method for comparison and validation of novel tracking techniques like the acridine-based method.[8][9][10]
Objective: To label a population of RBCs with biotin for subsequent in vivo survival studies.
Materials:
-
Red Blood Cell Concentrate (RCC).
-
Biotinylation reagent (e.g., sulfo-NHS-biotin).[7]
-
Labeling buffer (e.g., PBS).
-
Wash solution (e.g., saline).
-
Sterile, closed system for labeling to maintain sterility for transfusion.[11]
-
Streptavidin conjugated to a fluorochrome (e.g., Streptavidin-Allophycocyanin) for detection.[5]
Procedure:
-
Preparation: Prepare the biotinylation reagent in the labeling buffer at the desired concentration (e.g., 2 to 18 µg/mL).[1][7] All procedures should be performed under sterile conditions in a closed system if the cells are to be re-infused.[11]
-
Labeling:
-
Add the biotinylation reagent to the RCC.
-
Incubate for a specified time (e.g., 2 hours) at room temperature with gentle mixing.[11]
-
-
Washing:
-
Centrifuge the labeled RBCs to pellet the cells.
-
Remove the supernatant containing unbound biotin.
-
Wash the RBCs multiple times with a sterile wash solution to remove all traces of unbound biotin.
-
-
Resuspension and Transfusion: Resuspend the biotin-labeled RBCs (BioRBCs) in a suitable additive solution for transfusion.
-
Detection:
-
Collect peripheral blood samples from the recipient at designated time points.
-
Wash the collected cells.
-
Incubate the cells with a fluorochrome-conjugated streptavidin.
-
Analyze the samples by flow cytometry to determine the percentage of biotin-positive RBCs.
-
Conclusion
The ability to track amustaline-labeled red blood cells in vivo using the residual surface-bound acridine provides a powerful and convenient tool for researchers. This intrinsic labeling method avoids the need for additional ex vivo manipulation or radiolabeling, simplifying the study of PR-RBC survival kinetics.[1][5] The data indicates that while the mean predicted lifespan of PR-RBCs may be slightly reduced compared to untreated RBCs, the 24-hour recovery and half-life are similar, supporting their clinical utility.[1] These protocols and data provide a comprehensive resource for the design and execution of studies involving the in vivo tracking of amustaline-treated red blood cells.
References
- 1. A novel acridine flow cytometry marker to track post‐transfusion amustaline/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the antibody response to amustaline/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Post-Transfusion Red Cell Survival with the Biotin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Development, Validation, and Potential Applications Of Biotinylated Red Blood Cells For Post-Transfusion Kinetics and Other Physiological Studies: Evidenced-Based Analysis & Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for red blood cell biotinylation in a closed system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amustaline Treatment in the Inactivation of Chikungunya Virus in Red Blood Cell Concentrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, poses a significant threat to blood safety due to the potential for transfusion-transmitted infections. To mitigate this risk, pathogen inactivation technologies are employed. Amustaline (S-303), in combination with glutathione (GSH), offers a robust method for inactivating a broad spectrum of pathogens, including CHIKV, in red blood cell (RBC) concentrates. This document provides detailed application notes, experimental protocols, and supporting data on the use of amustaline for this purpose.
Amustaline is a nucleic acid-targeting agent that intercalates into the helical regions of DNA and RNA.[1][2] Its effector component then forms irreversible covalent bonds, primarily with guanine bases, creating adducts and crosslinks that prevent nucleic acid replication, transcription, and translation.[1][2] Glutathione is used to quench extracellular reactions of amustaline, minimizing unwanted side reactions with other molecules.[3] This mechanism effectively inactivates pathogens while preserving the therapeutic qualities of the RBCs.
Quantitative Data Summary
The amustaline/GSH treatment has demonstrated high efficacy in inactivating Chikungunya virus in red blood cell concentrates. The following tables summarize the key quantitative data from published studies.
| Parameter | Pre-Inactivation Titer (log₁₀ TCID₅₀/mL) | Post-Inactivation Titer | Log Reduction | Reference |
| CHIKV Inactivation Efficacy | 5.81 ± 0.18 | Not Detected | >5.81 | [4] |
| Parameter | Pre-Inactivation Titer (log₁₀ PFU/mL) | Post-Inactivation Titer | Log Reduction | Reference |
| CHIKV Inactivation Efficacy | 7.60 | Not Detected | >7.1 | [5] |
TCID₅₀: 50% Tissue Culture Infectious Dose; PFU: Plaque-Forming Units
Table 1: Efficacy of Amustaline in Inactivating Chikungunya Virus in RBCs
The quality of red blood cells post-treatment is a critical factor. Studies have shown that amustaline-treated RBCs meet the established standards for transfusion.
| Parameter | Amustaline-Treated RBCs | Control RBCs | Reference |
| Hemoglobin Content ( g/unit ) | Equivalent to control | - | [6][7] |
| Hematocrit | Meets European guidelines | - | [6] |
| Hemolysis | Meets European guidelines | - | [6] |
| 24-h Post-Transfusion Recovery | 83.2 ± 5.2% | 84.9 ± 5.9% | [8] |
| Median Life Span (T₅₀, days) | 33.5 | 39.7 | [8] |
Table 2: In Vitro and In Vivo Quality of Amustaline-Treated Red Blood Cells
Experimental Protocols
Preparation of Chikungunya Virus Stock
Objective: To propagate and harvest a high-titer Chikungunya virus stock for spiking RBC units.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chikungunya virus isolate
-
Sterile PBS
-
Centrifuge
-
0.22 µm sterile filter
-
Cryovials
Protocol:
-
Seed Vero cells in T-175 flasks and grow to 80-90% confluency.
-
Prepare a viral inoculum by diluting the CHIKV isolate in a small volume of serum-free medium.
-
Remove the growth medium from the cell flasks and wash the monolayer once with sterile PBS.
-
Infect the cells with the viral inoculum at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate the flasks at 37°C for 1-2 hours, rocking gently every 15-20 minutes to ensure even distribution of the virus.
-
After the adsorption period, add complete cell culture medium to the flasks.
-
Incubate at 37°C and observe daily for the development of cytopathic effects (CPE).
-
When 80-90% of the cells show CPE (typically 2-3 days post-infection), harvest the supernatant.
-
Centrifuge the supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the clarified supernatant and filter it through a 0.22 µm sterile filter.
-
Aliquot the virus stock into cryovials and store at -80°C.
-
Determine the titer of the virus stock using a plaque assay or TCID₅₀ assay (see Protocol 3).
Amustaline Treatment of RBC Concentrates
Objective: To inactivate Chikungunya virus in a packed red blood cell unit using the amustaline/GSH pathogen reduction system.
Materials:
-
Leukoreduced packed red blood cell (RBC) unit
-
Amustaline (S-303) solution (e.g., 6 mM)
-
Glutathione (GSH) solution (e.g., 600 mM)
-
Processing solution (containing adenine, mannitol, sodium citrate, mono- and disodium phosphate)
-
Sterile connecting device
-
Incubator (20-25°C)
-
Centrifuge for blood bags
-
SAG-M additive solution
Protocol:
-
Within 24 hours of blood collection, connect the RBC unit to the amustaline processing set using a sterile connecting device.
-
Add approximately 140 mL of the processing solution to the RBCs.
-
Add 16.0 mL of 600 mM GSH solution to the RBC mixture.
-
Add 18.0 mL of 6 mM amustaline solution to the RBC mixture. The final concentrations will be approximately 0.2 mmol/L amustaline and 20 mmol/L GSH.[3]
-
Mix the contents thoroughly.
-
Incubate the mixture at 20-25°C for 18-24 hours.[1]
-
After incubation, centrifuge the treated RBC unit to separate the RBCs from the supernatant containing amustaline byproducts.
-
Express the supernatant.
-
Resuspend the RBCs in a standard additive solution, such as SAG-M.
-
The amustaline-treated RBC unit is now ready for storage at 1-6°C for up to 35 days.[9][10]
Viral Titer Quantification
Objective: To determine the infectious titer of Chikungunya virus in RBC samples before and after amustaline treatment using a plaque assay or TCID₅₀ assay.
Materials:
-
Vero cells
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Serum-free medium
-
RBC samples (pre- and post-treatment)
-
Overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Protocol:
-
Seed Vero cells in multi-well plates and grow to a confluent monolayer.
-
Prepare serial 10-fold dilutions of the RBC samples (pre- and post-treatment) in serum-free medium.
-
Remove the growth medium from the cell plates and wash the monolayers with PBS.
-
Inoculate the cell monolayers with 100-200 µL of each viral dilution.
-
Incubate at 37°C for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and gently wash the monolayers with PBS.
-
Add 2-3 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible.
-
Fix the cells by adding 10% formalin and incubating for at least 30 minutes.
-
Remove the overlay and formalin, and stain the cell monolayers with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques at a dilution that yields a countable number (typically 10-100 plaques).
-
Calculate the viral titer in plaque-forming units per mL (PFU/mL).
Materials:
-
Vero cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Serum-free medium
-
RBC samples (pre- and post-treatment)
Protocol:
-
Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
On the day of the assay, prepare serial 10-fold dilutions of the RBC samples in serum-free medium.
-
Inoculate 8 replicate wells per dilution with 100 µL of each viral dilution. Include a set of wells with medium only as a negative control.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Observe the plate daily for the appearance of CPE for 5-7 days.
-
Record the number of positive (showing CPE) and negative wells for each dilution.
-
Calculate the TCID₅₀/mL using the Reed-Muench or Spearman-Kärber method.
Visualizations
References
- 1. Pathogen reduced red blood cells as an alternative to irradiated and washed components with potential for up to 42 days storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of chikungunya virus in blood components treated with amotosalen/ultraviolet A light or amustaline/glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the efficacy and safety of amustaline/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study—protocol for a phase 3, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amustaline PRT in Thalassemia Patient Transfusions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amustaline (S-303) Pathogen Reduction Technology (PRT) for red blood cell (RBC) concentrates intended for transfusion in patients with transfusion-dependent thalassemia (TDT). The information is compiled from preclinical and clinical studies to guide research and development in this area.
Introduction
Transfusion-dependent thalassemia necessitates regular red blood cell transfusions to manage anemia and its complications. However, this life-long therapy carries the risk of transfusion-transmitted infections (TTIs). Amustaline PRT is an investigational technology designed to reduce the risk of TTIs by inactivating a broad spectrum of pathogens in RBC concentrates. Amustaline, a nucleic acid-targeting agent, in conjunction with glutathione (GSH), effectively inactivates viruses, bacteria, protozoa, and residual leukocytes.[1][2]
Mechanism of Action
Amustaline's mechanism of action is based on the irreversible inhibition of nucleic acid replication, transcription, and translation in pathogens and leukocytes.[1][3] The process does not require photochemical activation.
-
Intercalation: The acridine component of the amustaline molecule intercalates into the helical regions of DNA and RNA.[1]
-
Covalent Bonding and Cross-linking: The effector component of amustaline irreversibly forms covalent bonds (adducts) and cross-links with guanine bases in the nucleic acids.[1][3]
-
Inactivation: These molecular changes prevent the nucleic acids from unwinding and replicating, thus inactivating the pathogen or leukocyte.[3]
-
Degradation: Post-treatment, amustaline spontaneously hydrolyzes into non-reactive by-products, primarily S-300.[3] Glutathione (GSH) is used to quench any free, unreacted amustaline.[3]
Clinical Efficacy and Safety in Thalassemia
A Phase 3, randomized, double-blind, active-controlled, two-period crossover clinical trial evaluated the efficacy and safety of Amustaline-Glutathione (A-GSH) treated RBCs in patients with TDT.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the clinical trial.
| Parameter | Amustaline-Treated RBCs (Test) | Conventional RBCs (Control) | P-value |
| Hemoglobin Consumption | |||
| Mean Transfused Hb (g/kg/day) | 0.113 ± 0.04 | 0.111 ± 0.04 | 0.373 |
| Transfusion Characteristics | |||
| Mean Number of RBCCs Transfused per Period | 12.5 ± 1.9 | 12.5 ± 1.9 | N/A |
| Mean Storage Duration (days) | 8.9 | 8.9 | N/A |
| Hematological Parameters | |||
| Mean Pre-transfusion Hb Decline (g/L) | 6.0 | N/A | N/A |
| Safety | |||
| Incidence of Antibodies to A-GSH-RBCC | 0 | N/A | N/A |
| Data sourced from a study with 80 patients in the intent-to-treat population.[1][5] |
Experimental Protocols
Preparation of Amustaline-Treated Red Blood Cell Concentrates
This protocol describes the general steps for treating leukocyte-reduced RBCs with Amustaline and Glutathione.
Materials:
-
Leukocyte-reduced red blood cell concentrate (RBCC) in CPD anticoagulant, resuspended in Saline-Adenine-Glucose-Mannitol (SAG-M) solution.
-
Amustaline (S-303) solution.
-
Glutathione (GSH) solution.
-
Functionally closed system of plastic containers for processing.
-
Sterile centrifuge.
-
Fresh additive solution (e.g., SAG-M).
Procedure:
-
Within 24 hours of whole blood collection, transfer the leukocyte-reduced RBCC into the processing container of the closed system.[4]
-
Add the GSH solution to the RBCC to achieve a final concentration of 20 mmol/L.[4] Mix thoroughly.
-
Add the Amustaline solution to the RBCC to achieve a final concentration of 0.2 mmol/L.[4] Mix thoroughly.
-
Incubate the mixture at room temperature for 18-24 hours.[3] This allows for pathogen inactivation and the spontaneous hydrolysis of amustaline.
-
Following incubation, centrifuge the treated RBCC to separate the red cells from the supernatant.
-
Remove the supernatant containing the processing solution, unreacted reagents, and degradation by-products.
-
Resuspend the RBCs in a fresh additive solution (e.g., SAG-M).[3]
-
The final Amustaline-treated RBCC is now ready for storage at 4-6°C for up to 35 days.[4]
Protocol for Clinical Evaluation in Thalassemia Patients (Based on Phase 3 Trial Design)
This protocol outlines the key steps in a clinical trial designed to assess the efficacy and safety of Amustaline-treated RBCs in TDT patients.
Study Design: Randomized, double-blind, active-controlled, 2-period crossover.[1][4]
Procedure:
-
Patient Enrollment: Recruit TDT patients on chronic transfusion support. Perform baseline assessments including medical history, pre-transfusion hemoglobin levels, and screen for pre-existing antibodies to Amustaline-treated and untreated RBCs using a gel-card antibody screen.[4]
-
Randomization: Randomly assign patients to one of two treatment sequences:
-
Sequence A: Receive Amustaline-treated RBCs for the first treatment period, followed by conventional RBCs for the second period.
-
Sequence B: Receive conventional RBCs for the first treatment period, followed by Amustaline-treated RBCs for the second period.
-
-
Treatment Periods: Each treatment period consists of six transfusion episodes over 8-10 months.[1] The first two transfusions in each period are considered a "wash-in" phase.[4]
-
Blinding: The study should be double-blinded, where both the patient and the clinical trial personnel are unaware of the treatment assignment. Only the blood center personnel preparing the RBC units are unblinded.[4]
-
Transfusion Management:
-
Physicians, blinded to the treatment, prescribe the number of RBC units required for each transfusion to maintain a target pre-transfusion hemoglobin level (e.g., 90-100 g/L).[4]
-
Record the total hemoglobin content and volume of each transfused unit.
-
-
Efficacy and Safety Monitoring (Prior to each transfusion):
-
Data Analysis:
-
Primary Efficacy Endpoint: Compare the mean transfused hemoglobin (g/kg/day) between the Amustaline-treated and conventional RBC groups using a non-inferiority analysis.[1]
-
Primary Safety Endpoint: Determine the incidence of antibodies to Amustaline-treated RBCs.[1]
-
Analyze secondary endpoints such as pre-transfusion hemoglobin levels, adverse events, and other hematological parameters.
-
Conclusion
The use of Amustaline PRT for red blood cell concentrates in transfusion-dependent thalassemia patients has been shown to be non-inferior to conventional RBCs in terms of hemoglobin consumption in a Phase 3 clinical trial.[1][5] Importantly, in this trial, no treatment-emergent antibodies to the Amustaline-treated RBCs were detected.[1][5] These findings suggest that Amustaline PRT has the potential to reduce the risk of transfusion-transmitted infections in this vulnerable patient population with a tolerable safety profile.[1] Further research and regulatory evaluation are ongoing.
References
- 1. researchgate.net [researchgate.net]
- 2. Amustaline-glutathione pathogen-reduced red blood cell concentrates for transfusion-dependent thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Amustaline Pathogen Reduction in Sickle Cell Disease Transfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfusion therapy is a critical component in the management of sickle cell disease (SCD), helping to prevent and treat complications such as stroke, acute chest syndrome, and painful vaso-occlusive crises. However, frequent transfusions introduce the risk of transfusion-transmitted infections (TTIs). Pathogen reduction technology offers a proactive approach to enhance the safety of blood components. Amustaline (S-303), in combination with glutathione (GSH), is a pathogen reduction system designed to inactivate a broad spectrum of viruses, bacteria, protozoa, and leukocytes in red blood cell (RBC) concentrates. This document provides detailed application notes and protocols relevant to the use of amustaline pathogen-reduced RBCs in the context of sickle cell disease.
Mechanism of Action
Amustaline-based pathogen reduction targets the nucleic acids of pathogens and leukocytes. The process involves a modular compound, amustaline, which consists of an acridine anchor for intercalation into DNA and RNA, and an effector moiety that creates covalent bonds and crosslinks, primarily with guanine bases.[1][2] This irreversible damage to the nucleic acids prevents replication, transcription, and translation, thereby inactivating the pathogen or leukocyte.[1][2] Following the inactivation process, amustaline spontaneously hydrolyzes into non-reactive by-products, including S-300.[1][2] Glutathione is used in the process to quench free, unreacted amustaline.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on amustaline pathogen-reduced red blood cells. While not all studies were exclusively in sickle cell disease patients, the data provides a valuable overview of the technology's performance and safety profile.
Table 1: Post-Transfusion Red Blood Cell Viability and Survival
| Parameter | Amustaline-Treated RBCs | Control RBCs | Patient Population | Citation |
| 24-h Post-Transfusion Recovery | 83.2 ± 5.2% | 84.9 ± 5.9% | Healthy Subjects | [3] |
| T50 (half-life) | 33.5 days | 39.7 days | Healthy Subjects | [3] |
| Area Under the Curve (% surviving x days) | 22.6 | 23.1 | Healthy Subjects | [3] |
| Mean Acridine Surface Density (1-4h post-transfusion) | 5062 molecules/PR-RBC | N/A | Sickle Cell Disease | [4] |
| Acridine Surface Density Decline (within 7 days) | 84.5% | N/A | Sickle Cell Disease | [4] |
| Detectable Acridine (at 16 weeks) | 180 molecules/PR-RBC | N/A | Sickle Cell Disease | [4] |
Table 2: Clinical Efficacy and Safety in Transfusion-Dependent Patients
| Parameter | Amustaline-Treated RBCs | Control RBCs | Patient Population | Citation |
| Mean Transfused Hemoglobin (g/kg/day) | 0.113 ± 0.04 | 0.111 ± 0.04 | Thalassemia | [5] |
| Incidence of Antibodies to PR-RBCs | 0% | N/A | Thalassemia | [5] |
| Incidence of Acute Kidney Injury (48h post-surgery) | 29.3% (46/157) | 28.0% (45/161) | Cardiac Surgery | [6] |
| Treatment-Emergent PR-RBC Specific IgG Antibodies | 3.1% (5/159) | 0% (0/162) | Cardiac Surgery | [7][8] |
Table 3: In Vitro Red Blood Cell Quality Parameters (after 35 days of storage)
| Parameter | Amustaline-Treated RBCs | Control RBCs | Citation |
| Hemolysis | < 0.3% | < 0.3% | [3] |
| pH | 6.4 - 6.7 | 6.4 - 6.7 | [3] |
Experimental Protocols
Protocol 1: Amustaline/Glutathione Pathogen Reduction of Red Blood Cell Concentrates
This protocol describes the general procedure for treating leukocyte-reduced red blood cell concentrates (RBCCs) with the amustaline pathogen reduction system.
Materials:
-
Leukocyte-reduced red blood cell concentrate (RBCC) in an appropriate additive solution (e.g., AS-5, SAG-M).
-
Amustaline (S-303) solution.
-
Glutathione (GSH) solution.
-
Functionally closed system of sterile, interconnected plastic containers.
-
Incubator (20-25°C).
-
Sterile tubing welder and sealer.
Procedure:
-
Preparation: Within 24 hours of whole blood collection, prepare a leukocyte-reduced RBCC.
-
Connection: Aseptically connect the RBCC unit to the amustaline/GSH treatment set using a sterile tubing welder.
-
Addition of Reagents:
-
Incubation: Mix the contents thoroughly and incubate the treated RBCC at 20-25°C for 18-24 hours.[1][3] This incubation period allows for pathogen inactivation and the spontaneous hydrolysis of amustaline.
-
Solution Exchange: Following incubation, replace the processing solution containing amustaline by-products with a fresh additive solution (e.g., SAG-M).[1]
-
Storage: Store the final pathogen-reduced RBCC at 1-6°C for up to 35 days.[7]
Protocol 2: In Vivo Tracking of Amustaline-Treated Red Blood Cells using Flow Cytometry
This protocol outlines a method to track the survival of transfused amustaline-treated RBCs in vivo by detecting the residual surface-bound acridine.[4]
Materials:
-
Peripheral blood samples from patients transfused with amustaline-treated RBCs.
-
Phosphate-buffered saline (PBS).
-
Monoclonal antibody specific for the acridine moiety of amustaline.
-
Appropriate secondary antibody conjugated to a fluorophore.
-
Flow cytometer.
Procedure:
-
Sample Collection: Collect peripheral blood samples from patients at various time points post-transfusion (e.g., 1-4 hours, 7 days, and then weekly).
-
Cell Preparation:
-
Isolate RBCs from whole blood by centrifugation and washing with PBS.
-
Resuspend the RBCs to a suitable concentration for flow cytometry.
-
-
Antibody Staining:
-
Incubate the RBCs with the primary anti-acridine antibody.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorophore-conjugated secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, gating on the RBC population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the acridine-positive RBC population.
-
-
Data Analysis:
-
Convert MFI to the number of acridine molecules per RBC using a calibration curve.
-
Plot the decline in the number of acridine molecules per RBC over time to assess the in vivo survival of the transfused cells.
-
Visualizations
Caption: Mechanism of amustaline pathogen reduction.
Caption: Workflow for amustaline pathogen reduction and transfusion.
Caption: Rationale for amustaline use in SCD transfusion.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel acridine flow cytometry marker to track post‐transfusion amustaline/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing the antibody response to amustaline/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibodies to Amustaline/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
Application Notes and Protocols: Amustaline-Treated Red Blood Cells in Cardiac Surgery Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amustaline-treated red blood cells (RBCs) in cardiac surgery clinical trials. This document includes a summary of key quantitative data from clinical studies, detailed experimental protocols for the preparation and in vitro quality assessment of Amustaline-treated RBCs, and the detection of potential immune responses.
Introduction
Amustaline (S-303) is a pathogen inactivation technology designed to enhance the safety of blood transfusions. When used in conjunction with glutathione (GSH), it inactivates a broad spectrum of viruses, bacteria, protozoa, and residual leukocytes in red blood cell concentrates. This technology is of particular interest in high-transfusion settings such as cardiac surgery, where the risk of transfusion-transmitted infections and transfusion-associated graft-versus-host disease is a significant concern. The INTERCEPT Blood System for Red Blood Cells utilizes Amustaline and glutathione for this purpose.
Mechanism of Action
Amustaline is a nucleic acid-targeting molecule. Its mechanism of action involves the intercalation into the helical regions of DNA and RNA, followed by the formation of irreversible covalent bonds, primarily with guanine bases. This crosslinking of nucleic acids prevents replication, transcription, and translation, thereby inactivating pathogens and leukocytes. Glutathione is added to quench free, unreacted Amustaline, minimizing unwanted reactions with other molecules.
Application Notes and Protocols for the Quantification of Residual Amustaline and S-300 in Pathogen-Reduced Red Blood Cell Concentrates (PR-RBCCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303) is a nucleic acid-targeting compound used in conjunction with glutathione (GSH) in pathogen reduction technology (PRT) for red blood cell concentrates (RBCCs). The process, known as the INTERCEPT Blood System for Red Blood Cells, is designed to inactivate a broad spectrum of pathogens and leukocytes, thereby enhancing the safety of blood transfusions. During the pathogen reduction process, Amustaline intercalates into and alkylates nucleic acids, rendering pathogens unable to replicate.[1][2] Subsequently, Amustaline undergoes hydrolysis to its primary, non-reactive degradation product, S-300.[1][2][3]
The quantification of residual Amustaline and its byproduct S-300 in the final PR-RBCC product is a critical step in ensuring the safety and quality of the transfusable component. These application notes provide detailed protocols for the sensitive and accurate measurement of these compounds in PR-RBCCs.
Quantitative Data Summary
The following tables summarize the typical concentrations of residual Amustaline and S-300 found in PR-RBCCs after treatment and processing.
Table 1: Residual Amustaline and S-300 in PR-RBCCs
| Compound | Mean Concentration | Standard Deviation | Unit |
| Residual Amustaline | < 1.0 | N/A | nM |
| S-300 | 18.10 | ± 3.21 | µM |
Data compiled from preclinical safety assessments of PR-RBCCs.
Table 2: Degradation Kinetics of Amustaline in PR-RBCCs
| Time Post-Addition | Amustaline Concentration (µM) |
| 6 minutes | ~115 |
| 1 hour | 11.6 |
| 2 hours | 1.1 |
| 8 hours | 0.009 |
Illustrates the rapid hydrolysis of Amustaline in the presence of glutathione and red blood cells.[3]
Signaling Pathways and Mechanisms of Action
Amustaline's mechanism of action does not involve a classical signaling pathway but rather a direct chemical interaction with nucleic acids. The following diagram illustrates the mechanism of pathogen inactivation and the subsequent degradation of Amustaline to S-300.
Caption: Mechanism of Amustaline Action and Degradation
Experimental Protocols
The following are detailed protocols for the quantification of residual Amustaline and S-300 in PR-RBCCs.
Protocol 1: Quantification of Residual Amustaline by LC-MS/MS
This protocol describes a method for the highly sensitive quantification of residual Amustaline in PR-RBCCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation & Lysis)
1.1. Thaw frozen PR-RBCC samples at room temperature.
1.2. Vigorously vortex the sample for 30 seconds to ensure homogeneity.
1.3. Transfer 100 µL of the PR-RBCC sample to a 1.5 mL microcentrifuge tube.
1.4. To lyse the red blood cells and release intracellular contents, add 300 µL of ice-cold deionized water and vortex for 1 minute.
1.5. For protein precipitation, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated Amustaline analog).
1.6. Vortex the mixture vigorously for 2 minutes.
1.7. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
1.8. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
1.9. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
1.10. Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Specific precursor-to-product ion transitions for Amustaline and the internal standard should be determined by direct infusion and optimized.
3. Data Analysis and Quantification
3.1. Create a calibration curve by analyzing a series of known concentrations of Amustaline standards prepared in a blank red blood cell matrix and processed using the same sample preparation method.
3.2. Quantify the amount of Amustaline in the PR-RBCC samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of S-300 by HPLC-UV
This protocol details a method for the quantification of the more abundant and polar S-300 degradant in PR-RBCCs using HPLC with ultraviolet (UV) detection.
1. Sample Preparation (Solid-Phase Extraction)
1.1. Prepare the PR-RBCC sample by following steps 1.1 to 1.4 from Protocol 1 to achieve cell lysis.
1.2. Centrifuge the lysed sample at 5,000 x g for 10 minutes to pellet cell membranes.
1.3. Transfer the supernatant to a clean tube.
1.4. Condition a mixed-mode anion exchange solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.
1.5. Load 200 µL of the supernatant onto the conditioned SPE cartridge.
1.6. Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
1.7. Elute the S-300 from the cartridge with 1 mL of 5% formic acid in methanol.
1.8. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
1.9. Reconstitute the residue in 200 µL of the HPLC mobile phase.
1.10. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: An HPLC system with a UV detector.
-
LC Column: A polar-endcapped C18 or a hydrophilic interaction liquid chromatography (HILIC) column suitable for the retention of polar acidic compounds.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: The wavelength of maximum absorbance for S-300 should be determined using a UV scan (a wavelength around the absorbance maximum of the acridine chromophore is expected).
3. Data Analysis and Quantification
3.1. Prepare a calibration curve using known concentrations of S-300 standards in the appropriate matrix.
3.2. Quantify S-300 in the samples by comparing the peak area of the analyte to the calibration curve.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the analytical workflow for quantifying residual Amustaline and S-300 in PR-RBCCs.
References
Application Notes and Protocols for Amustaline-Treated Red Blood Cells in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amustaline (S-303), used in conjunction with glutathione (GSH), is a pathogen reduction technology developed to enhance the safety of red blood cell (RBC) transfusions. This system, known as the INTERCEPT Blood System for Red Blood Cells, is designed to inactivate a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes in red blood cell concentrates (RBCCs).[1][2][3] The technology plays a crucial role in preclinical studies aimed at evaluating the safety and efficacy of pathogen-inactivated blood products.
Amustaline is a synthetic psoralen derivative that acts as a nucleic acid-targeting agent.[1] Its mechanism of action involves the intercalation into the helical regions of DNA and RNA of pathogens and leukocytes.[2] Upon activation, amustaline forms covalent crosslinks with nucleic acid bases, primarily guanine, which irreversibly blocks replication, transcription, and translation, thereby neutralizing the pathogen or leukocyte.[1][2] Glutathione is added to quench extracellular reactions of amustaline, minimizing unwanted side reactions with other molecules.[1][3] Following the treatment process, amustaline degrades into non-reactive by-products, including S-300, which are largely removed during subsequent processing steps.[1][2]
Preclinical safety assessments have been extensive, with studies on genotoxicity, carcinogenicity, and overall toxicology supporting the safety profile of amustaline-treated red blood cells for transfusion.[1][2][4] These studies have demonstrated that the treated RBCs are not genotoxic or carcinogenic.[1][2]
Experimental Protocols
Protocol 1: Preparation of Amustaline-Treated Red Blood Cell Concentrates (PR-RBCCs)
This protocol describes the general procedure for treating leukocyte-reduced red blood cell concentrates with amustaline and glutathione for preclinical evaluation.
Materials:
-
Leukocyte-reduced red blood cell concentrate (RBCC) in an appropriate additive solution (e.g., AS-1, AS-5, or SAG-M).[4][5]
-
Amustaline (S-303) dihydrochloride solution.
-
Glutathione (GSH) solution.
-
Processing solution (e.g., 0.9% saline for injection).
-
Sterile, closed processing set.
-
Centrifuge capable of handling blood bags.
-
Sterile tubing welder and sealer.
Procedure:
-
Preparation of RBCC: Start with a standard unit of leukocyte-reduced whole blood, which is then processed by centrifugation to separate the plasma and produce a red blood cell concentrate. The RBCs are suspended in an additive solution to achieve a hematocrit typically ranging from 50% to 65%.[6]
-
Dilution of RBCC: Dilute the RBCC with a processing solution to achieve a target hematocrit of approximately 40%. This step is performed within a closed processing set.[6]
-
Addition of Amustaline and Glutathione: Add amustaline and glutathione to the diluted RBCC to achieve final concentrations of approximately 0.2 mM amustaline and 2.0 mM to 20 mM GSH.[6] The exact concentrations can be adjusted based on the specific preclinical study design.
-
Incubation: Incubate the mixture at a controlled temperature, typically between 20°C and 25°C, for a period of 18 to 24 hours.[1][6] This incubation period allows for the inactivation of pathogens and leukocytes.
-
Centrifugation and Supernatant Removal: After incubation, centrifuge the treated RBCC unit (e.g., for 6 minutes at 4200 g).[6] Remove approximately 250 mL of the supernatant, which contains the majority of the amustaline by-products and residual glutathione.[6]
-
Washing and Resuspension: Replace the removed supernatant with a fresh additive solution, such as 90 mL of SAG-M.[6] This step helps to further reduce the concentration of residual treatment components.
-
Storage: Store the final pathogen-reduced red blood cell concentrate (PR-RBCC) at 1-6°C for up to 35 days.[4][6]
Protocol 2: In Vitro Quality Assessment of PR-RBCCs
This protocol outlines key in vitro assays to evaluate the quality of the prepared PR-RBCCs throughout their storage period.
Materials:
-
Aliquots of PR-RBCCs and control (untreated) RBCCs.
-
Blood gas analyzer.
-
Spectrophotometer.
-
Reagents for ATP and 2,3-DPG assays.
-
Osmotic fragility testing equipment.
-
Flow cytometer.
Procedure:
-
Sampling: Aseptically collect samples from the PR-RBCC and control units at specified time points during storage (e.g., Day 0, Day 7, Day 14, Day 21, Day 28, and Day 35).
-
Biochemical Assays:
-
pH: Measure the pH of the unit at 37°C.
-
Hemolysis: Determine the percentage of hemolysis by measuring the free hemoglobin in the supernatant.
-
ATP and 2,3-DPG Levels: Quantify the intracellular concentrations of Adenosine Triphosphate (ATP) and 2,3-Diphosphoglycerate (2,3-DPG) as indicators of metabolic function.
-
Extracellular Potassium: Measure the concentration of potassium in the supernatant.
-
-
Hematological Parameters:
-
Hematocrit (Hct): Measure the packed cell volume.
-
Hemoglobin (Hb) Content: Determine the total hemoglobin concentration.
-
-
Cellular Integrity:
-
Osmotic Fragility: Assess the stability of the red blood cell membrane.
-
Flow Cytometry: Analyze cell size, shape, and membrane integrity.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on amustaline-treated red blood cells.
Table 1: In Vitro Quality Parameters of Amustaline-Treated vs. Control RBCs during Storage
| Parameter | Treatment Group | Day 1 | Day 35 |
| Hemoglobin ( g/unit ) | Amustaline-Treated | 58.0 | 57.5 |
| Control | 61.0 | 60.4 | |
| Hematocrit (%) | Amustaline-Treated | 55 | 54 |
| Control | 57 | 56 | |
| Hemolysis (%) | Amustaline-Treated | < 0.1 | < 0.8 |
| Control | < 0.1 | < 0.8 | |
| ATP (% of initial) | Amustaline-Treated | 100 | > 70 |
| Control | 100 | > 75 | |
| Extracellular K+ (mEq/L) | Amustaline-Treated | < 5 | < 50 |
| Control | < 5 | < 50 |
Data compiled from representative studies. Actual values may vary based on specific experimental conditions.[4][7]
Table 2: In Vivo Performance of Amustaline-Treated RBCs in Preclinical Models
| Parameter | Amustaline-Treated RBCs | Control RBCs |
| 24-hour Post-Transfusion Recovery (%) | > 75% | > 75% |
| Mean Lifespan (days) | ~80-90 | ~85-95 |
| T50 (Median Lifespan, days) | ~25-30 | ~28-33 |
Data represents typical outcomes in preclinical animal models and early-phase human trials.[6]
Visualizations
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the efficacy and safety of amustaline/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study—protocol for a phase 3, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel acridine flow cytometry marker to track post‐transfusion amustaline/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Amustaline-induced immune response in patients
Amustaline Technical Support Center
Welcome to the technical support center for Amustaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting immune-related responses observed during in-vitro experiments with Amustaline.
Hypothetical Mechanism of Action
Amustaline is a novel small molecule inhibitor of the intracellular kinase, Immune Regulatory Kinase X (IRK-X) . In immune cells, particularly T-cells, IRK-X acts as a negative regulator of the T-cell receptor (TCR) signaling pathway. By inhibiting IRK-X, Amustaline is designed to enhance T-cell activation, proliferation, and cytokine secretion, thereby augmenting the anti-tumor immune response.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in T-Cell Activation Markers Between Experiments
Q: We are observing significant well-to-well and day-to-day variability in the expression of T-cell activation markers (e.g., CD69, CD25) after Amustaline treatment. What could be the cause?
A: High variability is a common issue in T-cell activation assays and can stem from several factors.[1] Consider the following:
-
Cell Health and Density: T-cells are sensitive to their culture environment. Ensure that the cells are healthy, with high viability (>95%) before starting the experiment. Cell density is a critical parameter; we recommend performing a titration of cell densities to find the optimal concentration for your specific assay conditions.[2]
-
Reagent Consistency: Ensure all reagents, including media, serum, and antibodies, are from the same lot for a given set of experiments. If using peripheral blood mononuclear cells (PBMCs), be aware that donor-to-donor variability can be significant.[3]
-
Coating of Stimulation Antibodies: If you are using plate-bound anti-CD3 antibodies to provide a primary stimulation signal, ensure the coating process is consistent. Inadequate washing can leave excess antibody, leading to non-specific stimulation.[1]
-
Timing of Marker Analysis: Activation markers are expressed at different time points. CD69 is an early marker, while CD25 and HLA-DR appear later.[4] Ensure you are analyzing the markers at the optimal time point post-stimulation.
Issue 2: Unexpectedly High Levels of Pro-Inflammatory Cytokines
Q: Our in-vitro assays with Amustaline are showing unexpectedly high levels of pro-inflammatory cytokines like TNF-α and IFN-γ, suggesting a potential cytokine release syndrome (CRS)-like event. How can we investigate this?
A: An excessive release of pro-inflammatory cytokines is a critical observation that requires careful investigation.[5] Here are some steps to troubleshoot this:
-
Rule out Endotoxin Contamination: Endotoxins (LPS) are potent activators of immune cells and a common source of contamination in laboratory reagents.[6] Test all your reagents, including the Amustaline stock solution, for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Dose-Response Analysis: Perform a detailed dose-response curve with Amustaline to determine if the high cytokine release is dose-dependent. This will help identify a potential therapeutic window.
-
Multiplex Cytokine Analysis: Use a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously quantify a broad panel of cytokines. This will provide a more comprehensive profile of the immune response and can help distinguish between a targeted immune activation and a non-specific inflammatory response.[7]
-
Co-culture Systems: If your assay uses only purified T-cells, consider setting up a co-culture system with other immune cells like monocytes or dendritic cells. The interaction between different cell types can influence cytokine production.
Issue 3: High Cell Death at Therapeutic Concentrations of Amustaline
Q: We are observing significant T-cell death at concentrations of Amustaline that are expected to be therapeutic. How can we differentiate between targeted cytotoxicity and non-specific toxicity?
A: Differentiating between on-target and off-target cytotoxicity is crucial.
-
Time-Course Viability Assay: Conduct a time-course experiment to monitor cell viability at different time points after Amustaline treatment. This can help determine if cell death is a rapid, acute event or a delayed response.
-
Apoptosis vs. Necrosis: Use flow cytometry to stain for markers of apoptosis (e.g., Annexin V) and necrosis (e.g., Propidium Iodide or other viability dyes). This will help elucidate the mechanism of cell death.
-
Control Cell Lines: Test Amustaline on non-immune cell lines that do not express IRK-X. If high cytotoxicity is also observed in these cell lines, it may suggest an off-target effect.
-
Activation-Induced Cell Death (AICD): T-cells can undergo AICD following prolonged or excessive activation. To investigate this, assess the expression of death receptors like Fas (CD95) on the T-cell surface.
Data Presentation
Table 1: Representative Cytokine Profile in PBMC Supernatant after 48h Treatment
| Treatment Group | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 25 ± 8 | 15 ± 5 | 50 ± 12 | 10 ± 4 |
| Amustaline (1 µM) | 450 ± 65 | 800 ± 120 | 250 ± 40 | 150 ± 25 |
| Amustaline (10 µM) | 1200 ± 180 | 2500 ± 350 | 800 ± 110 | 400 ± 60 |
| Positive Control (PHA) | 1500 ± 220 | 3000 ± 400 | 1000 ± 150 | 500 ± 75 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: T-Cell Activation Marker Expression after 24h Treatment
| Treatment Group | % CD3+CD69+ | % CD3+CD25+ |
| Vehicle Control | 2.5 ± 0.8 | 3.1 ± 1.0 |
| Amustaline (1 µM) | 35 ± 5.2 | 28 ± 4.5 |
| Amustaline (10 µM) | 75 ± 8.1 | 65 ± 7.2 |
| Positive Control (αCD3/αCD28) | 85 ± 7.5 | 78 ± 6.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: In-Vitro T-Cell Activation Assay
This protocol provides a general method for assessing T-cell activation in response to Amustaline.
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Assay Setup: Seed the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well.
-
Treatment: Add Amustaline at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours. The incubation time will depend on the specific activation markers or cytokines being measured.
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Flow Cytometry Staining: Resuspend the cell pellet and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25, HLA-DR).[8]
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Protocol 2: Cytokine Release Assay (CRA)
This protocol outlines the measurement of cytokines from the supernatant of cell cultures.[7]
-
Supernatant Collection: Collect the cell culture supernatant as described in the T-cell activation assay protocol.
-
ELISA or Multiplex Assay:
-
ELISA: For measuring a single cytokine, use a standard sandwich ELISA kit according to the manufacturer's instructions.
-
Multiplex Assay: For measuring multiple cytokines simultaneously, use a bead-based multiplex immunoassay (e.g., Luminex).[7] Follow the manufacturer's protocol for incubation with capture antibody-coated beads, detection antibodies, and streptavidin-phycoerythrin.
-
-
Data Acquisition: Read the plate on an ELISA plate reader or a multiplex analyzer.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
Visualizations
Caption: Hypothetical signaling pathway of Amustaline in T-cells.
Caption: Workflow for troubleshooting T-cell activation variability.
Caption: Logic diagram for diagnosing the cause of high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. T-Cell Activation | Sartorius [sartorius.com]
- 5. onenucleus.com [onenucleus.com]
- 6. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Amustaline Degradation in Red Blood Cell (RBC) Units
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting amustaline (S-303) degradation in red blood cell (RBC) units. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of amustaline degradation in RBC units?
A1: Amustaline degradation is primarily a pH-driven hydrolysis reaction.[1][2][3] The molecule contains a labile ester bond in its "linker" region, which is hydrolyzed, separating the nucleic acid-targeting "anchor" from the cross-linking "effector" moiety.[1][2][3] This process occurs spontaneously under physiological pH conditions.[1]
Q2: What are the main degradation products of amustaline?
A2: The primary degradation product is S-300, a non-reactive and negatively charged molecule.[1][2] The degradation also produces a small chain fragment, triethanolamine.[1][2] In the presence of glutathione (GSH), other minor degradation products associated with acridine and glutathione can also be formed.[1][2]
Q3: What is the role of glutathione (GSH) in the amustaline treatment process?
A3: Glutathione (GSH) acts as a quencher for unreacted extracellular amustaline.[1] By reacting with amustaline outside the cells, GSH minimizes non-specific reactions with proteins on the RBC membrane and in the plasma.[1][2]
Q4: What is the typical half-life of amustaline in an RBC unit?
A4: The degradation of amustaline in the presence of GSH and RBCs follows a biphasic pattern. It has an initial rapid half-life of approximately 20 minutes, followed by a second, slower half-life of about 7 hours.[1][2]
Q5: How does temperature affect the degradation rate?
A5: The pathogen reduction process, which includes amustaline degradation, typically involves an 18-24 hour incubation period at room temperature (20-25°C).[1][4] While specific studies on the effect of varying temperatures on amustaline degradation are not detailed in the provided results, hydrolysis reactions are generally temperature-dependent, with higher temperatures accelerating the rate of reaction.[5]
Troubleshooting Guide
Q1: My amustaline degradation appears to be slower than the reported 20-minute initial half-life. What could be the cause?
A1: Several factors could contribute to a slower degradation rate:
-
Incorrect pH: Amustaline degradation is pH-driven.[1][2] Ensure the pH of your RBC unit is within the physiological range (7.35–7.45). A lower pH can significantly slow down the hydrolysis of the ester linkage.
-
Low Temperature: The standard incubation temperature is 20-25°C.[1][4] Performing the incubation at a lower temperature will decrease the rate of hydrolysis.
-
Incorrect Reagent Concentrations: The reported degradation kinetics are based on specific concentrations of amustaline and GSH (e.g., 0.2 mM amustaline and 20 mM GSH).[1][2][6] Verify that your reagent concentrations are correct.
Q2: I am observing unexpected side reactions or modifications to RBC membrane proteins. Why might this be happening?
A2: This could be due to insufficient quenching of extracellular amustaline.
-
Inadequate GSH Concentration: Glutathione's primary role is to quench unreacted amustaline.[1] If the GSH concentration is too low, amustaline may react non-specifically with proteins on the RBC surface. The recommended concentration is typically 100-fold higher than that of amustaline (e.g., 20 mM GSH for 0.2 mM amustaline).[1]
-
Timing of GSH Addition: Ensure that GSH is present in the extracellular medium to effectively quench the amustaline.
Q3: The concentration of the primary degradation product, S-300, is lower than expected after the incubation period. What does this indicate?
A3: A lower than expected concentration of S-300 likely indicates incomplete degradation of amustaline. Refer to the troubleshooting steps for a slow degradation rate (Q1). Additionally, ensure your analytical method for quantifying S-300 is properly calibrated and validated.
Quantitative Data
The degradation of amustaline in human pathogen-reduced red blood cells (PR-RBC) treated with 0.2 mM amustaline and 20 mM GSH shows a significant decrease in residual amustaline over time.
| Time Point | Residual Amustaline Concentration (µM) |
| 6 minutes | ~115 |
| 1 hour | 11.6 |
| 2 hours | 1.1 |
| 8 hours | 0.009 |
| (Data sourced from a study on the degradation kinetics of amustaline in INTERCEPT-treated SAG-M RBC)[1][2] |
Experimental Protocols
Protocol: Quantification of Amustaline Degradation Rate in RBC Units
This protocol outlines the steps to measure the degradation rate of amustaline in an RBC unit under standard conditions.
Materials:
-
Leukocyte-reduced RBC unit in an appropriate additive solution (e.g., SAG-M)
-
Amustaline dihydrochloride solution
-
Glutathione (GSH) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a liquid chromatography-mass spectrometry (LC-MS) system
-
Appropriate analytical standards for amustaline and S-300
-
Incubator or temperature-controlled environment (20-25°C)
-
Sample collection tubes
Procedure:
-
Preparation of RBC Unit:
-
Bring the RBC unit to the desired experimental temperature (e.g., 22°C).
-
If necessary, adjust the hematocrit of the RBC unit by adding or removing additive solution.
-
-
Reagent Addition:
-
Add the GSH solution to the RBC unit to achieve the desired final concentration (e.g., 20 mM). Mix gently.
-
Add the amustaline solution to the RBC unit to achieve the desired final concentration (e.g., 0.2 mM). Start a timer immediately upon addition and mix the unit thoroughly but gently.
-
-
Sample Collection:
-
Collect an initial sample (t=0) immediately after the addition and mixing of amustaline.
-
Continue to collect samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
-
Sample Processing:
-
For each sample, immediately centrifuge to separate the plasma/supernatant from the RBCs.
-
Collect the supernatant and store it at -80°C until analysis.
-
To analyze intracellular concentrations, RBCs can be lysed, and the lysate can be processed for analysis.
-
-
Analytical Quantification:
-
Thaw the samples and prepare them for injection into the HPLC or LC-MS system.
-
Develop and validate an analytical method for the separation and quantification of amustaline and its primary degradation product, S-300.
-
Analyze the collected samples and quantify the concentration of residual amustaline at each time point.
-
-
Data Analysis:
-
Plot the concentration of amustaline versus time.
-
Calculate the degradation rate and the half-life of amustaline from the resulting curve.
-
Visualizations
Caption: Amustaline degradation pathway via hydrolysis and GSH quenching.
Caption: Workflow for assessing amustaline degradation in RBC units.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing hemoglobin loss during Amustaline pathogen reduction process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Amustaline pathogen reduction process, with a specific focus on minimizing hemoglobin loss.
Frequently Asked Questions (FAQs)
Q1: What is the expected level of hemoglobin loss during the Amustaline pathogen reduction process?
A1: A modest level of hemoglobin loss is an expected outcome of the Amustaline treatment process. The exact amount can vary based on specific protocol parameters. Published studies report average losses in the range of approximately 1 to 4 grams per unit of red blood cell concentrate.[1][2] One study observed a mean difference in hemoglobin content of -2.27 g/unit between Amustaline-treated and control red blood cell units.[3]
Q2: What is the primary mechanism of action for Amustaline, and how does it relate to red blood cell integrity?
A2: Amustaline is a nucleic acid-targeted pathogen reduction agent.[4][5] It functions by intercalating into and forming covalent crosslinks with the nucleic acids (DNA and RNA) of pathogens and leukocytes, which prevents their replication.[4][5] The process is designed to have minimal impact on anucleated red blood cells. However, some level of interaction with the red blood cell membrane can occur, which may contribute to hemoglobin loss. The addition of glutathione (GSH) is critical as it quenches free, unreacted Amustaline, thereby reducing non-specific binding to red blood cell surface proteins and minimizing cell damage.[4][6]
Q3: Can the Amustaline process induce hemolysis?
A3: While the process is optimized to maintain red blood cell quality, increased hemolysis is a potential side effect that requires monitoring. One study noted that Amustaline-treated red blood cells met European guidelines for hemolysis after 35 days of storage.[3] Careful adherence to the recommended protocol, including appropriate concentrations of Amustaline and GSH, incubation times, and temperature, is crucial to keep hemolysis within acceptable limits.
Q4: Have any immunological issues been observed with Amustaline-treated red blood cells?
A4: An earlier clinical trial of the Amustaline process was halted due to the unexpected finding of antibodies against acridine, a byproduct of Amustaline.[1][7] Subsequently, the process was modified to mitigate this risk.[1] A more recent study using the modified process found that a small percentage of patients (3%) developed low-titer antibodies, but there was no evidence of clinical hemolysis or a secondary immune response.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected hemoglobin loss (> 4g/unit) | Incorrect concentration of Amustaline or Glutathione (GSH). | Verify the final concentrations of Amustaline (e.g., 0.2 mmol/L) and GSH (e.g., 20 mmol/L) in the red blood cell concentrate.[1] Ensure accurate preparation of stock solutions and proper mixing. |
| Prolonged incubation time or incorrect temperature. | Adhere strictly to the validated incubation period (e.g., 18-24 hours) and temperature (e.g., 20-25°C).[2][4] | |
| Inefficient removal of processing solution. | Ensure the post-treatment wash or exchange step effectively removes residual Amustaline, GSH, and degradation byproducts.[4] | |
| Increased hemolysis post-treatment | Suboptimal quality of the initial red blood cell unit. | Use fresh, high-quality red blood cell concentrates for the pathogen reduction process. |
| Inadequate quenching of Amustaline. | Confirm that the GSH concentration is sufficient to quench unreacted Amustaline. The molar ratio of GSH to Amustaline is a critical parameter. | |
| Inconsistent results between experimental batches | Variability in starting materials. | Standardize the source and characteristics of the red blood cell concentrates used in your experiments. |
| Deviations in the experimental protocol. | Maintain strict consistency in all steps of the protocol, including reagent preparation, incubation, and post-treatment processing. |
Quantitative Data Summary
Table 1: Reported Hemoglobin Loss in Amustaline-Treated Red Blood Cell Concentrates
| Study Reference | Average Hemoglobin Loss | Notes |
| Aydinok et al., 2019[1] | ~1 g/unit | Expected average loss during processing. |
| Brixner et al., 2018[3] | -2.27 g/unit (mean difference from control) | Within pre-specified equivalence margins. |
| Cancelas et al., 2017[2] | 3-4 g/unit | Approximate processing loss. |
| A study on cardiac surgery patients[8] | Lower mean hemoglobin mass compared to conventional RBCs (58.0 g vs. 61.0 g) | Losses attributed to processing. |
Experimental Protocols
Protocol 1: Amustaline Pathogen Reduction of Red Blood Cell Concentrates
-
Preparation of Reagents:
-
Prepare a stock solution of Amustaline (S-303).
-
Prepare a stock solution of Glutathione (GSH).
-
Ensure all solutions are sterile and at the correct temperature before use.
-
-
Treatment of Red Blood Cell Concentrate (RBCC):
-
Start with a leucocyte-reduced RBCC suspended in an appropriate additive solution (e.g., SAG-M).
-
In a functionally closed system, add the GSH solution to the RBCC to achieve a final concentration of 20 mmol/L. Mix gently.
-
Add the Amustaline solution to the RBCC to achieve a final concentration of 0.2 mmol/L. Mix thoroughly.
-
-
Incubation:
-
Post-Treatment Processing:
-
Following incubation, replace the processing solution containing residual reagents and byproducts with a fresh additive solution. This step is crucial for removing substances that could cause adverse effects.
-
-
Storage:
-
Store the final pathogen-reduced RBCC at 1-6°C for up to 35 days.
-
Visualizations
Caption: Workflow for the Amustaline pathogen reduction process.
Caption: Troubleshooting logic for high hemoglobin loss.
References
- 1. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibodies to Amustaline/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
- 8. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amustaline-Treated Red Blood Cell Survival
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amustaline for red blood cell (RBC) pathogen reduction.
Frequently Asked Questions (FAQs)
Q1: What is Amustaline and how does it work?
Amustaline (S-303) is a chemical agent used in pathogen reduction technology for red blood cell concentrates.[1][2][3][4] It is a nucleic acid-targeted agent, meaning it acts by intercalating into the DNA and RNA of pathogens and leukocytes.[1][5] An "effector" arm of the Amustaline molecule then creates irreversible crosslinks between nucleic acid bases, which prevents replication and transcription, thereby inactivating these organisms and cells.[1][5] Amustaline is used in conjunction with glutathione (GSH), which serves to quench any unreacted Amustaline, minimizing unwanted side reactions.[1][5]
Q2: How does Amustaline treatment affect the survival of red blood cells after transfusion?
Multiple clinical studies have shown that Amustaline-treated RBCs meet the U.S. Food and Drug Administration (FDA) criteria for post-transfusion viability.[6] However, some studies have reported a slight reduction in the overall lifespan of treated RBCs compared to conventional RBCs. For instance, one study observed a 9.3% decrease in the mean predicted lifespan of pathogen-reduced RBCs (PR-RBCs).[7][8] Another study noted differences in the median life span (T50) between test and control RBCs (33.5 and 39.7 days, respectively), although these values were within the published reference ranges.[6]
Q3: What is the purpose of using glutathione (GSH) with Amustaline?
Glutathione (GSH) is a crucial component of the Amustaline pathogen reduction system. Its primary role is to act as a quenching agent for any free, unreacted Amustaline in the plasma and on the surface of the RBCs.[1][5] This quenching process is important for minimizing potential side reactions, such as the binding of Amustaline to the RBC membrane, which could potentially trigger an immune response.[1]
Q4: Can Amustaline treatment lead to the development of antibodies against red blood cells?
In some clinical trials, a small percentage of patients (around 3.1%) who received Amustaline-treated RBCs developed low-titer antibodies specific to the treated cells.[7][9][10][11] However, these antibodies were not associated with any clinical evidence of hemolysis (destruction of red blood cells).[7][10][11]
Q5: Does Amustaline treatment affect the oxygen-carrying capacity of red blood cells?
Clinical trials in cardiac surgery patients, a population highly sensitive to changes in oxygen delivery, have shown that Amustaline-treated RBCs are effective in supporting tissue oxygenation.[9] The incidence of acute kidney injury, an indicator of renal hypoxia, was found to be non-inferior in patients receiving pathogen-reduced RBCs compared to those receiving conventional RBCs.[7][9] While the pathogen reduction process can result in a slightly lower hemoglobin content per unit, the overall clinical efficacy in terms of oxygen delivery appears to be maintained.[3][4][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Amustaline-treated RBCs.
Issue 1: Higher than expected variability in 24-hour post-transfusion recovery rates.
-
Question: We are observing significant variability in the 24-hour post-transfusion recovery of our Amustaline-treated RBCs. What could be the cause?
-
Answer: Variability in 24-hour recovery can be influenced by several factors:
-
Pre-analytical variables: The health and individual characteristics of the blood donor can impact RBC quality.
-
Processing inconsistencies: Ensure that the incubation time, temperature, and concentrations of Amustaline and glutathione are precisely controlled as per the protocol. Deviations can lead to suboptimal treatment.
-
Storage conditions: The storage time and temperature of the RBC units post-treatment are critical. Adhere strictly to the recommended storage conditions (e.g., 1-6°C).
-
Recipient factors: The clinical condition of the recipient, such as the presence of splenomegaly, can affect the clearance of transfused RBCs.[12]
-
Issue 2: Reduced median life span (T50) of treated RBCs.
-
Question: Our studies consistently show a lower T50 for Amustaline-treated RBCs compared to the control group. Is this expected, and can it be mitigated?
-
Answer: A modest reduction in the T50 of Amustaline-treated RBCs has been documented in some clinical trials.[6] This is considered a potential consequence of the treatment process. While it may not be entirely preventable, ensuring optimal processing and storage conditions can help maximize the lifespan of the treated cells. It is also important to consider the specific patient population being studied, as underlying conditions may affect RBC survival.
Issue 3: Inconsistent results in in-vitro hemolysis assays.
-
Question: We are seeing variable levels of hemolysis in our in-vitro assays of Amustaline-treated RBCs. How can we improve the consistency of our results?
-
Answer: To improve consistency in hemolysis measurements:
-
Standardize sample handling: Ensure that all samples (both treated and control) are handled identically to avoid mechanically induced hemolysis.
-
Control storage duration: Hemolysis can increase with storage time. Compare samples that have been stored for the same duration.
-
Ensure proper mixing: Gently invert the RBC units to ensure homogeneity before sampling.
-
Validate assay procedure: Verify the accuracy and precision of your hemolysis measurement technique.
-
Issue 4: Detecting low-titer antibodies to treated RBCs.
-
Question: We have detected low-titer antibodies that react specifically with Amustaline-treated RBCs in some of our experimental subjects. What is the significance of this?
-
Answer: The development of low-titer, non-hemolytic antibodies to Amustaline-treated RBCs has been observed in a small fraction of clinical trial participants.[7][9][10][11] Current evidence suggests that these antibodies are not clinically significant and do not cause hemolysis.[10][11] However, it is crucial to monitor for any signs of in-vivo hemolysis in subjects who develop these antibodies.
Quantitative Data Summary
Table 1: Post-Transfusion Recovery and Survival of Amustaline-Treated RBCs
| Parameter | Amustaline-Treated RBCs | Control RBCs | Study Population | Citation |
| 24-h Post-Transfusion Recovery | 83.2 ± 5.2% | 84.9 ± 5.9% | Healthy Subjects | [6] |
| Median Life Span (T50) | 33.5 days | 39.7 days | Healthy Subjects | [6] |
| Mean Predicted Lifespan | 104.4 ± 4.7 days | 115.1 ± 7.2 days | Sickle Cell Disease Patients | [7][8] |
| Hemoglobin Consumption (g/kg/day) | 0.113 ± 0.04 | 0.111 ± 0.04 | Thalassemia Patients | [13][14] |
Table 2: Incidence of Adverse Events in Clinical Trials
| Adverse Event | Amustaline-Treated RBCs | Control RBCs | Study Population | Citation |
| Acute Kidney Injury | 29.3% (46/157) | 28.0% (45/161) | Cardiac Surgery Patients | [7][9] |
| Treatment-Emergent Antibodies | 3.1% (5/159) | 0% (0/162) | Cardiac Surgery Patients | [7][10][11] |
Experimental Protocols
Protocol 1: Amustaline Treatment of Red Blood Cell Concentrates
This protocol is a generalized procedure based on methodologies described in clinical trials.[6][14]
-
Preparation: Start with a leucocyte-reduced red blood cell concentrate (RBCC) suspended in an appropriate additive solution (e.g., AS-5).
-
Dilution: Dilute the RBCC in a processing solution to achieve a hematocrit of approximately 40%.
-
Addition of Reagents: Add Amustaline and glutathione to the diluted RBCC to final concentrations of 0.2 mM and 20 mM, respectively.
-
Incubation: Incubate the mixture at 20-25°C for 20-24 hours in a functionally closed system.
-
Supernatant Removal: Centrifuge the treated RBC unit (e.g., 4200 g for 6 minutes) and remove approximately 250 ml of the supernatant.
-
Resuspension: Resuspend the RBCs in 90 ml of an appropriate storage solution (e.g., SAG-M).
-
Storage: Store the final product at 1-6°C for up to 35 days.
Protocol 2: Assessment of Post-Transfusion RBC Survival using Flow Cytometry
This protocol utilizes the residual acridine on the surface of treated RBCs as a marker for survival.[7][8]
-
Sample Collection: Collect peripheral blood samples from the recipient at various time points post-transfusion (e.g., 1-4 hours, 24 hours, and then serially over several weeks).
-
Staining: Stain the whole blood samples with a fluorescently-labeled antibody specific for a marker not present on the transfused cells to distinguish them from the recipient's own RBCs (if necessary). The acridine marker on the Amustaline-treated cells can be detected by its fluorescence.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the RBC population based on forward and side scatter.
-
Quantification: Quantify the percentage of acridine-positive RBCs at each time point.
-
Survival Curve Generation: Plot the percentage of surviving transfused RBCs against time to generate a survival curve. From this curve, parameters such as the 24-hour recovery and T50 can be calculated.
Visualizations
Caption: Mechanism of Amustaline-based pathogen reduction.
Caption: Troubleshooting workflow for RBC survival variability.
Caption: Key triggers and outcomes of eryptosis.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel acridine flow cytometry marker to track post‐transfusion amustaline/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibodies to Amustaline/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
- 11. Characterizing the antibody response to amustaline/glutathione pathogen-reduced red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Post-transfusion Recovery and Survival of Red Blood Cells: Strengths and Weaknesses of Chromium-51 Labeling and Alternative Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase III clinical trials with Amustaline/Glutathione (S-303/GSH) Pathogen-Inactivated RBC [morressier.com]
- 14. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Biocompatibility of Amustaline-Treated Red Blood Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Amustaline-treated red blood cells (RBCs).
Frequently Asked Questions (FAQs)
Q1: What is Amustaline and how does it work?
Amustaline (S-303) is a pathogen reduction agent used to inactivate a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual leukocytes in red blood cell concentrates.[1][2][3][4] Its mechanism of action involves the intercalation into nucleic acids (DNA and RNA) of pathogens and leukocytes. Amustaline then forms covalent bonds, creating adducts and crosslinks that prevent nucleic acid replication and transcription, thus rendering the pathogens unable to multiply and cause disease.[1][2]
Q2: What is the role of glutathione (GSH) in the Amustaline treatment process?
Glutathione (GSH) is a crucial component used in conjunction with Amustaline. Its primary role is to quench extracellular Amustaline that has not entered pathogens or leukocytes.[1][2] This minimizes non-specific reactions with the red blood cell membrane, thereby improving the biocompatibility of the treated RBCs.[5]
Q3: What happens to Amustaline after the treatment?
Amustaline is designed to degrade into non-reactive by-products to ensure the safety of the transfused red blood cells.[2] At physiological pH, Amustaline undergoes hydrolysis, breaking down into the primary degradant S-300 and a small chain effector fragment.[1][2] The degradation process has an initial half-life of approximately 20 minutes in the presence of GSH and RBCs, followed by a second half-life of about 7 hours.[1][2] The treatment protocol includes an 18-24 hour incubation period to facilitate this degradation, after which the processing solution containing these by-products is removed and replaced with a fresh additive solution.[1]
Q4: Are Amustaline-treated RBCs as effective as untreated RBCs for transfusion?
Yes, clinical studies have demonstrated that Amustaline-treated RBCs meet the FDA criteria for post-transfusion viability.[3][6][7] The 24-hour post-transfusion recovery of Amustaline-treated RBCs is comparable to that of conventional RBCs.[3][6][7] Studies in cardiac surgery patients have also shown that Amustaline-treated RBCs are well-tolerated and have appropriate characteristics for transfusion in cases of acute anemia.[8][9]
Q5: Is there a risk of an immune response to Amustaline-treated RBCs?
Some clinical trials have reported the development of low-titer antibodies specific to acridine, a by-product of Amustaline degradation, in a small percentage of patients (around 3%).[10][11][12] However, these antibodies have not been associated with clinical evidence of hemolysis or a secondary immune response.[10][11][12] Flow cytometry has shown the persistence of circulating Amustaline-treated RBCs even in the presence of these antibodies.[10][12]
Troubleshooting Guide
Issue 1: Increased Hemolysis in Amustaline-Treated RBCs Compared to Controls
| Potential Cause | Troubleshooting Steps |
| Suboptimal Amustaline/GSH Concentration | Ensure the final concentrations of Amustaline (e.g., 0.2 mM) and GSH (e.g., 20 mM) are accurate. Prepare fresh solutions and verify calculations. Higher than intended Amustaline concentrations can lead to increased RBC damage.[1] |
| Inadequate Washing/Removal of Processing Solution | After the incubation period, ensure the supernatant containing Amustaline by-products is thoroughly removed. Centrifuge at the recommended speed and duration (e.g., 4200 g for 6 minutes) and carefully aspirate the supernatant before adding the final storage solution (e.g., SAG-M).[3] |
| Incorrect Incubation Temperature or Time | Maintain the incubation temperature within the recommended range (e.g., 20-25°C) for the specified duration (e.g., 20-22 hours).[3] Deviations can affect the rate of Amustaline degradation and potentially lead to incomplete quenching of reactive species. |
| Pre-existing Poor Quality of RBC Unit | Assess the baseline hemolysis of the RBC unit before treatment. If initial hemolysis is high, the final hemolysis post-treatment will also likely be elevated. |
Issue 2: Unexpected Results in Flow Cytometry Analysis for Eryptosis (Annexin V Staining)
| Potential Cause | Troubleshooting Steps |
| False Positives due to Reagent Issues | Run appropriate controls, including unstained cells, cells with Annexin V only, and cells with a viability dye (like Propidium Iodide) only, to set up compensation and gates correctly. |
| Variability in Treatment Protocol | Strictly adhere to the standardized Amustaline treatment protocol. Any variations in reagent concentrations, incubation times, or washing steps can influence the level of eryptosis. |
| Time-dependent Nature of Apoptosis | Analyze samples at consistent time points post-treatment. Eryptosis is a dynamic process, and the percentage of Annexin V positive cells can change over time. |
| Incorrect Gating Strategy | Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the RBC population and exclude debris and cell aggregates. From this gate, analyze Annexin V vs. viability dye fluorescence.[13] |
Issue 3: Inconsistent Results in RBC Quality Parameters (e.g., ATP, 2,3-DPG levels)
| Potential Cause | Troubleshooting Steps |
| Variability in Donor RBCs | Be aware that metabolic profiles of RBCs can vary between donors. When possible, use pooled and split samples for direct comparison between treated and control groups to minimize donor-specific effects.[14] |
| Inconsistent Storage Conditions | Store treated and control RBCs under identical conditions (e.g., 1-6°C).[3] Temperature fluctuations can impact RBC metabolism. |
| Assay Timing | Measure metabolic parameters at defined time points throughout the storage period (e.g., day 0, day 7, day 14, etc.) to obtain a clear picture of the metabolic stability of the treated cells. |
Quantitative Data Summary
Table 1: In Vitro Quality of Amustaline-Treated vs. Control RBCs During Storage
| Parameter | Treatment Group | Day 0 | Day 35 |
| Hemolysis (%) | Amustaline-Treated | < 0.1 | < 0.8 |
| Control | < 0.1 | < 0.8 | |
| ATP (µmol/g Hb) | Amustaline-Treated | ~4.0 | > 2.0 |
| Control | ~4.0 | > 2.0 | |
| 2,3-DPG (µmol/g Hb) | Amustaline-Treated | Depleted | Depleted |
| Control | Depleted | Depleted | |
| Extracellular K+ (mmol/L) | Amustaline-Treated | < 5 | < 50 |
| Control | < 5 | < 50 |
Note: Values are approximate and can vary based on the specific study and storage conditions. Data compiled from multiple sources which show similar trends.
Table 2: Post-Transfusion Recovery of Amustaline-Treated RBCs
| Study Type | Parameter | Amustaline-Treated RBCs | Control RBCs |
| Clinical Trial | 24-h Post-Transfusion Recovery (%) | 83.2 ± 5.2 | 84.9 ± 5.9 |
| Clinical Trial | Median Lifespan (T50) (days) | 33.5 | 39.7 |
Data from a study on healthy subjects with RBCs stored for 35 days.[3][6][7]
Experimental Protocols
1. Protocol for In Vitro Hemolysis Assay
This protocol is adapted from standard hemolysis assay procedures.[10][15][16]
-
Preparation of Red Blood Cells:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 500 x g for 5 minutes and aspirate the plasma and buffy coat.
-
Wash the RBCs three times with phosphate-buffered saline (PBS) at pH 7.4.
-
Resuspend the washed RBCs in PBS to achieve a 2% hematocrit.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of the test article (e.g., different concentrations of Amustaline, by-products, or control solution) to the wells.
-
For the positive control, add 100 µL of 1% Triton X-100.
-
For the negative control, add 100 µL of PBS.
-
Incubate the plate at 37°C for 2 hours.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
2. Protocol for Flow Cytometry Analysis of Eryptosis (Annexin V Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[13][17]
-
Cell Preparation:
-
Take an aliquot of the Amustaline-treated or control RBC suspension.
-
Wash the cells once with PBS and then once with Annexin V binding buffer.
-
Resuspend the RBCs in Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of a viability dye (e.g., Propidium Iodide).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire at least 10,000 events for each sample.
-
-
Data Analysis:
-
Create a dot plot of Annexin V-FITC vs. Propidium Iodide.
-
Live, non-eryptotic cells will be negative for both stains (bottom-left quadrant).
-
Early eryptotic cells will be Annexin V positive and Propidium Iodide negative (bottom-right quadrant).
-
Late eryptotic or necrotic cells will be positive for both stains (top-right quadrant).
-
Visualizations
Caption: Amustaline degradation pathway.
Caption: Experimental workflow for biocompatibility assessment.
References
- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Red blood cell concentrates treated with the amustaline (S-303) pathogen reduction system and stored for 35 days retain post-transfusion viability: results of a two-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Antibodies to Amustaline/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
- 12. Characterizing the antibody response to amustaline/glutathione pathogen-reduced red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Pathogen reduced red blood cells as an alternative to irradiated and washed components with potential for up to 42 days storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
Amustaline-Treated Red Blood Cell (RBC) Transfusion: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Amustaline-treated red blood cells for transfusion. The information addresses potential adverse events, provides troubleshooting guides for experimental observations, and details key laboratory protocols.
Section 1: Frequently Asked Questions (FAQs)
This section covers common questions regarding the Amustaline pathogen reduction system.
Q1: What is Amustaline and how does it work? Amustaline (also known as S-303) is a chemical agent used for pathogen reduction in red blood cell concentrates (RBCCs) prior to transfusion.[1][2] It is not a drug that is directly transfused to a patient. Its mechanism involves irreversibly cross-linking nucleic acids (DNA and RNA) of pathogens and residual leukocytes present in the blood component.[3][4][5] This action prevents the replication and transcription of these nucleic acids, thereby inactivating a broad spectrum of viruses, bacteria, protozoa, and white blood cells.[3][4]
Q2: Does Amustaline remain in the blood product at the time of transfusion? No. Amustaline is designed to degrade rapidly under physiological pH.[6] After the pathogen inactivation process is complete, the compound hydrolyzes into non-reactive by-products.[7] Furthermore, a post-treatment processing step involves removing the supernatant and resuspending the RBCs in a standard additive solution, which reduces residual Amustaline to negligible levels before the product is stored for transfusion.[5]
Q3: What are the primary "adverse events" associated with transfusing Amustaline-treated RBCs? Clinical trials have focused on two main areas of observation: the quality and efficacy of the treated RBCs and the potential for an immune response in the recipient. The most noted treatment-associated event is the development of low-titer, non-hemolytic antibodies specific to the treated RBCs in a small percentage of recipients.[3][4][8] Overall adverse events, such as acute kidney injury, have been shown to be non-inferior when compared to conventional RBC transfusions.[3][8]
Q4: How effective are Amustaline-treated RBCs compared to conventional RBCs? Clinical studies have demonstrated that Amustaline-treated RBCs are non-inferior to conventional RBCs in supporting patients with acute anemia.[3][9] Key efficacy endpoints, such as the incidence of acute kidney injury (a sensitive indicator of tissue oxygenation), were comparable between patients receiving treated and untreated RBCs.[3][4][8] In vitro studies also confirm that key quality metrics like hemoglobin content and post-transfusion viability meet regulatory standards.[2][10]
Section 2: Data Summary
Table 1: Incidence of Treatment-Emergent Antibodies to Amustaline-Treated RBCs
This table summarizes data from the Phase 3 Red Cell Pathogen Inactivation (ReCePI) trial.[3][4]
| Patient Cohort | Number of Patients Transfused with Amustaline-Treated RBCs | Number of Patients Developing Antibodies | Incidence Rate | Antibody Characteristics | Clinical Observations |
| Complex Cardiac or Thoracic-Aorta Surgery | 159 | 5 | 3.1% | Low-titer, IgG, specific to pathogen-reduced RBCs.[3][11] | No clinical or laboratory evidence of hemolysis.[3][4][8][12] |
Table 2: In Vitro Quality Control Metrics for Amustaline-Treated RBCs vs. Conventional RBCs
This table presents key quality metrics for RBC units, demonstrating that Amustaline-treated products meet established standards.
| Parameter | Amustaline-Treated RBCs | Conventional RBCs | FDA / European Guidelines |
| 24-h Post-Transfusion Recovery | 83.2 ± 5.2%[10] | 84.9 ± 5.9%[10] | Mean recovery ≥ 75% |
| Hemoglobin ( g/unit ) | Equivalent to control within non-inferiority margins.[2][13] | - | Meets European Guidelines.[2][13] |
| In Vitro Hemolysis at End of Storage | Meets European Guidelines.[2][13] | Meets European Guidelines.[2][13] | < 0.8% (Europe) / < 1.0% (US) |
Section 3: Visualized Workflows and Mechanisms
Mechanism of Amustaline Action and Degradation
Caption: Mechanism of Amustaline (S-303) pathogen inactivation.
Experimental Workflow for Antibody Detection
Caption: Workflow for screening patient serum for antibodies.
Troubleshooting Logic for Post-Transfusion Observations
Caption: Decision tree for investigating adverse transfusion observations.
Section 4: Troubleshooting Guide
This guide addresses specific issues that may arise during research or clinical use of Amustaline-treated RBCs.
Q: A patient who received Amustaline-treated RBCs now has a positive antibody screen. What is the next step? A: A positive antibody screen requires further investigation to determine the specificity of the antibody.
-
Rule out common alloantibodies: First, perform a standard antibody identification panel to rule out clinically significant antibodies to common red cell antigens.
-
Test for Amustaline-specific antibodies: If common alloantibodies are not identified, the positive screen may be due to antibodies directed against the Amustaline-treated RBCs. This requires a specialized assay using Amustaline-treated reagent red cells (see Experimental Protocol 1).
-
Assess clinical significance: In clinical trials, antibodies that developed in response to Amustaline-treated RBCs were low-titer and not associated with hemolysis.[3][4][8] A direct antiglobulin test (DAT) and eluate may be weakly positive.[11] It is crucial to monitor the patient for any signs of clinical or laboratory hemolysis (e.g., falling hemoglobin, rising LDH and bilirubin).
Q: We have observed a higher-than-expected rate of in vitro hemolysis in our stored Amustaline-treated RBC units. What could be the cause? A: Higher-than-expected hemolysis is atypical, as studies show that Amustaline-treated RBCs meet quality standards.[2][13] Potential causes to investigate include:
-
Procedural Deviation: Review the entire pathogen reduction and storage process. Ensure that all steps, including incubation times, centrifugation speeds, and the exchange with the storage solution, were performed according to the validated protocol.[5]
-
Storage Conditions: Verify that the temperature of the storage unit has remained consistently within the required 1-6°C range. Temperature fluctuations can damage RBCs.
-
Quality of Original Blood Component: The quality of the initial RBC unit can impact the final product. Ensure that the source components met all quality control criteria before undergoing the Amustaline treatment.
-
Hemolysis Assay: Confirm that the hemolysis assay itself is performing correctly by running appropriate controls (see Experimental Protocol 2).
Q: How can we be sure that the pathogen reduction process was effective? A: The Amustaline process is designed to be robust. Efficacy has been demonstrated across a wide range of pathogens.[7][14][15]
-
Process Validation: The effectiveness of pathogen inactivation is ensured by strict adherence to a validated manufacturing process. There is no routine post-treatment test to confirm pathogen inactivation on each unit.
-
Quality Control: The process relies on built-in quality control checks, such as ensuring the correct volumes and concentrations of Amustaline and glutathione are added and that incubation parameters are met.[5]
-
Research Studies: For research purposes, the efficacy of inactivation can be verified by spiking RBC units with a model organism (e.g., a bacteriophage or a non-pathogenic virus) before treatment and titrating the organism's viability post-treatment.
Section 5: Experimental Protocols
Protocol 1: Detection of Antibodies to Amustaline-Treated RBCs by Indirect Antiglobulin Test (IAT)
Objective: To detect patient antibodies that bind specifically to red blood cells treated with the Amustaline pathogen reduction system.
Materials:
-
Patient serum or plasma.
-
Group O, D-negative normal donor RBCs.
-
Amustaline pathogen reduction processing set.
-
Standard RBC additive solution (e.g., SAGM).
-
LISS (Low Ionic Strength Saline).
-
Anti-human globulin (AHG) reagent (polyspecific or anti-IgG).
-
IgG-sensitized control cells.
-
Standard serological centrifuge and test tubes.
Methodology:
-
Preparation of Reagent Red Cells (RRCs): a. Prepare a pool of Group O RBCs. b. Divide the pool into two aliquots. c. Test Aliquot: Treat one aliquot with the Amustaline pathogen reduction system according to the manufacturer's validated protocol. After treatment and washing, resuspend the RBCs to a 3-5% concentration in LISS. These are your "Amustaline-Treated RRCs". d. Control Aliquot: Process the second aliquot in the same manner but without the addition of Amustaline. These are your "Untreated Control RRCs".
-
Indirect Antiglobulin Test (IAT): a. Label two test tubes for each patient sample: one "Test" and one "Control". b. Add 2 drops of patient serum to each tube. c. Add 1 drop of the 3-5% Amustaline-Treated RRC suspension to the "Test" tube. d. Add 1 drop of the 3-5% Untreated Control RRC suspension to the "Control" tube. e. Mix and incubate at 37°C for 15-30 minutes. f. Wash the cells 3-4 times with normal saline, decanting the supernatant completely after each wash. g. Add 2 drops of AHG reagent to each tube. h. Mix and centrifuge according to AHG reagent instructions. i. Read for agglutination macroscopically and grade the reaction (0 to 4+). j. To all negative tests, add 1 drop of IgG-sensitized control cells, centrifuge, and read for agglutination to validate the negative result.
-
Interpretation:
-
Positive Result: Agglutination in the "Test" tube and no agglutination in the "Control" tube indicates the presence of antibodies specific to an epitope created by the Amustaline treatment process.
-
Negative Result: No agglutination in either tube indicates no detectable antibodies.
-
Inconclusive Result: Agglutination in both tubes suggests the presence of a common alloantibody, which should be investigated with a standard antibody panel.
-
Protocol 2: Assessment of In Vitro RBC Hemolysis
Objective: To quantify the percentage of spontaneous hemolysis in a stored unit of Amustaline-treated red blood cells.
Materials:
-
Stored Amustaline-treated RBC unit.
-
Microhematocrit centrifuge and capillary tubes.
-
Standard centrifuge.
-
Spectrophotometer.
-
Drabkin's reagent or other hemoglobin determination solution.
-
Saline solution (0.9% NaCl).
Methodology:
-
Sample Preparation: a. Aseptically obtain a well-mixed sample from the RBC unit. b. Determine the hematocrit (Hct) of the unit using a microhematocrit centrifuge. c. Transfer a known volume (e.g., 2 mL) of the sample into a centrifuge tube. d. Centrifuge at 1500 x g for 10 minutes to pellet the RBCs. e. Carefully collect the supernatant, avoiding disturbance of the RBC pellet.
-
Hemoglobin Measurement: a. Supernatant Hemoglobin: i. Dilute the supernatant with saline if it is visibly red. ii. Measure the free hemoglobin concentration in the supernatant (Hb_supernatant) using a validated method (e.g., spectrophotometry with Drabkin's reagent). Record the value in g/dL. b. Total Hemoglobin: i. Create a lysate of the original well-mixed sample by diluting it significantly with a lysing agent (e.g., deionized water or Drabkin's reagent). ii. Measure the total hemoglobin concentration (Hb_total) of the unit. Record the value in g/dL.
-
Calculation: a. Use the following formula to calculate the percent hemolysis:
- % Hemolysis = [Hb_supernatant (g/dL) x (100 - Hct)] / Hb_total (g/dL)
-
Interpretation:
-
Compare the calculated % hemolysis to the established regulatory limits (e.g., <0.8% in Europe, <1.0% in the US). A result exceeding the limit indicates a potential quality issue with the unit that requires further investigation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogen reduced red blood cells as an alternative to irradiated and washed components with potential for up to 42 days storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shiu.uy [shiu.uy]
- 8. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the efficacy and safety of amustaline/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study-protocol for a phase 3, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Red blood cell concentrates treated with the amustaline (S-303) pathogen reduction system and stored for 35 days retain post-transfusion viability: results of a two-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing the antibody response to amustaline/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibodies to Amustaline/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]
- 13. researchgate.net [researchgate.net]
- 14. Amustaline (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inactivation of SARS-CoV-2 in All Blood Components Using Amotosalen/Ultraviolet A Light and Amustaline/Glutathione Pathogen Reduction Technologies [mdpi.com]
Refining analytical methods for detecting low levels of Amustaline byproducts
Technical Support Center: Amustaline Byproduct Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for detecting low levels of Amustaline byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Amustaline byproducts.
| Issue/Question | Possible Causes | Recommended Solutions |
| High Background Noise in Chromatogram | 1. Contaminated solvents or reagents.2. Dirty mass spectrometer source.3. Leaks in the LC system.4. Improperly conditioned column. | 1. Use high-purity (e.g., LC-MS grade) solvents and freshly prepared mobile phases.2. Perform routine cleaning of the MS ion source components.3. Check for leaks at all fittings and connections.4. Ensure the column is thoroughly flushed and equilibrated with the mobile phase before analysis. |
| Poor Peak Shape (Tailing or Fronting) | 1. Mismatched pH between sample solvent and mobile phase.2. Column overload.3. Secondary interactions with the stationary phase.4. Column degradation. | 1. Adjust the sample solvent to be similar in composition and pH to the initial mobile phase.2. Dilute the sample or reduce the injection volume.3. Modify the mobile phase pH or add an ion-pairing agent.4. Replace the column with a new one of the same type. |
| Low or No Analyte Signal | 1. Inefficient sample extraction or recovery.2. Suboptimal mass spectrometer settings.3. Analyte degradation.4. Incorrect mobile phase composition. | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.2. Tune the mass spectrometer for the specific m/z of the byproducts. Optimize cone voltage and collision energy.3. Use cooled sample vials and minimize sample exposure to light and extreme pH.4. Verify the mobile phase composition and pH are appropriate for analyte ionization. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the pump or lines.4. Column aging. | 1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Degas the mobile phase and prime the LC pumps.4. Monitor column performance with a standard and replace it when retention times shift significantly. |
Frequently Asked Questions (FAQs)
Q1: Which type of analytical column is recommended for separating Amustaline and its byproducts?
A1: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating Amustaline and its less polar byproducts like AM-OXI and AM-HYD. For highly polar metabolites such as AM-GLU, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column may provide better retention and separation.
Q2: How can I improve the sensitivity of the LC-MS/MS method for detecting ng/mL levels of byproducts?
A2: To enhance sensitivity, consider the following:
-
Sample Enrichment: Utilize Solid-Phase Extraction (SPE) to concentrate the byproducts from a larger sample volume.
-
MS Parameter Optimization: Perform a detailed tuning of the mass spectrometer's source and analyzer parameters for each specific byproduct. This includes optimizing the capillary voltage, cone voltage, and collision energies for the selected MRM transitions.
-
Microflow or Nanoflow LC: If available, using a lower flow rate LC system can significantly increase sensitivity by improving ionization efficiency.
-
Chemical Derivatization: In some cases, derivatizing the byproduct can improve its chromatographic properties and ionization efficiency.
Q3: What are the best practices for preparing calibration standards for quantitative analysis?
A3: Use a certified reference standard for each byproduct if available. Prepare stock solutions in a suitable organic solvent. For the calibration curve, dilute the stock solutions in a matrix that mimics the actual samples (e.g., blank plasma or formulation buffer) to account for matrix effects. A concentration range that brackets the expected levels of the byproducts should be used.
Q4: How do I confirm the identity of a suspected byproduct peak in my chromatogram?
A4: Identity confirmation can be achieved by:
-
Mass Spectrometry: Compare the full scan mass spectrum and the fragmentation pattern (MS/MS) of the unknown peak with that of a reference standard.
-
Retention Time Matching: The retention time of the peak should match that of a reference standard analyzed under the same chromatographic conditions.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the identity of the byproduct.
Quantitative Data Summary
The following tables provide a summary of hypothetical data related to the analysis of Amustaline byproducts.
Table 1: Comparison of Solid-Phase Extraction (SPE) Recovery for Amustaline Byproducts
| SPE Sorbent Type | AM-OXI Recovery (%) | AM-HYD Recovery (%) | AM-GLU Recovery (%) |
| C18 | 92 ± 4 | 85 ± 5 | 35 ± 7 |
| Mixed-Mode Cation Exchange | 88 ± 6 | 91 ± 4 | 95 ± 3 |
| Polymeric Reversed-Phase | 95 ± 3 | 93 ± 2 | 89 ± 4 |
Table 2: Optimized LC-MS/MS Parameters for Amustaline Byproducts
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Amustaline | 450.2 | 280.1 | 30 | 25 |
| AM-OXI | 466.2 | 296.1 | 35 | 28 |
| AM-HYD | 468.2 | 298.1 | 32 | 26 |
| AM-GLU | 626.3 | 450.2 | 40 | 22 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Byproduct Enrichment from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat 0.5 mL of plasma with 1.5 mL of 4% phosphoric acid. Centrifuge at 4000 rpm for 10 minutes. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the byproducts with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Quantification of Amustaline Byproducts
-
LC System: UPLC system with a binary pump and autosampler.
-
Column: C18 column (2.1 x 100 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.
Visualizations
Caption: Experimental workflow for Amustaline byproduct analysis.
Caption: Troubleshooting flowchart for low analyte signal.
Caption: Hypothetical metabolic pathway of Amustaline.
Validation & Comparative
Amustaline's Efficacy Against Emerging Pathogens: A Comparative Analysis
For Immediate Release
CONCORD, CA – A comprehensive review of available data validates the high efficacy of the Amustaline (S-303)/glutathione (GSH) pathogen reduction technology in inactivating emerging viral threats in red blood cell concentrates. This guide provides a comparative analysis of Amustaline's performance against selected emerging pathogens—Chikungunya virus (CHIKV), Zika virus (ZIKV), and SARS-CoV-2—and contrasts it with alternative antiviral agents currently in use or under investigation.
The Amustaline/GSH system, commercially known as the INTERCEPT™ Blood System for Red Blood Cells, offers a proactive approach to blood safety. By targeting the nucleic acids of a broad spectrum of pathogens, it effectively prevents their replication, thereby reducing the risk of transfusion-transmitted infections.
Mechanism of Action: Amustaline
Amustaline is a nucleic acid-targeting molecule that, in the presence of glutathione, intercalates into the DNA and RNA of pathogens. This action is followed by the formation of covalent crosslinks, which irreversibly blocks the replication, transcription, and translation of the pathogen's genetic material, rendering it non-infectious.
Performance Data: Amustaline vs. Alternative Antivirals
The efficacy of Amustaline in reducing viral load is measured in terms of log reduction. The following tables summarize the performance of the Amustaline/GSH system and compare it with the in vitro efficacy of selected antiviral drugs against Chikungunya, Zika, and SARS-CoV-2.
Chikungunya Virus (CHIKV)
| Treatment | Organism | System/Cell Line | Efficacy Metric | Result | Citation(s) |
| Amustaline/GSH | Chikungunya virus | Red Blood Cell Concentrate | Log Reduction (TCID50/mL) | >5.81 | [1][2] |
| Favipiravir | Chikungunya virus | Vero Cells | EC50 (µg/mL) | 28.99 | [3] |
| Favipiravir | Chikungunya virus | HUH-7 Cells | EC50 (µg/mL) | 20.00 | [3] |
Zika Virus (ZIKV)
| Treatment | Organism | System/Cell Line | Efficacy Metric | Result | Citation(s) |
| Amustaline/GSH | Zika virus | Red Blood Cell Concentrate | Log Reduction (TCID50/mL) | >5.99 | |
| Sofosbuvir | Zika virus | Huh-7 Cells | EC50 (µM) | ~4 | [4] |
| Sofosbuvir | Zika virus | Jar Cells | EC50 (µM) | 1 - 5 | [5] |
SARS-CoV-2
| Treatment | Organism | System/Cell Line | Efficacy Metric | Result | Citation(s) |
| Amustaline/GSH | SARS-CoV-2 | Red Blood Cell Concentrate | Log Reduction (PFU/mL) | >4.2 | [6][7][8] |
| Remdesivir | SARS-CoV-2 | Vero E6 Cells | EC50 (µM) | 1.65 | [9][10] |
| Remdesivir | SARS-CoV-2 | Human Lung Cells (Calu3 2B4) | EC50 (µM) | 0.01 | [9][10] |
Experimental Protocols
Amustaline/GSH Pathogen Inactivation in Red Blood Cell Concentrates
Leukoreduced red blood cell (RBC) units were spiked with a high titer of the respective virus (CHIKV, ZIKV, or SARS-CoV-2). A baseline sample was taken to determine the initial viral load. The RBC unit was then treated with Amustaline (S-303) and glutathione (GSH) within a closed system. The mixture was incubated for a defined period to allow for pathogen inactivation. Following incubation, a sample was taken for post-treatment viral load assessment. Viral titers were quantified using either a 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay on a susceptible cell line (e.g., Vero cells). The log reduction in viral titer was calculated by comparing the pre- and post-treatment viral loads. To confirm complete inactivation, samples were also subjected to multiple passages in cell culture to detect any residual infectious virus.
In Vitro Antiviral Efficacy Assays (e.g., Plaque Reduction Neutralization Test)
Susceptible cell lines (e.g., Vero, Huh-7, Vero E6) were seeded in multi-well plates and allowed to form a monolayer. The cells were then infected with the target virus in the presence of serial dilutions of the antiviral drug being tested. After an incubation period to allow for viral replication and plaque formation, the cell monolayers were fixed and stained. Plaques, or zones of cell death caused by the virus, were counted for each drug concentration. The half-maximal effective concentration (EC50) was then calculated as the drug concentration that resulted in a 50% reduction in the number of plaques compared to the untreated virus control.
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
Amustaline Pathogen Reduction Workflow
Simplified Mechanism of Action for Alternative Antivirals
Conclusion
The Amustaline/GSH pathogen reduction system demonstrates robust and high-level inactivation of emerging viral pathogens, including Chikungunya virus, Zika virus, and SARS-CoV-2, in red blood cell concentrates. This technology provides a critical safety layer for the blood supply, offering a proactive defense against a wide array of infectious agents. While alternative antiviral drugs show efficacy in in vitro settings, their application is for the treatment of infected individuals rather than for the prophylactic safety of blood products. The data presented underscores the value of pathogen reduction technology as a cornerstone of blood safety in the face of existing and future pathogenic threats.
References
- 1. Amustaline (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-line dependent antiviral activity of sofosbuvir against Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inactivation of SARS-CoV-2 in All Blood Components Using Amotosalen/Ultraviolet A Light and Amustaline/Glutathione Pathogen Reduction Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of SARS-CoV-2 in All Blood Components Using Amotosalen/Ultraviolet A Light and Amustaline/Glutathione Pathogen Reduction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amustaline and Gamma-Irradiation for Red Blood Cell Treatment
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two leading methods for the treatment of red blood cell (RBC) concentrates: Amustaline (S-303) pathogen reduction technology and gamma-irradiation. The objective is to offer an evidence-based comparison of their performance, impact on RBC quality, and mechanisms of action to inform research, clinical, and drug development decisions.
Executive Summary
Red blood cell transfusions are a critical life-saving therapy. To ensure the safety of the blood supply, two primary methods are employed to mitigate transfusion-associated risks: gamma-irradiation to prevent transfusion-associated graft-versus-host disease (TA-GVHD) and pathogen reduction technologies like the Amustaline system to inactivate a broad spectrum of pathogens and leukocytes.
This guide reveals that while both methods effectively inactivate T-lymphocytes to prevent TA-GVHD, they have different impacts on the quality and storage characteristics of RBCs. Gamma-irradiation is known to induce storage lesions, including increased hemolysis and potassium leakage. In contrast, studies on Amustaline-treated RBCs suggest a better preservation of red cell quality, comparable to untreated RBCs.
Comparative Efficacy and Impact on Red Blood Cell Quality
The primary goal of both treatments in the context of TA-GVHD prevention is the inactivation of donor T-lymphocytes. While both are effective, their effects on the red blood cells themselves differ significantly.
In Vitro Red Blood Cell Quality Parameters
The following table summarizes key in vitro quality parameters of RBCs following treatment with Amustaline or gamma-irradiation, compiled from various studies. It is important to note that direct head-to-head comparative studies are limited, and these values are derived from studies comparing each treatment to control (untreated) RBCs.
| Parameter | Amustaline-Treated RBCs | Gamma-Irradiated RBCs | Key Observations |
| Hemolysis (%) | Generally low and comparable to control units, meeting regulatory standards.[1] | Significantly higher than non-irradiated units, increasing with storage time.[2][3] | Amustaline treatment appears to have a minimal impact on RBC membrane integrity compared to gamma-irradiation. |
| Potassium Leakage (mmol/L) | Comparable to control units. | Significantly higher than non-irradiated units, increasing with storage time.[2][4] | Gamma-irradiation damages the RBC membrane, leading to increased potassium leakage, a concern for certain patient populations. |
| ATP Levels | Maintained at levels comparable to control units throughout storage. | Generally lower than in non-irradiated units, decreasing over storage. | ATP is crucial for RBC viability and function; its preservation is a key indicator of cell quality. |
| 2,3-DPG Levels | Levels are maintained, ensuring effective oxygen delivery. | Levels are often reduced compared to non-irradiated units. | 2,3-DPG modulates the oxygen affinity of hemoglobin. |
| Post-Transfusion Recovery (%) | High, meeting FDA requirements for acceptable viability. | Generally acceptable, but some studies suggest a reduction compared to non-irradiated units. | This parameter reflects the in vivo survival of transfused RBCs. |
T-Lymphocyte Inactivation
Both Amustaline and gamma-irradiation are effective in preventing T-lymphocyte proliferation, the causative factor of TA-GVHD.
-
Amustaline: Achieves leukocyte inactivation by cross-linking nucleic acids, thereby preventing cell replication.[5] Pathogen reduction technologies, in general, have been shown to be as effective or even more effective than gamma-irradiation in inactivating T-cells.[6][7]
-
Gamma-Irradiation: The standard dose of 25 Gy is effective in inhibiting T-lymphocyte proliferation.[2] The mechanism involves inducing DNA damage that leads to cell cycle arrest and apoptosis.
Mechanism of Action
The fundamental mechanisms by which Amustaline and gamma-irradiation achieve leukocyte inactivation are distinct, which explains their differential effects on RBCs.
Amustaline (S-303)
Amustaline is a pathogen-inactivating compound that targets nucleic acids. Its mechanism involves a two-step process:
-
Intercalation: The acridine component of the Amustaline molecule intercalates into the helical regions of DNA and RNA.[5]
-
Cross-linking: The mustard moiety of the molecule then forms covalent bonds with guanine bases, leading to inter- and intra-strand cross-links. This prevents the unwinding of nucleic acid strands, thereby blocking replication and transcription.[5]
This targeted approach is designed to be effective against the nucleic acids of pathogens and leukocytes while having minimal impact on anucleated red blood cells.
Gamma-Irradiation
Gamma rays are a form of ionizing radiation that damages cells primarily through the generation of reactive oxygen species (ROS) from the radiolysis of water. This leads to:
-
DNA Damage: The primary mechanism for T-lymphocyte inactivation is the induction of single- and double-strand breaks in their DNA. This extensive damage triggers cell cycle checkpoints and ultimately leads to apoptosis or replicative senescence.[8]
-
Oxidative Damage to RBCs: The ROS generated also cause oxidative damage to the lipids and proteins of the red blood cell membrane, leading to the observed increase in hemolysis and potassium leakage, characteristic of storage lesions.[9]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of Amustaline and gamma-irradiation.
In Vitro Assessment of Red Blood Cell Quality
-
Objective: To measure key parameters of RBC storage quality over time.
-
Methodology:
-
Whole blood units are collected and processed into red blood cell concentrates.
-
Units are divided into three arms: Amustaline-treated, gamma-irradiated (typically 25 Gy), and untreated control.
-
Samples are drawn aseptically from each unit at specified time points (e.g., day 1, 7, 14, 21, 28, 35) during storage at 1-6°C.
-
Hemolysis: Measured spectrophotometrically by determining the amount of free hemoglobin in the supernatant.
-
Potassium Concentration: Measured in the supernatant using an ion-selective electrode.
-
ATP and 2,3-DPG Levels: Intracellular concentrations are measured using enzymatic assays coupled with spectrophotometry or HPLC.
-
T-Lymphocyte Proliferation Assay
-
Objective: To assess the ability of T-lymphocytes to proliferate after treatment.
-
Methodology (Limiting Dilution Assay):
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
PBMCs are treated with Amustaline, gamma-irradiation, or left untreated.
-
Serial dilutions of the treated and control cells are cultured in microtiter plates.
-
Cells are stimulated with a mitogen (e.g., phytohemagglutinin) and cultured for several days.
-
Cell proliferation is assessed by measuring the incorporation of a labeled nucleoside (e.g., 3H-thymidine or BrdU) into newly synthesized DNA.
-
The frequency of proliferating T-cells is calculated to determine the log reduction achieved by each treatment.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described.
Signaling Pathways
References
- 1. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Pre-Storage Irradiation Blood on Quality of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Effect of Pre-Storage Irradiation Blood on Quality of Red Blood Cells | Semantic Scholar [semanticscholar.org]
- 4. Effect of pre-storage gamma irradiation on red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is pathogen reduction an acceptable alternative to irradiation for risk mitigation of transfusion-associated graft versus host disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathogen-reduction technology, good in more than one way for cellular blood components, is replacing irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle arrest induced by radiation [inis.iaea.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Amustaline-Treated vs. Conventional Red Blood Cells: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of Amustaline-treated pathogen-reduced red blood cells (RBCs) and conventional RBCs, focusing on clinical outcomes and supported by experimental data.
Executive Summary
Amustaline (S-303), in conjunction with glutathione (GSH), is a pathogen reduction technology developed to enhance the safety of blood transfusions by inactivating a broad spectrum of viruses, bacteria, protozoa, and leukocytes in red blood cell concentrates.[1] This technology works by cross-linking nucleic acids, thereby preventing their replication and transcription.[1][2] Clinical trials have been conducted to evaluate the efficacy and safety of Amustaline-treated RBCs compared to conventional, leukocyte-reduced RBCs. The primary findings suggest that Amustaline-treated RBCs are non-inferior to conventional RBCs in key clinical efficacy endpoints, with a comparable safety profile.[3][4]
Clinical Efficacy and Safety: A Tabular Comparison
The following tables summarize the key quantitative data from Phase III clinical trials comparing Amustaline-treated (Test) and conventional (Control) RBCs in different patient populations.
Table 1: ReCePI Phase III Trial in Cardiac and Thoracic-Aorta Surgery Patients [1][4][5]
| Clinical Outcome | Amustaline-Treated RBCs (Test) | Conventional RBCs (Control) | Key Finding |
| Incidence of Acute Kidney Injury (AKI) within 48h post-surgery | 29.3% (46/157) | 28.0% (45/161) | Non-inferiority met (p=0.001)[1][4][5] |
| Mean change in serum creatinine within 48h post-surgery | 0.020 mg/dL | 0.23 mg/dL | Comparable (P=0.515)[1] |
| Hemoglobin day 3 nadir levels (g/dL) | 8.6 | 8.4 | Comparable (P=0.52)[5] |
| Treatment-emergent PR-RBC-specific antibodies | 3.1% (5/159) | 0% | Low-titer antibodies detected without clinical hemolysis.[1][5] |
| Adverse Events & Serious Adverse Events | No significant difference | No significant difference | Comparable safety profile.[1] |
Table 2: Phase III Trial in Transfusion-Dependent Thalassemia (TDT) Patients [3][6]
| Clinical Outcome | Amustaline-Treated RBCs (Test) | Conventional RBCs (Control) | Key Finding |
| Mean Hemoglobin Consumption (g/kg/day) | 0.113 ± 0.04 | 0.111 ± 0.04 | Non-inferiority met (p=0.373)[3][6] |
| Treatment-emergent S-303 RBC-specific antibodies | 0% | Not applicable | No antibodies detected.[3][6] |
| Adverse Events | Balanced between groups | Balanced between groups | Comparable safety profile.[3][6] |
Table 3: Study in Cardiovascular Surgery (CVS) Patients [3]
| Clinical Outcome | Amustaline-Treated RBCs (Test) | Conventional RBCs (Control) | Key Finding |
| Mean Hemoglobin Content per RBC component (g) | 53.1 | 55.8 | Equivalence criteria met.[3] |
| Overall incidence of Adverse Events | No statistical difference | No statistical difference | Comparable safety profile.[3] |
Table 4: In Vitro Viability Study after 35-Day Storage [7][8]
| In Vitro Parameter | Amustaline-Treated RBCs (Test) | Conventional RBCs (Control) | Key Finding |
| 24-h Post-Transfusion Recovery | 83.2 ± 5.2% | 84.9 ± 5.9% | Comparable (P=0.06), meeting FDA criteria.[7][8] |
| Median Life Span (T50) (days) | 33.5 | 39.7 | Difference observed (P < 0.001), but within reference ranges.[7][8] |
| Life Span Area Under the Curve (AUC) | 22.6% surviving cells x days | 23.1% surviving cells x days | Similar (P > 0.05).[7][8] |
Mechanism of Action and Experimental Protocols
Mechanism of Amustaline (S-303) Action
Amustaline is a modular compound that targets and inactivates the nucleic acids of pathogens and leukocytes.[9] Its mechanism involves a multi-step process:
-
Intercalation : The acridine anchor of the amustaline molecule intercalates into the helical regions of DNA and RNA.[2][9]
-
Covalent Bonding : The effector component of amustaline, a bifunctional alkylating agent, forms covalent bonds with guanine bases, creating adducts and crosslinks.[9]
-
Inactivation : This cross-linking prevents nucleic acid replication, transcription, and translation, thereby inactivating the pathogen or leukocyte.[2][9]
-
Degradation : Following its action, amustaline degrades into non-reactive by-products, primarily S-300.[2][9] Glutathione (GSH) is used to quench any unreacted amustaline.[9]
Experimental Protocol: ReCePI Phase III Clinical Trial
The Red Cell Pathogen Inactivation (ReCePI) trial was a pivotal Phase III, double-blinded, randomized, non-inferiority study.[1][4]
Objective : To compare the efficacy and safety of Amustaline/glutathione pathogen-reduced RBCs with conventional RBCs for the support of acute anemia in patients undergoing complex cardiac or thoracic-aorta surgery.[1]
Methodology :
-
Patient Population : 581 patients at increased risk of requiring red cell transfusion during and after complex cardiac or thoracic-aorta surgery were randomized.[4][5]
-
Randomization and Blinding : Patients were randomly assigned to receive either Amustaline-treated (Test) or conventional leukocyte-reduced (Control) RBCs. The study was double-blinded.[5]
-
Transfusion Protocol : Transfusions were administered during surgery and for up to 7 days post-surgery.[5]
-
Primary Endpoint : The primary endpoint was the incidence of acute kidney injury (AKI), defined as an increase in serum creatinine of ≥0.3 mg/dL from baseline within 48 hours of surgery.[1][5]
-
Secondary Endpoints : These included AKI occurring up to 7 days post-surgery, the need for renal replacement therapy, mortality, and the development of PR-RBC-specific antibodies.[1]
-
Data Analysis : A non-inferiority analysis was performed on the primary endpoint.[1]
Conclusion
The available clinical data from Phase III trials indicate that Amustaline-treated red blood cells are non-inferior to conventional red blood cells in terms of clinical efficacy for patients undergoing cardiac surgery and for those with transfusion-dependent thalassemia.[1][3][6] The safety profiles of both products are comparable, with a low incidence of non-hemolytic, low-titer antibodies specific to the treated RBCs observed in a small percentage of recipients in one study.[1] In vitro studies also support the viability of Amustaline-treated RBCs after storage.[7] This pathogen reduction technology holds the potential to improve transfusion safety by mitigating the risk of transfusion-transmitted infections.[8] Further research is ongoing to continue evaluating the long-term outcomes and immunogenicity of Amustaline-treated RBCs.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase III clinical trials with Amustaline/Glutathione (S-303/GSH) Pathogen-Inactivated RBC [morressier.com]
- 4. anesthesiaexperts.com [anesthesiaexperts.com]
- 5. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Red blood cell concentrates treated with the amustaline (S-303) pathogen reduction system and stored for 35 days retain post-transfusion viability: results of a two-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amustaline Pathogen-Reduced Red Blood Cells in Non-Inferiority Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amustaline pathogen-reduced red blood cells (RBCs) with conventional RBCs and other pathogen reduction technologies, supported by data from key non-inferiority trials. Detailed experimental methodologies and visual representations of key processes are included to facilitate a comprehensive understanding.
Introduction to Amustaline Pathogen Reduction
Amustaline (S-303) is a chemical agent used in the INTERCEPT Blood System for Red Blood Cells. It is designed to mitigate the risk of transfusion-transmitted infections by inactivating a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual donor leukocytes. The technology works by targeting and cross-linking nucleic acids (DNA and RNA), thereby preventing pathogen replication and infectivity.[1][2][3] Glutathione (GSH) is used in the process to quench reactive molecules and limit non-specific reactions with RBC proteins and membranes.[1][4]
Non-Inferiority Clinical Trials Overview
Multiple clinical trials have been conducted to evaluate the non-inferiority of Amustaline-treated RBCs (Test) compared to conventional, leukoreduced RBCs (Control). The primary goal of these studies is to demonstrate that the pathogen reduction process does not negatively impact the clinical efficacy and safety of the red blood cells.
Key Clinical Trials:
-
ReCePI (Red Cell Pathogen Inactivation) Trial: A Phase III, randomized, double-blind, non-inferiority study in patients undergoing complex cardiac or thoracic-aorta surgery. The primary endpoint was the incidence of acute kidney injury (AKI).[2][5]
-
Cardiac Surgery Trial: A randomized, double-blind, controlled study assessing the in vitro characteristics, safety, and efficacy of Amustaline-treated RBCs in patients undergoing cardiac surgery. The primary endpoint was the post-production hemoglobin (Hb) content.[1][6]
-
Thalassemia Patient Trial: A study focused on transfusion-dependent thalassemia patients, evaluating hemoglobin consumption as a measure of transfusion efficacy.[3]
Quantitative Data Comparison
The following tables summarize the key quantitative data from non-inferiority trials comparing Amustaline-treated RBCs with conventional RBCs.
Table 1: Comparison of Primary Efficacy Endpoints
| Endpoint | Amustaline-Treated RBCs (Test) | Conventional RBCs (Control) | Trial | Non-Inferiority Margin | Result | Citation(s) |
| Incidence of Acute Kidney Injury (AKI) within 48h | 29.3% (46/157) | 28.0% (45/161) | ReCePI | 14.0% | Non-inferiority met (p=0.001) | [2][7][8] |
| Mean Hemoglobin (Hb) Content per Unit | 53.1 g | 55.8 g | Cardiac Surgery | ±5 g | Equivalence met | [1][3][6] |
| Mean Hemoglobin (Hb) Consumption (g/kg/day) | 0.113 ± 0.04 | 0.111 ± 0.04 | Thalassemia | <0.017 g/kg/day | Non-inferiority met | [3] |
Table 2: Comparison of In Vitro Red Blood Cell Quality Parameters
| Parameter | Amustaline-Treated RBCs | Conventional RBCs | European Guidelines Met by Amustaline RBCs? | Citation(s) |
| Hemoglobin Content | Equivalent to control | Standard | Yes | [1][6] |
| Hematocrit | Meets guidelines | Standard | Yes | [1][6] |
| Hemolysis | Meets guidelines | Standard | Yes | [1][6] |
Table 3: Safety Profile Comparison
| Safety Outcome | Amustaline-Treated RBCs (Test) | Conventional RBCs (Control) | Trial | Finding | Citation(s) |
| Adverse Events (AEs) | No significant difference | No significant difference | ReCePI, Cardiac Surgery | Observed AEs were within the expected spectrum for the patient population. | [1][2][6] |
| Serious Adverse Events (SAEs) | No significant difference | No significant difference | ReCePI | No significant difference in SAEs or deaths. | [2] |
| Treatment-Emergent Antibodies to PR-RBCs | 3.1% (5/159) | 0% | ReCePI | Low-titer, non-hemolytic antibodies detected. | [2][7] |
| Immune Response Specific to Amustaline-Treated RBCs | None detected | N/A | Cardiac Surgery | No patients exhibited a specific immune response. | [1][6] |
Comparison with Other Pathogen Reduction Technologies
While direct, large-scale, head-to-head non-inferiority trials for RBCs are limited, the following table provides a high-level comparison of Amustaline with other leading pathogen reduction technologies.
Table 4: Overview of Pathogen Reduction Technologies for Blood Components
| Technology | Amustaline (S-303) / INTERCEPT | Riboflavin (Vitamin B2) / Mirasol | Amotosalen (S-59) / INTERCEPT |
| Mechanism of Action | Nucleic acid cross-linking via an alkylating agent. | Photo-oxidation of guanine residues in nucleic acids using UV light. | Covalent cross-linking of nucleic acids using a psoralen compound and UVA light. |
| Targeted Blood Components | Red Blood Cells, Whole Blood | Platelets, Plasma, Whole Blood, Red Blood Cells (in development/trials) | Platelets, Plasma |
| Removal of Agent Required? | Yes, processing solution is replaced. | No, riboflavin and its photoproducts are considered non-toxic. | Yes, a compound absorption device is used. |
| Key Efficacy Findings (RBCs) | Non-inferior to conventional RBCs in pivotal trials. | Clinical trials have evaluated efficacy in whole blood and derived RBCs. | Primarily used for platelets and plasma; not the primary technology for INTERCEPT RBC system. |
| Reported Side Effects | Low incidence of non-hemolytic, low-titer antibodies. | In platelet studies, some data suggests lower corrected count increments and increased bleeding days. | In platelet studies, has been associated with lower platelet increments. |
| Citation(s) | [1][2][3] | [2][3][9][10] | [11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the non-inferiority trials are outlined below.
Assessment of Acute Kidney Injury (AKI)
-
Objective: To determine if the incidence of AKI is non-inferior in patients receiving Amustaline-treated RBCs compared to conventional RBCs.
-
Methodology (based on KDIGO guidelines):
-
Baseline Serum Creatinine (sCr) Establishment: The most recent sCr value within the 3 months prior to surgery is used as the baseline. If unavailable, the admission sCr is used.[1]
-
sCr Monitoring: Blood samples for sCr are taken at 48 ±4 hours after the completion of surgery for all patients. Daily sCr assessments are recorded for up to 7 days post-surgery.[14]
-
AKI Diagnosis: AKI is diagnosed if there is an increase in sCr of ≥ 0.3 mg/dL (≥26.5 µmol/L) from the pre-surgery baseline within 48 hours of the end of surgery.[1][8][15]
-
AKI Staging (KDIGO):
-
Measurement of Hemoglobin (Hb) Content
-
Objective: To quantify the hemoglobin content in RBC units to ensure it meets regulatory standards and to compare between study arms.
-
Methodology (Automated Hematology Analyzer):
-
Sample Preparation: A blood sample from the RBC unit is diluted with a reagent that lyses the red blood cells, releasing the hemoglobin.
-
Conversion to a Stable Form: The reagent converts the released hemoglobin into a stable derivative, such as cyanmethemoglobin.
-
Spectrophotometry: The solution is passed through a spectrophotometer, and the absorbance of light at a specific wavelength (typically 530-550 nm) is measured.
-
Concentration Calculation: The absorbance is directly proportional to the concentration of the hemoglobin derivative. The analyzer's software calculates the hemoglobin concentration based on a pre-calibrated standard curve.[5][16][17]
-
Detection of Antibodies to Pathogen-Reduced RBCs
-
Objective: To identify and characterize any treatment-emergent antibodies specific to Amustaline-treated RBCs.
-
Methodology: A multi-step approach is used, often involving an initial screening test followed by more specific assays if positive.
-
a) Indirect Antiglobulin Test (IAT) / Indirect Coombs Test (Screening):
-
Incubation: The patient's serum or plasma is incubated with Amustaline-treated RBCs.
-
Washing: The RBCs are washed with saline to remove any unbound antibodies.
-
Addition of Anti-Human Globulin (AHG): AHG reagent (Coombs' serum) is added to the washed RBCs.
-
Observation: The mixture is observed for agglutination (clumping). Agglutination indicates the presence of antibodies in the patient's serum that have bound to the Amustaline-treated RBCs.[15][18][19]
-
-
b) Monocyte Monolayer Assay (MMA) (Confirmation of Clinical Significance):
-
Monocyte Isolation: Monocytes are isolated from a fresh blood sample (from a healthy donor) and are allowed to adhere to a glass slide, forming a monolayer.
-
RBC Sensitization: The patient's serum (containing the antibody) is incubated with Amustaline-treated RBCs to allow the antibodies to coat the cells.
-
Co-incubation: The antibody-sensitized RBCs are added to the monocyte monolayer and incubated at 37°C.
-
Microscopic Examination: After incubation and washing to remove non-adherent cells, the slide is stained and examined under a microscope.
-
Quantification: The number of monocytes that have phagocytosed (ingested) or are attached to the sensitized RBCs is counted. A high level of phagocytosis suggests that the antibody is likely to be clinically significant, meaning it could cause destruction of the transfused RBCs in the patient.[4][14][20][21]
-
-
Visualizations
Amustaline (S-303) Mechanism of Action
Caption: Workflow of the Amustaline (S-303) pathogen reduction process for red blood cells.
Non-Inferiority Trial Logical Flow
Caption: Logical flow of a typical non-inferiority clinical trial for Amustaline-treated RBCs.
References
- 1. droracle.ai [droracle.ai]
- 2. Improving the safety of whole blood-derived transfusion products with a riboflavin-based pathogen reduction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kdigo.org [kdigo.org]
- 4. Defining the clinical relevance of red blood cell autoantibodies by Monocyte Monolayer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technical principles of Hematology Analyzer tests [en.seamaty.com]
- 6. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table: Staging Criteria for Acute Kidney Injury (KDIGO 2012)*-MSD Manual Professional Edition [msdmanuals.com]
- 8. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MiPLATE Clinical Trial: Mirasol® Pathogen Reduction Treated Platelets - Transfusion News [transfusionnews.com]
- 10. First U.S. Clinical Trial Evaluating Red Blood Cells Derived From Pathogen-Reduced Whole Blood Begins [prnewswire.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical impact of Amotosalen and UV-A treatment (INTERCEPT™ Blood System) for platelet concentrate preparation in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RND Pump-Mediated Efflux of Amotosalen, a Compound Used in Pathogen Inactivation Technology to Enhance Safety of Blood Transfusion Products, May Compromise Its Gram-Negative Anti-Bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sabloodcongress.org [sabloodcongress.org]
- 15. scribd.com [scribd.com]
- 16. What is the Principle of Hematology Analyzer - Genrui Biotech Inc. [genrui-bio.com]
- 17. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coombs Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. labpedia.net [labpedia.net]
- 20. Monocyte monolayer assay - Wikipedia [en.wikipedia.org]
- 21. Monocyte monolayer assays [blood.ca]
A Comparative Guide to Biotin Labeling and Acridine Markers for Tracking Transfused Red Blood Cells
For researchers, scientists, and drug development professionals, accurately tracking the fate of transfused red blood cells (RBCs) is critical for evaluating the efficacy of new storage solutions, transfusion protocols, and therapeutic interventions. This guide provides an objective comparison between two prominent methods for tracking transfused RBCs: stable biotin labeling and the use of acridine-based markers.
Overview of Tracking Methods
Biotin labeling is a well-established and robust method that involves the covalent attachment of biotin to proteins on the surface of the RBC membrane.[1][2] This is typically achieved using an N-hydroxysuccinimide (NHS) ester of biotin, such as sulfo-NHS-biotin, which forms a stable amide bond with primary amines on the cell surface proteins.[1][3] The biotinylated RBCs can then be detected and quantified in peripheral blood samples using flow cytometry with fluorescently-labeled avidin or streptavidin, which have a very high affinity for biotin.[2] This method is highly versatile and allows for the simultaneous tracking of multiple RBC populations in the same recipient by using different biotin densities.[4][5][6]
Acridine markers , in the context of tracking transfused RBCs, represent a more specialized application. Acridine orange is a nucleic acid-selective fluorescent dye that is widely used to identify and count reticulocytes (immature RBCs that contain residual RNA) by flow cytometry.[7][8][9] It is generally not used as a direct label for mature RBCs as they are anucleated. However, a novel application has emerged where residual, surface-bound acridine from the amustaline/glutathione pathogen reduction (PR) process can be used as a marker to track the survival of these specific PR-RBCs.[10] This guide will focus on this application for a direct comparison with biotin labeling.
Performance Comparison: Biotin vs. Acridine Marker
A study directly comparing the survival of pathogen-reduced RBCs (PR-RBCs) tracked via the residual acridine marker versus concurrently administered biotin-labeled RBCs in patients with sickle cell disease provides the most direct quantitative comparison.[10]
| Performance Metric | Biotin Labeling | Acridine Marker (Residual from PR) | Key Observations |
| 24-h Post-Transfusion Recovery (PTR₂₄) | Similar for Pre-PR, PR, and Conventional RBCs[10] | Similar for Pre-PR, PR, and Conventional RBCs[10] | Both methods demonstrated comparable 24-hour recovery rates, indicating neither labeling method immediately compromises cell viability.[10] |
| Half-Life (T₅₀) | Similar for Pre-PR, PR, and Conventional RBCs[10] | Similar for Pre-PR, PR, and Conventional RBCs[10] | The half-life of the transfused cells was nearly identical when measured by either tracking method.[10] |
| Mean Predicted Lifespan | 115.1 days (Pre-PR-RBCs)[10] | 104.4 days (PR-RBCs)[10] | The acridine-tracked PR-RBCs showed a 9.3% shorter mean lifespan compared to biotin-labeled Pre-PR-RBCs, a difference attributed to the pathogen-reduction process itself rather than the tracking method.[10] |
| Signal Stability | Stable fluorescent signal over time[10] | Signal declines significantly; 84.5% loss within 7 days[10] | The acridine signal, while detectable for up to 16 weeks, shows a rapid initial decline. The biotin signal is more stable over the lifespan of the RBC.[10] |
| Applicability | Broad; can be used on any RBC population (fresh, stored, treated)[1][2] | Specific; only applicable to RBCs that have undergone amustaline/glutathione pathogen reduction[10] | Biotinylation is a universal method, whereas the acridine marker is an opportunistic byproduct of a specific cell treatment. |
| Safety & Immunogenicity | Generally safe; transient anti-biotin antibodies observed in ~15% of adults in one study, with no effect on RBC survival[4][11] | No additional processing required beyond the PR treatment itself, implying no added immunogenicity risk from the marker.[10] | While a low risk of antibody formation exists for biotin, it has not been shown to be clinically significant.[4] |
Experimental Methodologies
Biotin Labeling of Red Blood Cells (Ex Vivo)
This protocol is a generalized procedure based on common practices for labeling RBCs with sulfo-NHS-biotin for in vivo survival studies.[3][12][13][14]
-
Cell Preparation : Isolate RBCs from whole blood by centrifugation and removal of plasma and buffy coat. Wash the RBCs three times with ice-cold, amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 8.0.[3]
-
Biotinylation Reagent Preparation : Immediately before use, dissolve Sulfo-NHS-Biotin in PBS (pH 8.0) to a final concentration (e.g., 10 mM).[13] The concentration can be varied to create RBC populations with different biotin densities for multi-population studies.[6]
-
Labeling Reaction : Resuspend the washed RBCs to a concentration of approximately 25 x 10⁶ cells/mL in PBS (pH 8.0).[3] Add the Sulfo-NHS-Biotin solution to the cell suspension. A typical final concentration is 18 µg/ml of RBCs for human studies.[1]
-
Incubation : Incubate the mixture for 30 minutes at room temperature or for 2 hours on ice.[13]
-
Quenching and Washing : Quench the reaction by adding an amine-containing buffer (e.g., PBS with glycine or Tris). Wash the biotinylated RBCs extensively (at least three times) with sterile saline or PBS to remove any unbound biotin and quenching buffer.
-
Resuspension and Transfusion : Resuspend the final labeled RBC product in a suitable sterile solution for transfusion.
Detection of Acridine Marker on Pathogen-Reduced RBCs
This method does not involve an active labeling step. Instead, it relies on the detection of residual acridine on the surface of RBCs that have undergone the INTERCEPT Blood System (amustaline/glutathione) pathogen reduction treatment.[10]
-
Transfusion : Infuse the pathogen-reduced RBC unit into the patient. The RBCs are already "labeled" as a result of the PR process.
-
Blood Sampling : Collect peripheral blood samples from the recipient at specified time points post-transfusion (e.g., 1-4 hours, 24 hours, and then serially for up to 16 weeks).[10]
-
Flow Cytometry Analysis :
-
No ex vivo staining is required.
-
Analyze the whole blood sample on a flow cytometer.
-
Gate on the RBC population based on forward and side scatter properties.
-
Detect the acridine-positive RBCs using the appropriate fluorescence channel (e.g., the phycoerythrin (PE) channel).[10]
-
Quantify the percentage of acridine-positive RBCs relative to the total RBC population over time to determine survival kinetics.
-
Visualizing the Workflows
Caption: Workflow for Biotin Labeling and Tracking of RBCs.
Caption: Workflow for Acridine Marker Tracking of PR-RBCs.
Conclusion
Biotin labeling stands as a versatile, robust, and well-validated "gold standard" for tracking transfused RBCs in a wide variety of research settings. Its primary advantages are its broad applicability to any RBC population and the ability to conduct complex, multi-population survival studies.[1][4][6] The main consideration is the need for ex vivo cell manipulation, which requires careful, sterile technique to avoid cell damage.[14]
The acridine marker method, while demonstrating comparable accuracy to biotin in a head-to-head study, is not a universal labeling technique.[10] Its use is intrinsically linked to RBCs that have undergone a specific amustaline-based pathogen reduction process. For researchers specifically studying the in vivo survival of these PR-RBCs, the acridine marker offers a convenient, built-in tracking method that eliminates the need for additional ex vivo labeling steps. However, for all other applications involving the tracking of transfused RBCs, biotinylation remains the more appropriate and flexible choice.
References
- 1. Measurement of Post-Transfusion Red Cell Survival with the Biotin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Posttransfusion red blood cell (RBC) survival determined using biotin-labeled RBCs has distinct advantages over labeling with 51Cr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Post-transfusion Recovery and Survival of Red Blood Cells: Strengths and Weaknesses of Chromium-51 Labeling and Alternative Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, Validation, and Potential Applications Of Biotinylated Red Blood Cells For Post-Transfusion Kinetics and Other Physiological Studies: Evidenced-Based Analysis & Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. A novel acridine flow cytometry marker to track post‐transfusion amustaline/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of RBC Survival in C57BL/6 and C57BL/6-Tg(UBC–GFP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. store.sangon.com [store.sangon.com]
- 14. Optimizing interpretation of survival studies of fresh and aged transfused biotin-labeled RBCs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amustaline-Treated Red Blood Cells: In Vivo Recovery and Survival Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo recovery and survival of red blood cells (RBCs) treated with Amustaline (S-303) versus conventional RBC storage methods. The information presented herein is supported by experimental data from various studies to aid in the evaluation of this pathogen reduction technology.
Executive Summary
Amustaline, in conjunction with glutathione (GSH), is a pathogen reduction technology designed to inactivate a broad spectrum of infectious agents and leukocytes in red blood cell concentrates.[1][2] This technology aims to enhance the safety of blood transfusions by reducing the risk of transfusion-transmitted infections.[3][4] Clinical studies have evaluated the in vivo recovery and survival of Amustaline-treated RBCs to ensure they meet the standards for transfusion efficacy. The data consistently demonstrates that while Amustaline-treated RBCs meet the FDA criteria for post-transfusion recovery, there are some observable differences in their long-term survival compared to conventional RBCs.[5]
Comparative Data on In Vivo Recovery and Survival
The following tables summarize key quantitative data from studies comparing Amustaline-treated RBCs with conventional (control) RBCs.
| Parameter | Amustaline-Treated RBCs (Test) | Conventional RBCs (Control) | P-value | Study Reference |
| 24-h Post-Transfusion Recovery (%) | 83.2 ± 5.2 | 84.9 ± 5.9 | P = 0.06 | Cancelas et al., 2017[5][6] |
| Median Life Span (T50, days) | 33.5 | 39.7 | P < 0.001 | Cancelas et al., 2017[5][6] |
| Mean Predicted Lifespan (days) | 104.4 ± 4.7 | 115.1 ± 7.2 (Pre-PR) | P = 0.006 | A. Francis et al., 2020[7] |
| Life Span Area Under the Curve (AUC, % surviving × days) | 22.6 | 23.1 | P > 0.05 | Cancelas et al., 2017[5][6] |
Table 1: In Vivo Recovery and Survival Data from a Two-Centre Study.
| Parameter | Amustaline-Treated RBCs (Test) | Conventional RBCs (Control) | Key Finding | Study Reference |
| Incidence of Acute Kidney Injury (AKI) | 29.3% (46/157) | 28.0% (45/161) | Non-inferiority demonstrated (p=0.001) | ReCePI Trial[8] |
| Mean Transfused Hemoglobin (g/kg/day) | 0.113 ± 0.04 | 0.111 ± 0.04 | Not inferior (P = 0.373) | Aydinok et al., 2019[9] |
| Hemoglobin Content Difference ( g/unit ) | -2.27 (95% CI: -2.61 to -1.92) | - | Within equivalence margins | Brixner et al., 2018[3][10] |
Table 2: Clinical Efficacy and Safety Endpoints.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative data. The following sections outline the key experimental protocols used in the cited studies.
Amustaline Treatment Protocol
The pathogen reduction process for RBCs using Amustaline and glutathione involves several key steps designed to inactivate pathogens while minimizing damage to the red blood cells.[11]
-
Preparation : Red blood cell concentrates are diluted with a processing solution to achieve a specific hematocrit, typically around 40%.[6]
-
Treatment : Amustaline and glutathione are added to the RBC suspension to final concentrations of approximately 0.2 mM and 20 mM, respectively.[6][9] The mixture is then incubated at room temperature (20-25°C) for 20-24 hours.[6][11] During this time, Amustaline intercalates into the nucleic acids of pathogens and leukocytes, forming covalent bonds that prevent replication.[11][12]
-
Quenching and Removal : Glutathione acts to quench unreacted Amustaline.[11][12] After incubation, the supernatant containing residual Amustaline, glutathione, and their byproducts is removed by centrifugation.[6][13]
-
Resuspension and Storage : The treated RBCs are then resuspended in a standard additive solution, such as SAG-M, for storage at 1-6°C for up to 35 days.[6][9]
In Vivo Recovery and Survival Analysis
The primary methods for assessing the in vivo recovery and survival of transfused RBCs are radiolabeling and biotinylation followed by flow cytometry.
1. Radiolabeling with 51Cr/99mTc:
This has traditionally been the gold standard for RBC survival studies.[14][15][16]
-
Labeling : An aliquot of either Amustaline-treated or control RBCs is radiolabeled with 51Cr and/or 99mTc.[5][6]
-
Transfusion : The labeled RBCs are transfused into healthy human subjects in a randomized, controlled, crossover study design.[5][6]
-
Sampling : Blood samples are drawn from the recipient at multiple time points post-transfusion (e.g., 5, 15, 30 minutes, and then periodically over several weeks).[17]
-
Quantification : The radioactivity in the blood samples is measured to determine the percentage of labeled RBCs remaining in circulation.[14]
-
Data Analysis : The 24-hour post-transfusion recovery is calculated, and survival curves are generated to determine the median life span (T50) and the area under the curve (AUC).[5][6]
2. Biotin Labeling and Flow Cytometry:
This non-radioactive method offers a safe and robust alternative for tracking transfused RBCs.[14][18]
-
Labeling : A small aliquot of RBCs is labeled with biotin. Different concentrations of biotin can be used to track multiple RBC populations simultaneously.[7][18]
-
Transfusion : The biotin-labeled RBCs are transfused into the recipient.
-
Sampling : Blood samples are collected at various time points post-transfusion.
-
Staining and Analysis : The blood samples are stained with a fluorescently-labeled antibody that binds to biotin. The percentage of biotin-labeled RBCs is then quantified using flow cytometry.[7]
3. Acridine Flow Cytometry for Amustaline-Treated RBCs:
A unique feature of Amustaline treatment is the residual, surface-bound acridine molecules that can be detected by flow cytometry, providing a built-in marker for tracking the survival of these cells without the need for external labeling.[7]
-
Transfusion : Patients receive Amustaline-treated RBCs as part of their standard care.
-
Sampling : Serial blood samples are taken post-transfusion.
-
Analysis : Flow cytometry is used to detect and quantify the acridine-positive RBCs in circulation over time, allowing for the determination of their survival kinetics.[7] This method has shown similar sensitivity to biotin labeling.[7]
Visualizing the Process and Pathways
To better understand the experimental workflows and the mechanism of Amustaline, the following diagrams are provided.
Caption: Workflow for the preparation of Amustaline-treated red blood cells.
Caption: Experimental workflow for in vivo RBC recovery and survival analysis.
Caption: Simplified signaling pathway of Amustaline's mechanism of action.
References
- 1. Evaluation of the efficacy and safety of amustaline/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study-protocol for a phase 3, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Red blood cell concentrates treated with the amustaline (S-303) pathogen reduction system and stored for 35 days retain post-transfusion viability: results of a two-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel acridine flow cytometry marker to track post‐transfusion amustaline/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pathogen reduced red blood cells as an alternative to irradiated and washed components with potential for up to 42 days storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Post-transfusion Recovery and Survival of Red Blood Cells: Strengths and Weaknesses of Chromium-51 Labeling and Alternative Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of research-grade radioisotopes for in-human recovery and survival studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Post-Transfusion Red Cell Survival with the Biotin Label - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Flow Cytometry for Amustaline-RBC Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of flow cytometry with alternative methods for the detection of Amustaline-treated red blood cells (RBCs). Amustaline, a component of the INTERCEPT Blood System, is used for pathogen reduction in RBC concentrates. It works by cross-linking nucleic acids, and a small amount of its acridine moiety remains bound to the RBC surface, serving as a detectable marker.[1][2][3] This guide includes supporting experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding of the available detection techniques.
Comparative Data on Detection Methods
Flow cytometry has been validated as a sensitive method for tracking Amustaline-treated RBCs in vivo.[1] Its performance has been compared with biotin labeling, a well-established method for tracking red blood cell survival. The following table summarizes the quantitative data from a study comparing these two methods.
| Parameter | Flow Cytometry (Acridine Marker) | Biotin Labeling | Correlation (R²) |
| In Vivo RBC Tracking | Detects surface-bound acridine | Detects surface-bound biotin | 0.91 - 0.98[1] |
| Mean Acridine Surface Density (1-4h post-transfusion) | 5062 molecules/RBC[4] | N/A | N/A |
| Mean Acridine Surface Density (16 weeks post-transfusion) | 180 molecules/RBC[4] | N/A | N/A |
| Fresh vs. Frozen Sample Analysis | Highly correlated | Highly correlated | 0.91 - 0.98[1] |
Table 1: Comparison of Flow Cytometry (Acridine Marker) and Biotin Labeling for In Vivo Tracking of Amustaline-Treated RBCs.
Alternative Detection and Characterization Methods
Beyond direct detection of Amustaline-RBCs, other methods are crucial for assessing the immunological response to these treated cells.
| Method | Principle | Application | Key Findings |
| Indirect Antiglobulin Test (IAT) - Gel Card | Agglutination-based assay to detect antibodies against Amustaline-RBCs.[5][6] | Screening for natural and treatment-emergent antibodies.[6] | Natural, low-titer antibodies are present in a small percentage of the unexposed population (0.15%).[6] |
| Monocyte Monolayer Assay (MMA) | In vitro assay to assess the clinical significance of antibodies by measuring RBC phagocytosis by monocytes.[7][8] | Evaluating the potential for in vivo hemolysis mediated by anti-Amustaline-RBC antibodies.[7][8] | In subjects with treatment-emergent antibodies, the MMA was generally non-reactive, suggesting a low risk of clinically significant hemolysis.[7][8] |
Table 2: Alternative Methods for Characterizing the Response to Amustaline-Treated RBCs.
Experimental Protocols
Flow Cytometry for Amustaline-RBC Detection
This protocol is based on studies tracking the survival of transfused Amustaline-treated RBCs.[1][8]
-
Sample Preparation:
-
Collect whole blood samples from subjects transfused with Amustaline-treated RBCs.
-
Samples can be analyzed fresh or cryopreserved for batch analysis. For frozen samples, deglycerolize them before staining.[1]
-
-
Staining:
-
Take an aliquot of 0.5–1.0 x 10⁶ total RBCs.
-
Wash the cells with a suitable buffer (e.g., PBS with BSA).
-
Incubate with a primary monoclonal antibody specific for the acridine moiety of Amustaline (e.g., 2S197-2M1).[1][7][8]
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorochrome-conjugated secondary antibody (e.g., goat anti-mouse IgG-PE).[1]
-
For cross-validation studies with biotin labeling, simultaneously stain a separate aliquot with streptavidin-APC.[1]
-
-
Data Acquisition:
-
Data Analysis:
Indirect Antiglobulin Test (IAT) using Gel Cards
This method is adapted from procedures used to screen for antibodies against Amustaline-RBCs.[5][6]
-
Reagent Preparation:
-
Prepare reagent red cells with high and low densities of Amustaline adducts.[6]
-
-
Assay Procedure:
-
Incubate patient serum or plasma with the prepared Amustaline-RBCs.
-
Wash the RBCs to remove unbound antibodies.
-
Add anti-human globulin (AHG) reagent.
-
Dispense the cell suspension into the gel card micro-tubes.
-
Centrifuge the gel cards according to the manufacturer's instructions.
-
-
Interpretation:
-
Agglutinated RBCs will be trapped in the gel, indicating a positive reaction (presence of antibodies).
-
Non-agglutinated RBCs will form a pellet at the bottom of the micro-tube, indicating a negative reaction.
-
Visualizations
Mechanism of Amustaline Action and Detection
References
- 1. A novel acridine flow cytometry marker to track post‐transfusion amustaline/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prevalence of natural and acquired antibodies to amustaline/glutathione pathogen reduced red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing the antibody response to amustaline/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Amustaline Dihydrochloride in Pathogen-Reduced Red Blood Cell Transfusions
This guide provides a comprehensive comparison of red blood cells (RBCs) treated with the Amustaline dihydrochloride pathogen reduction system versus conventional RBCs for transfusion. The data is synthesized from multiple Phase III clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound (S-303), in conjunction with glutathione (GSH), is the active agent in the INTERCEPT™ Blood System for Red Blood Cells. Its primary function is to inactivate a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual donor leukocytes, to reduce the risk of transfusion-transmitted infections and transfusion-associated graft-versus-host disease.[1]
The mechanism involves Amustaline intercalating into the nucleic acids (DNA and RNA) of pathogens and leukocytes.[2][3] It then forms covalent crosslinks, which irreversibly block the replication, transcription, and translation processes of these cells, rendering them inactive.[2][3] Following this inactivation process, Amustaline spontaneously hydrolyzes into S-300, its primary, non-reactive degradation product.[2][3] Glutathione acts to quench any free, unreacted Amustaline.[2][3]
Comparative Efficacy and Safety Data from Phase III Clinical Trials
The efficacy and safety of Amustaline/GSH-treated RBCs have been evaluated in several Phase III, randomized, controlled trials. The primary comparator in these studies was conventional, leukoreduced RBCs. Below are summaries of the key quantitative data from these trials.
Table 1: Efficacy Outcomes in Cardiovascular Surgery Patients (ReCePI Trial)
| Endpoint | Amustaline-Treated RBCs (n=157) | Conventional RBCs (n=161) | Statistic |
| Incidence of Acute Kidney Injury (AKI) within 48h | 29.3% (46/157) | 28.0% (45/161) | Treatment Difference: 0.7% (95% CI: -8.9 to 10.4%); P=0.001 for non-inferiority[4][5] |
| Median Hemoglobin Nadir (Day 3, g/dL) | 8.6 | 8.4 | P = 0.52[4][5] |
| Median RBC Units Transfused (within 48h) | 2 | 3 | P = 0.02[4] |
| Median Total Hemoglobin Mass Transfused (g, 7-day period) | Significantly Less | Higher | P = 0.01[4] |
Table 2: Efficacy and Safety in Transfusion-Dependent Thalassemia (TDT) Patients
| Endpoint | Amustaline-Treated RBCs (n=81) | Conventional RBCs (n=81) | Statistic |
| Mean Hemoglobin Consumption (g/kg/day) | 0.113 ± 0.04 | 0.111 ± 0.04 | Difference: 0.002 g/kg/day; Non-inferiority met[6] |
| Treatment-Emergent Antibodies to S-303 RBCs | 0 | Not Applicable | No antibodies detected[6] |
Table 3: Safety and Adverse Event Profile
| Endpoint | Amustaline-Treated RBCs | Conventional RBCs | Notes |
| Overall Incidence of Adverse Events | No statistical difference | No statistical difference | Events were balanced between test and control groups in TDT and CVS trials.[6] |
| Treatment-Emergent Antibodies (CVS Trial) | 5 of 159 recipients (3.1%) | 0 | Low-titer antibodies without evidence of hemolysis.[4][7] |
| Genotoxicity & Carcinogenicity (Preclinical) | Not genotoxic or carcinogenic | Not Applicable | Assessed in in-vitro and in-vivo murine models.[2][3] |
Experimental Protocols
The methodologies for the key Phase III trials cited are detailed below to provide context for the presented data.
ReCePI Trial (Cardiovascular Surgery)
-
Study Design: A Phase 3, prospective, multicenter, randomized, double-blind, active-controlled, parallel-design, non-inferiority trial.[4][8]
-
Patient Population: Adult patients undergoing complex cardiac or thoracic-aorta surgery with an increased risk of requiring red blood cell transfusion.[4][7]
-
Intervention: Patients were randomized to receive either Amustaline/GSH pathogen-reduced RBCs (Test) or conventional, leukoreduced RBCs (Control) for transfusions during and up to 7 days post-surgery.[5][8]
-
Primary Efficacy Endpoint: The proportion of transfused patients diagnosed with acute kidney injury (AKI), defined as an increase in serum creatinine of ≥ 0.3 mg/dL from the pre-surgery baseline within 48 hours of the end of surgery.[4][8]
-
Primary Safety Endpoints:
TDT Trial (Transfusion-Dependent Thalassemia)
-
Study Design: A two-treatment period, crossover design study.[6]
-
Patient Population: Patients with transfusion-dependent thalassemia.[6]
-
Intervention: Patients underwent 6 transfusion episodes with both Amustaline/GSH-treated RBCs (Test) and conventional RBCs (Control) in a crossover manner.[6]
-
Primary Efficacy Endpoint: Hemoglobin consumption (g/kg/day) during each treatment period, analyzed for non-inferiority.[6]
-
Primary Safety Endpoint: Detection of treatment-emergent antibodies to S-303 treated RBCs.[6]
Conclusion
The available data from Phase III clinical trials indicates that red blood cells treated with the this compound pathogen reduction system are non-inferior to conventional red blood cells in terms of efficacy for patients undergoing cardiovascular surgery and for those with transfusion-dependent thalassemia.[4][6] The primary efficacy endpoints, including the incidence of acute kidney injury and hemoglobin consumption, were comparable between the two groups.[4][6]
The safety profile of Amustaline-treated RBCs was also similar to that of conventional RBCs, with no significant difference in the overall rate of adverse events.[6] While a small percentage of patients in the cardiovascular surgery trial developed low-titer, non-hemolytic antibodies to the treated red cells, this was not observed in the thalassemia trial and was not associated with clinical sequelae.[4][6][7] Preclinical studies have shown no evidence of genotoxic or carcinogenic risk.[2][3] The Amustaline pathogen reduction system represents a proactive measure to enhance the safety of the blood supply by reducing the risk of transfusion-transmitted pathogens.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase III clinical trials with Amustaline/Glutathione (S-303/GSH) Pathogen-Inactivated RBC [morressier.com]
- 7. anesthesiaexperts.com [anesthesiaexperts.com]
- 8. "Evaluation of the efficacy and safety of amustaline/glutathione pathog" by Edward L. Snyder, Michael E. Sekela et al. [scholarlycommons.henryford.com]
Safety Operating Guide
Safe Disposal of Amustaline Dihydrochloride: A Procedural Guide for Laboratory Professionals
Amustaline Dihydrochloride is a chemical compound that requires careful handling and disposal due to its inherent hazardous properties. Adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns[1][2]:
-
Skin and Eye Irritation: Causes skin and serious eye irritation[1][2].
-
Reproductive Toxicity: May damage fertility or the unborn child[1][2].
Given these hazards, it is imperative to use appropriate Personal Protective Equipment (PPE) when handling this compound. This includes, but is not limited to, protective gloves, a lab coat, and eye/face protection[1][2]. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1][2].
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][3][4].
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealed container[3][5].
-
The container must be compatible with the chemical and be puncture-resistant if it contains sharps[6][7].
-
Label the container as "Hazardous Waste: this compound" and include any other relevant hazard symbols (e.g., toxic, irritant)[5][6].
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and sealed container[3][5][7].
-
Do not mix with other chemical waste streams unless compatibility has been confirmed to avoid reactive hazards[5].
-
Clearly label the container with "Hazardous Liquid Waste: this compound" and list all components of the solution[5].
-
2. Decontamination of Labware:
-
Reusable Labware:
-
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation[1][2].
-
For solid spills, carefully sweep up the material to avoid dust generation and place it in the designated solid waste container[1].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid waste container[2].
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water[2].
-
3. Storage of Waste:
-
Store all this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials[3][7].
-
Ensure containers are kept closed except when adding waste[3][8].
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company[1][3].
-
Follow all institutional, local, state, and federal regulations for the disposal of toxic and hazardous chemical waste[2]. The primary recommended disposal methods are controlled incineration with flue gas scrubbing or other treatments at a licensed chemical destruction plant[1].
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for drain disposal (which is prohibited), were found in the provided safety data sheets. The primary directive is that any amount of this compound waste must be treated as hazardous.
| Parameter | Value | Reference |
| pH for Drain Disposal | Not Applicable (Prohibited) | [1][3][4] |
| Maximum Storage in Satellite Accumulation Area | Follow institutional and local regulations (e.g., up to 55 gallons of hazardous waste) | [3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. danielshealth.ca [danielshealth.ca]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Amustaline Dihydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Amustaline Dihydrochloride. The following procedural steps and personal protective equipment (PPE) recommendations are critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Classification
This compound is classified with significant health hazards.[1][2] A summary of its GHS classification is provided below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Reproductive Toxicity | Category 1A, 1B | H360: May damage fertility or the unborn child.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1][2]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Skin Protection:
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust, wear respiratory protection.
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Obtain and read the Safety Data Sheet (SDS) before starting any work.[2]
-
-
Handling the Compound:
-
In Case of Exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed container.
-
-
Disposal Procedure:
-
Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
